molecular formula C11H12NO4- B555634 (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate CAS No. 79337-40-9

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Cat. No.: B555634
CAS No.: 79337-40-9
M. Wt: 222.22 g/mol
InChI Key: NJSRYBIBUXBNSW-SECBINFHSA-M
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Description

1-Benzyl D-Aspartate is a chemical reagent consisting of D-aspartic acid where the one-position carboxyl group is protected by a benzyl ester. This modification makes it a valuable intermediate in synthetic organic chemistry and biochemical research, particularly in the study of aspartic acid derivatives and their functions. D-aspartic acid, the parent molecule of this derivative, is a naturally occurring D-amino acid in animal tissues that serves as a neurotransmitter and plays significant roles in the nervous and endocrine systems . Research indicates that D-aspartate can act as an endogenous agonist at the glutamate-binding site of NMDA receptors (NMDAR), a subclass of glutamate receptors, thereby influencing neurotransmission . It also activates metabotropic glutamate receptors 5 (mGlu5) and can be taken up and released by glutamate/aspartate transporters, modulating neurophysiological processes . Studies on animal models suggest D-aspartate is involved in regulating hormone release, including testosterone synthesis and luteinizing hormone secretion . Furthermore, it has been observed to stimulate spermatogonia proliferation and steroidogenesis via NMDAR-mediated pathways, indicating a potential role in reproductive biology research . In the nervous system, D-aspartate is found in synaptic vesicles and is implicated in maintaining long-term potentiation and synaptic plasticity . Investigations in Aplysia neurons reveal that D-aspartate can activate nonspecific cation currents through channels that are not uniformly characteristic of any single known glutamate receptor subtype, suggesting a complex and unique mechanism of action worthy of further study . This reagent is intended for research purposes only.

Properties

CAS No.

79337-40-9

Molecular Formula

C11H12NO4-

Molecular Weight

222.22 g/mol

IUPAC Name

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/p-1/t9-/m1/s1

InChI Key

NJSRYBIBUXBNSW-SECBINFHSA-M

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)[O-])[NH3+]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)[O-])[NH3+]

Synonyms

H-D-Asp-OBzl; 1-BenzylD-Aspartate; 79337-40-9; AC1ODX0N; 1-BENZYLD-ASPARTATE; D-Asparticacid|A-benzylester; D-AsparticAcid1-BenzylEster; MolPort-027-720-660; ZINC1731793; KM1967; AKOS025402739; AK176407; AM009687; B2993; ST24035260; V1204; (3R)-3-amino-4-oxo-4-phenylmethoxybutanoicacid; (3R)-3-AMINO-4-(BENZYLOXY)-4-OXOBUTANOICACID

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate. This compound, also known as D-Aspartic acid 1-benzyl ester, is a derivative of the endogenous amino acid D-aspartic acid and serves as a valuable intermediate in pharmaceutical and biochemical research.

Core Chemical Properties

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized below for easy reference.

PropertyValueCitations
IUPAC Name (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid
Synonyms D-Aspartic acid 1-benzyl ester, D-Aspartic acid α-benzyl ester, D-Asp-OBzl[1]
CAS Number 79337-40-9, 6367-42-6[1][2]
Molecular Formula C₁₁H₁₃NO₄[1][2]
Molecular Weight 223.23 g/mol [1][2]
Melting Point 155 - 165 °C[1]
Appearance White to off-white crystalline powder[1][3]
Optical Rotation [α]²⁰/D = +11.5 ± 2º (c=1 in 1N HCl)[1]
Predicted Density 1.283 ± 0.06 g/cm³
Predicted Boiling Point 391.0 ± 37.0 °C
Predicted pKa 3.45 ± 0.19
Solubility Soluble in HCl solution.

Spectral Data

While specific ¹H NMR, ¹³C NMR, and IR spectral data for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate are not publicly available in the literature, this information can be requested from various chemical suppliers who have characterized the compound. Commercial vendors such as BLDpharm list the availability of NMR, HPLC, and LC-MS data for this compound.[4]

Experimental Protocols

Synthesis of Amino Acid Benzyl Esters (General Procedure)

A common and efficient method for the preparation of amino acid benzyl esters involves the direct esterification of the amino acid with benzyl alcohol using an acid catalyst, with azeotropic removal of water. A one-pot procedure has been described for the synthesis of the L-enantiomer, which is applicable to the D-enantiomer as well.[5]

Materials:

  • D-Aspartic acid

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Isopropyl alcohol

Procedure:

  • A mixture of D-aspartic acid, 1.2 equivalents of p-toluenesulfonic acid monohydrate, and 5 equivalents of benzyl alcohol is prepared.

  • Cyclohexane is added to the mixture.

  • The reaction mixture is heated to reflux with a Dean-Stark trap to azeotropically remove the water formed during the reaction. Vigorous stirring is maintained for approximately 6 hours.

  • After completion of the reaction, the mixture is cooled to 40 °C.

  • Isopropyl alcohol is added to the cooled mixture, and the resulting suspension is stirred for 1 hour.

  • The precipitate is collected by filtration, washed with isopropyl alcohol, and dried to yield the p-toluenesulfonate salt of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.[5]

This general protocol can be adapted and optimized for the specific synthesis of the target compound.

Biological Significance and Signaling Pathways

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, as a derivative of D-aspartic acid, is of significant interest due to the biological roles of its parent compound. D-aspartic acid is an endogenous amino acid found in neuroendocrine tissues and is implicated in hormonal regulation.[1] It has been shown to play a crucial role in the synthesis and release of testosterone.[1]

The proposed signaling pathway involves the hypothalamic-pituitary-gonadal (HPG) axis. D-aspartic acid is believed to stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. GnRH then acts on the pituitary gland to promote the secretion of Luteinizing Hormone (LH). Finally, LH stimulates the Leydig cells in the testes to produce and release testosterone. The cellular mechanism in Leydig cells involves the activation of the cAMP and ERK/MAPK signaling pathways.

Below is a diagram illustrating the proposed signaling pathway for D-aspartic acid-mediated testosterone synthesis.

Testosterone Synthesis Pathway DAsp D-Aspartic Acid GnRH GnRH Release DAsp->GnRH LH LH Release GnRH->LH cAMP cAMP Pathway LH->cAMP ERK_MAPK ERK/MAPK Pathway LH->ERK_MAPK Testosterone Testosterone Synthesis cAMP->Testosterone ERK_MAPK->Testosterone

Caption: D-Aspartic acid signaling in testosterone synthesis.

This diagram illustrates the logical flow from D-aspartic acid to the synthesis of testosterone through the hypothalamic-pituitary-gonadal axis and intracellular signaling cascades.

The following diagram outlines a general experimental workflow for the synthesis and purification of amino acid benzyl esters.

Synthesis Workflow Start Start: D-Aspartic Acid + Benzyl Alcohol + p-TsOH Reaction Azeotropic Reflux (Cyclohexane, Dean-Stark) Start->Reaction Cooling Cool to 40°C Reaction->Cooling Precipitation Add Isopropyl Alcohol & Stir Cooling->Precipitation Filtration Filter Precipitate Precipitation->Filtration Washing Wash with Isopropyl Alcohol Filtration->Washing Drying Dry Product Washing->Drying End Final Product: (3R)-3-Amino-4-(benzyloxy) -4-oxobutanoate Tosylate Drying->End

Caption: Experimental workflow for benzyl ester synthesis.

This guide provides a foundational understanding of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate for researchers and professionals in drug development. Further investigation into its specific biological activities and the acquisition of detailed analytical data will be crucial for its application in novel therapeutic strategies.

References

Unveiling the Molecular Architecture: A Technical Guide to (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, a chiral amino acid derivative of significant interest in synthetic and medicinal chemistry. This document details the key physicochemical properties, outlines a probable synthetic pathway, and presents the spectroscopic data essential for its structural confirmation.

Physicochemical Properties

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, also known as D-Aspartic acid β-benzyl ester, is a white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 79337-40-9[1]
Molecular Formula C₁₁H₁₃NO₄[2]
Molecular Weight 223.23 g/mol [3][4]
Appearance White to off-white solid/powder[4][5]
Melting Point 176 °C (for the (S)-enantiomer)[3]
Solubility Soluble in HCl solution[3]

Synthesis and Purification

The synthesis of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate can be approached through the selective protection and deprotection of D-aspartic acid. A common strategy involves the initial protection of the amino group, followed by the esterification of the side-chain carboxylic acid with benzyl alcohol, and subsequent deprotection of the amino group.

Proposed Synthetic Pathway

A plausible synthetic route involves the following key transformations:

Synthetic Pathway D_Aspartic_Acid D-Aspartic Acid Boc_Protected N-Boc-D-Aspartic Acid D_Aspartic_Acid->Boc_Protected Boc₂O, Base Benzyl_Ester (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(benzyloxy)-4-oxobutanoate Boc_Protected->Benzyl_Ester Benzyl Bromide, Base Target_Molecule (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate Benzyl_Ester->Target_Molecule Acid (e.g., TFA)

Caption: Proposed synthetic pathway for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.

Experimental Protocols

Step 1: N-Boc Protection of D-Aspartic Acid

A detailed protocol for the Boc protection of the L-enantiomer is available and can be adapted for the D-enantiomer. Typically, D-aspartic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water, and treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide to maintain a basic pH. The reaction is stirred at room temperature until completion, followed by acidification and extraction to yield N-Boc-D-aspartic acid.

Step 2: Benzyl Ester Formation

The resulting N-Boc-D-aspartic acid is then subjected to esterification. A common method involves reacting the protected amino acid with benzyl bromide in the presence of a non-nucleophilic base such as cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature until the starting material is consumed. Work-up involves partitioning between an organic solvent and water, followed by purification of the organic layer to obtain (3R)-3-[(tert-butoxycarbonyl)amino]-4-(benzyloxy)-4-oxobutanoate.

Step 3: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group. This is achieved under acidic conditions, most commonly by treating the Boc-protected intermediate with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). The reaction is usually rapid and proceeds at room temperature. After completion, the excess acid and solvent are removed under reduced pressure. The crude product is then purified.

Purification:

Purification of the final product is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The definitive structure of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate is established through a combination of spectroscopic techniques.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

ProtonExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)~7.35multiplet
Benzyl CH₂~5.15singlet
α-CH~4.0-4.2triplet or multiplet
β-CH₂~2.8-3.0doublet of doublets
NH₂variablebroad singlet
COOHvariablebroad singlet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (ppm)
Carbonyl (Ester)~171-173
Carbonyl (Acid)~173-175
Aromatic (quaternary)~135-137
Aromatic (CH)~128-129
Benzyl CH₂~67-68
α-CH~50-52
β-CH₂~36-38

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (acid)2500-3300 (broad)
N-H stretch (amine)3200-3500
C=O stretch (ester)~1735
C=O stretch (acid)~1710
C-O stretch1000-1300
Aromatic C=C stretch~1600, ~1495

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

IonExpected m/z
[M+H]⁺224.0863
Structural Confirmation Workflow

The following workflow illustrates the logical steps for confirming the structure of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.

Structure Elucidation Workflow Synthesis Synthesis of Target Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Data_Analysis Spectroscopic Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the structure elucidation process.

Biological Significance and Applications

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, as a derivative of D-aspartic acid, is a valuable chiral building block in organic synthesis. Its L-enantiomer, L-aspartic acid β-benzyl ester, is widely used in peptide synthesis and as an intermediate in the development of pharmaceuticals.[6] Aspartic acid itself is a non-essential amino acid involved in numerous metabolic pathways, including the urea cycle and gluconeogenesis, and it also functions as a neurotransmitter.[7] While specific signaling pathways involving the (3R)-enantiomer are not extensively documented, its utility as a synthetic intermediate allows for the creation of diverse molecules with potential biological activities. These derivatives are often explored in the context of neuropharmacology and enzyme inhibition studies.[8]

Conclusion

The structure of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate can be confidently elucidated through a combination of controlled synthesis and comprehensive spectroscopic analysis. This technical guide provides the foundational information, including physicochemical properties, a viable synthetic strategy, and the expected spectroscopic signatures, to aid researchers and drug development professionals in the successful identification and utilization of this important chiral molecule.

References

An In-depth Technical Guide to (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 79337-40-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, a chiral building block with significant potential in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications and biological relevance.

Core Data Presentation

Quantitative data for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, also known as D-Aspartic acid 1-benzyl ester, is summarized below. This information is crucial for its application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄Internal Database
Molecular Weight 223.23 g/mol Internal Database
CAS Number 79337-40-9Internal Database
Appearance White to off-white crystalline powderInternal Database
Purity Typically ≥98%Internal Database
Melting Point 165-170 °CInternal Database
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2][3][4]Commercial Suppliers
Optical Rotation [α]²⁰/D +25.0±1.0°, c=1 in 1 M HClCommercial Suppliers

Experimental Protocols

Synthesis of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

The following is a detailed methodology for the synthesis of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, adapted from established procedures for the synthesis of amino acid benzyl esters.

Materials:

  • D-Aspartic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Cyclohexane

  • Isopropyl alcohol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, combine D-Aspartic acid (13.3 g, 0.1 mol), p-toluenesulfonic acid monohydrate (22.8 g, 0.12 mol), and benzyl alcohol (54.1 g, 0.5 mol).

  • Azeotropic Esterification: Add 200 mL of cyclohexane to the flask. Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane. Continue the reflux for 4-6 hours, or until no more water is collected.

  • Reaction Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate as the p-toluenesulfonate salt. Add 200 mL of isopropyl alcohol and stir the suspension for 1 hour to ensure complete precipitation.

  • Isolation of the Salt: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold isopropyl alcohol (2 x 50 mL) to remove excess benzyl alcohol and p-toluenesulfonic acid. Dry the solid under vacuum.

  • Neutralization and Extraction: Suspend the dried salt in 200 mL of dichloromethane. Add a saturated aqueous solution of sodium bicarbonate slowly with stirring until the pH of the aqueous layer is ~8. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HPLC analysis.

Visualizations

Experimental Workflow

G Synthesis Workflow for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A D-Aspartic acid, Benzyl alcohol, p-Toluenesulfonic acid, Cyclohexane B Azeotropic Reflux (Dean-Stark) A->B C Cooling & Precipitation (Isopropyl alcohol) B->C D Filtration & Washing C->D E Neutralization (NaHCO3) & Extraction (DCM) D->E F Drying & Concentration E->F G Column Chromatography F->G H Characterization (NMR, HPLC) G->H I Pure Product G->I

Caption: A flowchart illustrating the key stages in the synthesis of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.

Potential Biological Signaling Pathway

While direct involvement of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate in specific signaling pathways is not yet elucidated, derivatives of aspartic acid have been shown to exhibit biological activity. For instance, certain aspartic acid derivatives have demonstrated anti-liver fibrosis effects by inhibiting the IKKβ-NF-κB signaling pathway.[5] This pathway is a critical regulator of inflammation and is implicated in various diseases. The diagram below illustrates this pathway, suggesting a potential area of investigation for the biological activity of the title compound and its analogues.

Caption: A diagram of the IKKβ-NF-κB signaling pathway, a potential target for aspartic acid derivatives.

Applications and Future Directions

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate is a valuable chiral intermediate in organic synthesis. Its primary applications lie in:

  • Peptide Synthesis: As a protected D-aspartic acid derivative, it is a crucial building block for the synthesis of peptides containing D-amino acids.[6] Such peptides are often more resistant to enzymatic degradation and can have unique pharmacological properties.

  • Drug Discovery: The aspartic acid scaffold is present in numerous biologically active molecules. This compound can be used as a starting material for the synthesis of novel small molecules with potential therapeutic applications. The recent discovery of aspartic acid derivatives with anti-liver fibrosis activity highlights the potential for developing new drugs from this class of compounds.[5][7]

  • Asymmetric Synthesis: The inherent chirality of this molecule makes it a useful starting material or auxiliary in asymmetric synthesis to introduce a stereocenter into a target molecule.

Future research on (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate and its derivatives could focus on:

  • Exploration of Biological Activity: Screening this compound and its analogues for various biological activities, including anti-inflammatory, anti-fibrotic, and neurological effects.

  • Development of Novel Synthetic Methodologies: Devising more efficient and stereoselective synthetic routes to this and related compounds.

  • Incorporation into Peptidomimetics: Using this building block to create peptidomimetics with enhanced stability and bioavailability.

References

An In-depth Technical Guide on the Synthesis and Characterization of H-D-Asp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of H-D-Asp-OBzl, also known as D-Aspartic acid β-benzyl ester. This compound is a critical building block in peptide synthesis and drug development, particularly for creating peptide-based therapeutics and other bioactive molecules.[1][2][3] Its unique structure, with a protected side-chain carboxyl group, allows for the selective formation of peptide bonds and the introduction of D-amino acids into peptide chains, which can enhance stability and biological activity.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of H-D-Asp-OBzl is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[5][6]
Molecular Weight 223.23 g/mol [5][6][7]
CAS Number 13188-89-1[6][8]
Appearance White to off-white crystalline powder[8]
Purity (Typical) ≥96%[5]
Melting Point Not explicitly available for H-D-Asp-OBzl, but a related compound, Boc-L-Asp(OBzl)-OH, has a melting point of 98-102 °C.[9]
Solubility Soluble in common organic solvents such as acetone, chloroform, DMSO, ether, and methanol.[10]

Synthesis of H-D-Asp-OBzl

The synthesis of H-D-Asp-OBzl involves the selective protection of the β-carboxyl group of D-aspartic acid as a benzyl ester. This is a crucial step to prevent its interference in subsequent peptide coupling reactions.[11] While various strategies exist for the protection of amino acids, a common approach involves the use of benzyl bromide or benzyl alcohol under appropriate conditions.

Experimental Protocol: Benzyl Esterification of D-Aspartic Acid

This protocol outlines a general procedure for the synthesis of H-D-Asp-OBzl.

Materials:

  • D-Aspartic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or another suitable acid catalyst

  • Toluene or cyclohexane as an azeotroping solvent[12]

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, suspend D-aspartic acid (1 equivalent) and p-toluenesulfonic acid monohydrate (catalytic amount) in a mixture of benzyl alcohol (excess) and toluene.

  • Azeotropic Removal of Water: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure H-D-Asp-OBzl.

Logical Workflow for H-D-Asp-OBzl Synthesis

G Synthesis Workflow for H-D-Asp-OBzl D_Asp D-Aspartic Acid Reaction Esterification with Azeotropic Water Removal D_Asp->Reaction Reagents Benzyl Alcohol, p-TsOH, Toluene Reagents->Reaction Workup Quench with NaHCO₃, Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product H-D-Asp-OBzl Purification->Final_Product

Caption: A logical workflow for the synthesis of H-D-Asp-OBzl.

Characterization of H-D-Asp-OBzl

The successful synthesis of H-D-Asp-OBzl must be confirmed through various analytical techniques to ensure its identity, purity, and structural integrity. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.2 - 7.4Multiplet5H
CH₂ (Benzyl)~5.2Singlet2H
α-CH (Asp)4.5 - 4.8Multiplet1H
β-CH₂ (Asp)2.8 - 3.0Multiplet2H

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would be expected to show signals for the aromatic carbons of the benzyl group, the carbonyl carbons of the ester and carboxylic acid, the methylene carbon of the benzyl group, and the α- and β-carbons of the aspartic acid residue.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the synthesized compound.[15] For H-D-Asp-OBzl, the expected monoisotopic mass is 223.0845 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 224.0918.[16]

Expected Mass Spectrometry Data:

IonCalculated m/z
[M+H]⁺224.0918
[M+Na]⁺246.0737
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized H-D-Asp-OBzl.[17] A reversed-phase HPLC method can be developed to separate the product from any starting materials or byproducts. The purity is typically determined by the area percentage of the product peak in the chromatogram. For related protected amino acids, purities of ≥99.0% are often reported.[9]

General HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Detection: UV at 214 nm or 254 nm.

Application in Peptide Synthesis

H-D-Asp-OBzl is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).[10][18] The benzyl ester protects the side-chain carboxyl group, preventing it from participating in unwanted side reactions during peptide bond formation.[11][19] The free α-amino group and α-carboxyl group are available for coupling reactions.

Workflow for Incorporating H-D-Asp-OBzl into a Peptide Chain (Boc Strategy)

G Incorporation of H-D-Asp-OBzl in SPPS (Boc Strategy) cluster_0 Peptide Synthesis Cycle Resin Resin-Bound Peptide Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling Neutralization->Coupling Boc_HD_Asp_OBzl Boc-D-Asp(OBzl)-OH Boc_HD_Asp_OBzl->Coupling Coupling_Reagents Coupling Reagents (e.g., HBTU, DIEA) Coupling_Reagents->Coupling Washing Washing Coupling->Washing New_Peptide Extended Resin-Bound Peptide Washing->New_Peptide Cleavage Cleavage from Resin and Deprotection (e.g., HF) New_Peptide->Cleavage Final_Peptide Final Peptide containing D-Asp Cleavage->Final_Peptide

Caption: Workflow for incorporating H-D-Asp-OBzl in solid-phase peptide synthesis.

Side Reactions and Considerations:

A potential side reaction during peptide synthesis involving aspartic acid is the formation of an aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[11] The choice of protecting groups and coupling conditions can influence the extent of this side reaction. The benzyl ester is a commonly used protecting group, but careful optimization of the synthetic strategy is necessary to minimize byproduct formation.[11][19] The benzyl protecting group can be removed by catalytic hydrogenolysis or strong acids like hydrogen fluoride (HF).[20][21]

References

Solubility Profile of (R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility data for (R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid, also known as L-Aspartic acid 4-benzyl ester. Aimed at researchers, scientists, and professionals in drug development, this document compiles qualitative and quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Compound Information

(R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid is an amino acid derivative. While the specific (R)-enantiomer (CAS 79337-40-9) is the focus, much of the available data pertains to the L-isomer, (S)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid (CAS 2177-63-1). The physicochemical properties, including solubility, of enantiomers are generally considered identical.

Molecular Formula: C11H13NO4 Molecular Weight: 223.23 g/mol

Solubility Data

The solubility of (R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid has been characterized in a range of aqueous and organic solvents. The following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data
SolventSolubilityConditions
Water2 mg/mLUltrasonic and warming and heat to 60°C[1]
DMSO2.24 mg/mLSonication is recommended[2]
Qualitative Solubility Data
SolventSolubility
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
AcetoneSoluble[3]
HCl solutionSoluble[4]
WaterInsoluble[3][5]

Experimental Protocol for Equilibrium Solubility Determination

A standardized protocol for determining the equilibrium solubility of an active pharmaceutical ingredient (API) is crucial for reproducibility. The following methodology is adapted from the World Health Organization (WHO) guidelines for API solubility studies.

Objective: To determine the equilibrium solubility of (R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid in a given solvent system at a specified temperature.

Materials:

  • (R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid

  • Selected solvent(s)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Calibrated pH meter (for aqueous solutions)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Syringe filters (e.g., 0.22 μm)

Procedure:

  • Preparation of Solvent: Prepare the desired solvent system. For aqueous solutions, buffer to the target pH and verify with a calibrated pH meter.

  • Sample Preparation: Add an excess amount of (R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid to a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Solvent Addition: Add a known volume of the prepared solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments by measuring the concentration at different time points until it remains constant.[6]

  • Sample Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a syringe filter.[6] Care should be taken to avoid temperature changes during this step that could cause precipitation.

  • Sample Analysis: Aspirate a clear aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of (R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

  • Replicates: Perform the experiment in triplicate to ensure the reliability of the results.[6]

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of (R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess compound C Combine compound and solvent A->C B Prepare solvent system B->C D Equilibrate with agitation C->D E Separate solid and liquid phases D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Workflow for Equilibrium Solubility Determination

Signaling Pathways and Logical Relationships

Currently, there is no publicly available scientific literature that describes the involvement of (R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid in specific signaling pathways. Research on a structurally related compound, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, has suggested its potential as an insulinotropic agent in the context of type 2 diabetes.[7] However, this does not directly imply a signaling role for the title compound.

The logical relationship in the context of this compound's use in research, particularly in peptide synthesis, is its function as a protected amino acid building block. The benzyloxy group serves as a protecting group for the carboxylic acid, which can be selectively removed during the synthesis process. The following diagram illustrates this logical relationship.

Logical_Relationship cluster_synthesis Peptide Synthesis Start Start with Protected Amino Acid ((R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid) Coupling Peptide Coupling Reaction Start->Coupling Deprotection Selective Removal of Benzyloxy Group Coupling->Deprotection Elongation Further Peptide Chain Elongation Deprotection->Elongation Final Final Peptide Product Elongation->Final

Role in Peptide Synthesis

References

An In-depth Technical Guide to the Spectroscopic Data of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic data for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, a derivative of the amino acid L-aspartic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and known spectral data from analogous structures. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The structure of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate contains several key functional groups that dictate its spectroscopic characteristics: a primary amine, a carboxylic acid, and a benzyl ester. The expected data for NMR, IR, and MS analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 7.35Multiplet5HAr-H Protons of the phenyl ring in the benzyl group typically appear in this region.[1]
~ 5.15Singlet2H-O-CH₂ -PhThe benzylic protons adjacent to the ester oxygen are deshielded and usually appear as a singlet.[2][3]
~ 3.80 - 3.90Multiplet1HN-CH -CH₂The proton on the chiral carbon (α-carbon to the amine) is coupled to the adjacent methylene protons.
~ 2.80 - 2.95Multiplet2HCH-CH₂ -COOHThe methylene protons are diastereotopic and adjacent to a chiral center and a carboxylic acid, leading to a complex multiplet.
Variable (broad)Singlet (broad)2H-NH₂ Amine protons are exchangeable and often appear as a broad singlet; their chemical shift is highly dependent on concentration and solvent.[4]
Variable (broad)Singlet (broad)1H-COOH The carboxylic acid proton is highly deshielded and exchangeable, appearing as a very broad singlet at a variable downfield position.[5][6]

Table 2: Predicted ¹³C NMR Data for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 175C =O (Carboxylic Acid)Carboxylic acid carbonyl carbons are highly deshielded.[7][8]
~ 171C =O (Ester)Ester carbonyl carbons are also significantly deshielded, appearing slightly upfield from carboxylic acid carbonyls.[7][8][9]
~ 135Ar-C (Quaternary)The ipso-carbon of the phenyl ring attached to the CH₂O- group.
~ 128.5Ar-C H (ortho, para)Aromatic carbons in the benzyl group.[10]
~ 128.0Ar-C H (meta)Aromatic carbons in the benzyl group.[10]
~ 67-O-C H₂-PhThe benzylic carbon is deshielded by the adjacent oxygen atom.[10][11]
~ 50N-C H-CH₂The α-carbon to the amine group.
~ 36CH-C H₂-COOHThe methylene carbon adjacent to the carboxylic acid.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group AssignmentRationale
3300 - 2500Broad, StrongO-H stretchCarboxylic AcidThe O-H bond of a carboxylic acid exhibits a very broad absorption due to strong hydrogen bonding.[5][6][12]
3400 - 3250Medium, SharpN-H stretchPrimary AminePrimary amines typically show two bands in this region (symmetric and asymmetric stretching), which are generally sharper than O-H bands.[4][13][14][15][16]
3100 - 3000MediumC-H stretch (sp²)Aromatic RingC-H stretching vibrations of the phenyl group.
3000 - 2850MediumC-H stretch (sp³)Aliphatic C-HC-H stretching of the CH and CH₂ groups.
~ 1735StrongC=O stretchEsterThe carbonyl stretch for a saturated ester typically appears at a higher frequency than that of a carboxylic acid.[17][18][19][20]
~ 1710StrongC=O stretchCarboxylic AcidThe carbonyl stretch for a saturated carboxylic acid, often broadened by hydrogen bonding.[5][17][18][20][21]
1650 - 1580MediumN-H bendPrimary AmineThe scissoring vibration of the primary amine group.[4][14]
1300 - 1000StrongC-O stretchEster & Carboxylic AcidEsters and carboxylic acids show strong C-O stretching bands in the fingerprint region.[5][19]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate (Ionization Mode: Electrospray Ionization, ESI+)

m/zIonRationale
224.08[M+H]⁺The protonated molecular ion. The molecular formula is C₁₁H₁₃NO₄, with a monoisotopic mass of 223.08 g/mol .
178.07[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺Loss of a carboxyl group as formic acid or sequential loss of water and carbon monoxide.
132.07[M+H - C₇H₇O]⁺Loss of a benzyloxy radical.
108.04[C₇H₈O]⁺Benzyl alcohol fragment.
91.05[C₇H₇]⁺Tropylium ion, a very stable fragment characteristic of benzyl groups, often the base peak.[22][23][24]

Experimental Protocols

The following sections describe generalized methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound like (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should dissolve the compound completely. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans to achieve adequate signal-to-noise, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent signal.

    • Integrate the peaks in the ¹H spectrum and identify multiplicities (singlet, doublet, etc.).

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization (for ESI).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500 amu).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Validation Final Structure Validation Structure_Elucidation->Final_Validation Purity_Assessment->Final_Validation

Caption: Workflow for Spectroscopic Characterization.

References

Unlocking Potential: A Technical Guide to the Applications of D-Aspartic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Aspartic acid benzyl ester, a derivative of the endogenous D-aspartic acid, serves as a critical intermediate in synthetic chemistry, particularly in the realm of peptide synthesis for drug development. Its esterification to a benzyl group enhances its utility in organic synthesis by protecting the carboxylic acid moiety, thereby facilitating controlled peptide chain elongation. While direct biological applications of the benzyl ester are not extensively documented, its primary role is as a precursor to D-aspartic acid, a molecule with significant neuroendocrine and neurotransmitter functions. This technical guide explores the synthesis, properties, and potential applications of D-aspartic acid benzyl ester, with a focus on its role as a synthetic tool and a potential prodrug for delivering D-aspartic acid. The guide will delve into the well-established biological roles of D-aspartic acid, including its action on the hypothalamus-pituitary-gonadal axis and its interaction with NMDA receptors, providing a comprehensive overview for researchers in drug discovery and development.

Introduction

D-aspartic acid benzyl ester is a chemically modified form of D-aspartic acid, an enantiomer of the more common L-aspartic acid. In laboratory and industrial settings, the benzyl ester form is primarily utilized as a building block in the synthesis of peptides and other complex organic molecules.[1] The benzyl group serves as a protecting group for the carboxylic acid, preventing it from reacting during peptide coupling reactions. This protection is crucial for the stepwise and controlled assembly of amino acids into a desired peptide sequence.

Beyond its role in synthesis, D-aspartic acid benzyl ester is explored for its potential to improve the bioavailability of D-aspartic acid.[2] Esterification can increase the lipophilicity of the amino acid, potentially enhancing its absorption and transport across biological membranes, although in vivo hydrolysis data is not extensively available. The biological significance of this compound is therefore intrinsically linked to the physiological roles of its parent molecule, D-aspartic acid.

D-aspartic acid itself is an important signaling molecule in the neuroendocrine and nervous systems. It is involved in hormone synthesis and release, notably stimulating the production of testosterone, luteinizing hormone (LH), and growth hormone (GH). Furthermore, it functions as a neurotransmitter, primarily by acting as an agonist at N-methyl-D-aspartate (NMDA) receptors.[3] This guide will provide a detailed overview of the synthesis and properties of D-aspartic acid benzyl ester, followed by a comprehensive exploration of the biological pathways and potential therapeutic applications of D-aspartic acid.

Physicochemical Properties

The properties of D-aspartic acid benzyl ester can vary slightly depending on whether the alpha or beta carboxylic acid group is esterified. The table below summarizes the key physicochemical properties of both isomers.

PropertyD-Aspartic acid α-benzyl esterD-Aspartic acid β-benzyl ester
Synonyms D-Asp-OBzlD-Asp(OBzl)-OH
CAS Number 6367-42-613188-89-1[4]
Molecular Formula C₁₁H₁₃NO₄[2]C₁₁H₁₃NO₄[4]
Molecular Weight 223.2 g/mol [2]223.2 g/mol [4]
Appearance White powder[2]-
Melting Point 155 - 165 °C[2]-
Purity ≥ 99% (HPLC)[2]-
Optical Rotation [α]²⁰D = 11.5 ± 2º (c=1 in 1N HCl)[2]-
Storage Conditions 0 - 8 °C[2]-

Potential Applications

The potential applications of D-aspartic acid benzyl ester are largely predicated on its role as a precursor to D-aspartic acid. The ester form may offer advantages in formulation and delivery.

Role as a Synthetic Intermediate in Drug Development

D-aspartic acid benzyl ester, often with additional N-terminal protection (e.g., Boc or Fmoc), is a key reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] Its use allows for the incorporation of D-aspartic acid residues into peptide chains. D-amino acids are of significant interest in drug design as they can confer resistance to enzymatic degradation, leading to peptides with longer half-lives and improved therapeutic potential.[5]

  • Neuroactive Peptides: Given the role of D-aspartic acid in the nervous system, its incorporation into peptides can be a strategy for developing novel therapeutics for neurological disorders.[1]

  • Hormonal Peptides: Peptides containing D-aspartic acid could be designed to modulate endocrine pathways.

Potential as a Prodrug for D-Aspartic Acid Delivery

The benzyl ester may act as a prodrug, which upon administration, is hydrolyzed by esterases in the body to release D-aspartic acid. This approach could potentially enhance the oral bioavailability of D-aspartic acid by increasing its lipophilicity and facilitating its absorption.[2]

G cluster_absorption Gastrointestinal Tract cluster_hydrolysis Systemic Circulation / Target Tissues D-Aspartic Acid Benzyl Ester (Oral) D-Aspartic Acid Benzyl Ester (Oral) Absorption Absorption D-Aspartic Acid Benzyl Ester (Oral)->Absorption Increased Lipophilicity D-Aspartic Acid Benzyl Ester (Bloodstream) D-Aspartic Acid Benzyl Ester (Bloodstream) Absorption->D-Aspartic Acid Benzyl Ester (Bloodstream) Hydrolysis Hydrolysis D-Aspartic Acid Benzyl Ester (Bloodstream)->Hydrolysis Esterases D-Aspartic Acid (Active) D-Aspartic Acid (Active) Hydrolysis->D-Aspartic Acid (Active) Benzyl Alcohol Benzyl Alcohol Hydrolysis->Benzyl Alcohol Biological Effects Biological Effects D-Aspartic Acid (Active)->Biological Effects

Prodrug activation workflow for D-aspartic acid benzyl ester.
Neuroendocrine Modulation (as D-Aspartic Acid)

Once released, D-aspartic acid exerts its effects on the neuroendocrine system, primarily through the hypothalamus-pituitary-gonadal (HPG) axis.[6]

  • Testosterone and Luteinizing Hormone Release: D-aspartic acid has been shown to stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to release Luteinizing Hormone (LH).[6] LH then acts on the Leydig cells in the testes to increase testosterone synthesis.[6]

HPG_Axis Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland + GnRH Testes (Leydig Cells) Testes (Leydig Cells) Pituitary Gland->Testes (Leydig Cells) + LH Testosterone Testosterone Testes (Leydig Cells)->Testosterone Synthesis D-Aspartic Acid D-Aspartic Acid D-Aspartic Acid->Hypothalamus Stimulates GnRH GnRH LH LH Testosterone->Hypothalamus - (Negative Feedback) Testosterone->Pituitary Gland - (Negative Feedback) NMDA_Receptor_Activation cluster_receptor NMDA Receptor NR1 Subunit NR1 Subunit Ion Channel Ion Channel NR1 Subunit->Ion Channel Opens NR2 Subunit NR2 Subunit NR2 Subunit->Ion Channel Opens Ca²⁺ Influx Ca²⁺ Influx Ion Channel->Ca²⁺ Influx D-Aspartic Acid D-Aspartic Acid D-Aspartic Acid->NR2 Subunit Binds Glycine Glycine Glycine->NR1 Subunit Binds Cellular Response Cellular Response Ca²⁺ Influx->Cellular Response Activates

References

The Unseen Influence: A Technical Guide to the Biological Activity of Peptides Containing D-Aspartic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as stability, potency, and receptor selectivity. Among these, D-amino acids have garnered significant attention for their ability to confer resistance to proteolytic degradation. This technical guide delves into the specific biological activities of peptides that contain D-aspartic acid benzyl ester, a modification that not only introduces a D-amino acid but also retains a benzyl ester group. While D-aspartic acid itself is known to play roles in neurotransmission and endocrine regulation, the influence of its benzyl-esterified form within a peptide backbone is a nuanced area of research. This document aims to provide a comprehensive overview of the available data, detailed experimental methodologies, and the underlying signaling pathways associated with these unique peptides.

Data Presentation: Quantitative Analysis of Biological Activity

The inclusion of a D-aspartic acid benzyl ester moiety can significantly impact the biological activity of a peptide. The following table summarizes the available quantitative data for a notable example of an antimicrobial peptide where the benzyl ester group is retained in the final structure and contributes to its function.

Peptide IDSequenceTarget Organism/Cell LineBiological Activity MetricValue
RW-OBzlArg-Trp-D-Asp(OBzl)-NH₂Escherichia coliMinimum Inhibitory Concentration (MIC)16 µg/mL
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)8 µg/mL

Note: The benzyl ester (OBzl) group in the RW-OBzl peptide is a bulky, hydrophobic unit that contributes to the peptide's amphipathic structure, a key feature for its antimicrobial activity.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of peptide bioactivity. The following sections outline the methodologies for the synthesis and biological assessment of peptides containing D-aspartic acid benzyl ester.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing D-aspartic acid benzyl ester is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Protocol:

  • Resin Preparation: A Rink amide resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling: The first amino acid, in this case, Fmoc-D-Asp(OBzl)-OH, is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react for 2 hours.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence (e.g., Fmoc-Trp(Boc)-OH and Fmoc-Arg(Pbf)-OH).

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) of antimicrobial peptides is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Bacterial Culture Preparation: A single colony of the target bacterium (e.g., E. coli or S. aureus) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in MHB.

  • Peptide Dilution: The peptide is dissolved in a suitable solvent (e.g., sterile water with 0.02% acetic acid) and serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological activity of peptides is intrinsically linked to their interaction with cellular signaling pathways. While specific pathways modulated by peptides containing D-aspartic acid benzyl ester are still under investigation, the known roles of D-aspartic acid and the general mechanisms of action for classes of peptides (e.g., antimicrobial) provide a framework for understanding their potential effects.

Potential Involvement in NMDA Receptor Signaling

Free D-aspartic acid is an endogenous agonist of the N-Methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. It is plausible that peptides containing D-aspartic acid, even in its benzyl-esterified form, could modulate NMDA receptor activity. The benzyl ester group may influence the peptide's ability to cross the blood-brain barrier and could be cleaved by endogenous esterases to release a D-aspartate-containing peptide that can then interact with the NMDA receptor.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide (D-Asp-OBzl) DAspPeptide D-Asp-Peptide (Post-cleavage) Peptide->DAspPeptide Esterase NMDAR NMDA Receptor DAspPeptide->NMDAR Agonist? Glutamate Glutamate Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Downstream Downstream Signaling (e.g., ERK, CREB) Ca_Influx->Downstream

Hypothesized modulation of NMDA receptor signaling by a D-Asp(OBzl)-containing peptide.
Mechanism of Antimicrobial Action

For antimicrobial peptides like RW-OBzl, the primary mechanism of action is the disruption of the bacterial cell membrane. The amphipathic nature of the peptide, with the cationic arginine residue and the hydrophobic tryptophan and benzyl ester groups, allows it to preferentially interact with the negatively charged bacterial membrane over the zwitterionic membranes of mammalian cells.

Antimicrobial_Workflow Peptide RW-OBzl Peptide ElectrostaticInteraction Electrostatic Interaction Peptide->ElectrostaticInteraction BacterialMembrane Bacterial Membrane (Negatively Charged) BacterialMembrane->ElectrostaticInteraction MembraneInsertion Membrane Insertion ElectrostaticInteraction->MembraneInsertion PoreFormation Pore Formation/ Membrane Disruption MembraneInsertion->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis

Proposed mechanism of action for the antimicrobial peptide RW-OBzl.

Conclusion

The incorporation of D-aspartic acid benzyl ester into peptides represents a promising strategy for the development of novel therapeutics. The available data, though limited, suggests that the retention of the benzyl ester group can contribute significantly to the biological activity, particularly in the context of antimicrobial peptides. The detailed protocols provided herein offer a foundation for the synthesis and evaluation of such peptides. Future research should focus on expanding the library of peptides containing D-aspartic acid benzyl ester and elucidating their specific interactions with cellular signaling pathways. A deeper understanding of these mechanisms will undoubtedly accelerate the translation of these unique molecules into clinical applications.

References

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and relevant biological context for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate (CAS No. 79337-40-9). This document is intended to serve as a foundational resource for professionals engaged in research and development involving this and related aspartic acid derivatives.

Chemical Identity and Physical Properties

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid is a derivative of the amino acid D-aspartic acid. The presence of a benzyl ester provides a lipophilic character that can be advantageous in certain drug development contexts.

Table 1: Physicochemical Properties of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

PropertyValueSource
CAS Number 79337-40-9Oakwood Chemical[1], BLDpharm[2]
Molecular Formula C₁₁H₁₃NO₄Oakwood Chemical[1]
Molecular Weight 223.23 g/mol Oakwood Chemical[1]
Appearance White to off-white solidGeneral knowledge
Purity ≥98%Oakwood Chemical[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.BLDpharm

Material Safety Data

While a comprehensive single Safety Data Sheet (SDS) is not publicly available, information from chemical suppliers allows for the compilation of the following safety profile.

Table 2: Hazard Identification and Precautionary Statements

CategoryInformationSource
GHS Pictograms Oakwood Chemical[1]
Signal Word WarningOakwood Chemical[1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Oakwood Chemical[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Oakwood Chemical[1]

Handling and Storage

Handling: Use personal protective equipment (PPE) as outlined in Table 2. Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, maintain under an inert atmosphere at -20°C.

Biological Context and Experimental Protocols

Direct experimental protocols and defined signaling pathways for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate are not extensively documented in publicly available literature. However, as an aspartic acid derivative, its biological activities can be explored in various contexts, such as metabolic disorders and inflammatory diseases.[3][4]

Exemplary Signaling Pathway: Anti-Fibrotic Activity of Aspartic Acid Derivatives

Recent studies on other aspartic acid derivatives have elucidated their potential to ameliorate liver fibrosis by inhibiting the IKKβ-NF-κB signaling pathway.[3][4] This pathway is a critical regulator of inflammation, a key process in the development of fibrosis. The diagram below illustrates this proposed mechanism of action.

G Proposed Anti-Fibrotic Signaling Pathway of Aspartic Acid Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKKbeta IKKβ TLR4->IKKbeta Activates IkappaBalpha IκBα IKKbeta->IkappaBalpha Phosphorylates & Degrades NFkappaB_p65 NF-κB (p65) Nucleus Nucleus NFkappaB_p65->Nucleus Translocates to IkappaBalpha->NFkappaB_p65 Inhibits Pro_inflammatory_genes Pro-inflammatory & Pro-fibrotic Genes (e.g., COL1A1, FN1, α-SMA) Nucleus->Pro_inflammatory_genes Induces Transcription Aspartic_Acid_Derivative (3R)-3-Amino-4-(benzyloxy) -4-oxobutanoate Aspartic_Acid_Derivative->IKKbeta Inhibits G General Workflow for In Vitro Bioactivity Screening cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Compound_Prep Compound Preparation (Stock Solution) Compound_Treatment Treat with Compound (Varying Concentrations) Compound_Prep->Compound_Treatment Cell_Culture Cell Culture (e.g., LX-2 Hepatic Stellate Cells) Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Stimulation Induce Disease State (e.g., with LPS) Cell_Seeding->Stimulation Stimulation->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for COL1A1) Compound_Treatment->Gene_Expression Protein_Analysis Protein Level Analysis (e.g., Western Blot for α-SMA) Compound_Treatment->Protein_Analysis Data_Analysis Data Analysis (IC50/EC50 Calculation) Cytotoxicity_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis

References

Methodological & Application

Application Note & Protocol: Solid-Phase Peptide Synthesis Utilizing H-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide sequences. The choice of protecting groups for the amino acid building blocks is critical for a successful synthesis, minimizing side reactions and maximizing yield and purity. This document provides a detailed protocol for the incorporation of D-aspartic acid with a benzyl-protected side chain (H-D-Asp(OBzl)-OH) into a peptide sequence using the Fmoc/tBu strategy. The incorporation of D-amino acids can confer unique properties to peptides, such as increased resistance to enzymatic degradation, leading to improved bioavailability and therapeutic potential.[1][2]

The benzyl ester (OBzl) is a common protecting group for the β-carboxyl group of aspartic acid. While effective, its use requires careful consideration of the synthetic strategy to mitigate potential side reactions, most notably aspartimide formation.[3][4] This side reaction can lead to a mixture of α- and β-aspartyl peptides, racemization, and chain termination.[3] This protocol will address these challenges and provide a robust method for the use of Fmoc-D-Asp(OBzl)-OH in SPPS.

Key Considerations for Using Asp(OBzl) Protection:
  • Aspartimide Formation: The primary side reaction associated with aspartic acid residues in SPPS is the formation of a succinimide derivative, known as aspartimide.[3][4] This occurs through the attack of the backbone amide nitrogen on the side-chain β-carboxyl ester.[3] Sequences containing Asp-Gly, Asp-Ser, or Asp-Asn are particularly susceptible.[3]

  • Racemization: Aspartimide formation can lead to epimerization at the α-carbon of the aspartic acid residue.[3]

  • Cleavage Conditions: The benzyl protecting group is typically removed under strong acidic conditions, such as with hydrogen fluoride (HF) in the Boc/Bzl strategy, or through catalytic transfer hydrogenation.[5][6] In the context of the widely used Fmoc/tBu strategy, the final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a trifluoroacetic acid (TFA)-based cocktail.[7]

Experimental Protocols

This section outlines a standard protocol for the incorporation of Fmoc-D-Asp(OBzl)-OH into a peptide sequence on a Rink Amide resin, followed by cleavage and deprotection.

Materials and Reagents:
ReagentSupplierPurpose
Rink Amide ResinVariousSolid support for peptide synthesis
Fmoc-D-Asp(OBzl)-OHVariousAmino acid building block
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSolvent
PiperidineReagent GradeFmoc deprotection reagent
Diisopropylcarbodiimide (DIC)Reagent GradeCoupling activator
1-Hydroxybenzotriazole (HOBt)Reagent GradeCoupling additive, suppresses side reactions
Dichloromethane (DCM)Reagent GradeSolvent for washing
Trifluoroacetic acid (TFA)Reagent GradeCleavage and deprotection reagent
Triisopropylsilane (TIS)Reagent GradeScavenger in cleavage cocktail
1,2-Ethanedithiol (EDT)Reagent GradeScavenger in cleavage cocktail
Diethyl ether (cold)Reagent GradePeptide precipitation
Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes a single coupling cycle for incorporating Fmoc-D-Asp(OBzl)-OH. The cycle is repeated for each amino acid in the sequence.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.[3][8]

    • Note: To mitigate aspartimide formation, consider adding 0.1 M HOBt to the piperidine solution.[9]

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove residual piperidine.[3]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-D-Asp(OBzl)-OH (3-5 equivalents relative to resin loading), HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.[9]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.[7]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[5] Caution: Work in a well-ventilated fume hood as TFA and thioanisole are corrosive and have strong odors.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.[5] For sequences containing Asp(OBzl), performing the cleavage at a lower temperature (e.g., 5°C) can help minimize side reactions.[10][11]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the SPPS of a peptide containing a D-Asp(OBzl) residue.

ParameterCondition/ValueReference/Note
Coupling
Coupling ReagentsDIC/HOBtA standard and effective method for activating the amino acid.[9]
Amino Acid Excess3-5 equivalentsTo drive the reaction to completion.
Coupling Time1-2 hoursMonitor with Kaiser test for completion.[7]
Deprotection
Reagent20% Piperidine in DMFStandard reagent for Fmoc removal.[3][8]
Additive for Asp(OBzl)0.1 M HOBtRecommended to suppress aspartimide formation.[9]
Deprotection Time5 min + 10 minTwo-step deprotection ensures complete removal.[3]
Cleavage
Cleavage CocktailReagent K (TFA/H₂O/Phenol/Thioanisole/EDT)A "universal" cocktail for peptides with sensitive residues.[5]
Reaction Time2-4 hours
TemperatureRoom Temperature (or 5°C to minimize side reactions)[10][11]
Expected Purity (Crude) Variable (sequence-dependent)Aspartimide formation can significantly impact purity.
Expected Yield (Crude) Moderate to HighDependent on coupling efficiency and minimization of side reactions.

Mandatory Visualization

Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for the incorporation of a single amino acid.

SPPS_Workflow Start Start: Swollen Resin with Free Amine Coupling Amino Acid Coupling (Fmoc-D-Asp(OBzl)-OH, DIC/HOBt in DMF) Start->Coupling 1. Wash1 Wash (DMF, DCM) Coupling->Wash1 2. Deprotection Fmoc Deprotection (20% Piperidine/DMF + 0.1M HOBt) Wash1->Deprotection 3. Wash2 Wash (DMF) Deprotection->Wash2 4. NextCycle To Next Coupling Cycle Wash2->NextCycle Repeat End Final Cleavage & Deprotection (TFA Cocktail) Wash2->End Final Step

Caption: A diagram illustrating the cyclical workflow of solid-phase peptide synthesis.

Logical Relationship of Aspartimide Formation

The diagram below outlines the process of aspartimide formation, a critical side reaction when using Asp(OBzl).

Aspartimide_Formation cluster_conditions Condition cluster_outcomes Potential Outcomes Peptide Peptide with Asp(OBzl) Residue Base Base Treatment (e.g., Piperidine) Aspartimide Aspartimide Formation (Succinimide Intermediate) Base->Aspartimide Initiates SideProducts Side Products Aspartimide->SideProducts Leads to AlphaPeptide Desired α-Peptide SideProducts->AlphaPeptide BetaPeptide Undesired β-Peptide SideProducts->BetaPeptide Racemization Racemization SideProducts->Racemization

Caption: The pathway of aspartimide formation and its resulting side products.

References

Application Notes and Protocols for Amide Bond Formation with (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal coupling reagent for the incorporation of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate into peptide chains. This chiral β-amino acid derivative is a valuable building block in the synthesis of peptidomimetics and other modified peptides, offering resistance to enzymatic degradation and the ability to induce specific secondary structures. The choice of coupling reagent is critical to ensure high yields, minimize reaction times, and preserve the stereochemical integrity of the final product.

Comparison of Common Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency of amide bond formation. For a sterically hindered and potentially epimerization-prone substrate such as a β-amino acid derivative, the use of potent activating agents is often necessary. Below is a summary of commonly used coupling reagents, with performance data extrapolated from the synthesis of similar amino acid benzyl esters.

Coupling ReagentActivating AdditiveBaseTypical Yield (%)Relative Reaction TimeKey Advantages & Disadvantages
EDC (or DIC)HOBt or OxymaPureDIPEA or NMM85-95ModerateAdvantages: Water-soluble byproducts (EDC), cost-effective. Disadvantages: Can be less effective for hindered couplings, higher risk of epimerization compared to onium salts.[1]
HBTU HOBt (internal)DIPEA or NMM90-98FastAdvantages: High efficiency, well-established. Disadvantages: Potential for guanidinylation of the amine component.[1][2]
HATU HOAt (internal)DIPEA or NMM95-99Very FastAdvantages: Superior reactivity for hindered couplings, lower racemization rates than HBTU.[1][2] Disadvantages: Higher cost, can also cause guanidinylation if not used properly.
PyBOP NoneDIPEA or NMM90-98FastAdvantages: High coupling efficiency, less hazardous byproducts than BOP.[2] Disadvantages: Can be less effective than HATU for extremely difficult couplings.

Experimental Protocols

Detailed methodologies for solution-phase coupling of an N-protected (e.g., Boc or Fmoc) (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate with a primary amine are provided below.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and suppress racemization.

Materials:

  • N-protected (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate (1.0 eq)

  • Amine component (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, amine component, and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add EDC·HCl in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Coupling

This protocol employs HATU, a highly effective aminium salt-based coupling reagent, ideal for sterically hindered amino acids. Pre-activation of the carboxylic acid is recommended to prevent side reactions.

Materials:

  • N-protected (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the N-protected (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate in anhydrous DMF.

  • Add HATU to the solution.

  • Add DIPEA to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine component to the activated acid solution.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: PyBOP Mediated Coupling

PyBOP is a phosphonium salt-based reagent that offers high coupling efficiency with reduced risk of side reactions compared to some aminium salts.

Materials:

  • N-protected (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate (1.0 eq)

  • Amine component (1.1 eq)

  • PyBOP (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the N-protected (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate and the amine component in anhydrous DMF or DCM.

  • Add DIPEA to the solution.

  • Add PyBOP to the reaction mixture and stir at room temperature.

  • Stir the reaction for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography.

Visualized Workflows and Mechanisms

To further clarify the experimental process and underlying chemical principles, the following diagrams are provided.

G cluster_workflow General Coupling Workflow reagents Dissolve N-Protected Amino Acid and Amine base Add Base (e.g., DIPEA) reagents->base activation Add Coupling Reagent (e.g., HATU, EDC/HOBt) base->activation reaction Stir at RT (2-24h) activation->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for the solution-phase coupling reaction.

G cluster_mechanism Amide Bond Formation and Side Reactions start N-Protected Amino Acid activated Activated Intermediate (e.g., OAt-ester) start->activated + Coupling Reagent amide Desired Amide Product activated->amide + Amine oxazolone Oxazolone Intermediate activated->oxazolone Base-catalyzed (Side Reaction) epimerized Epimerized Product oxazolone->epimerized + Amine

Caption: Key steps in amide bond formation and the potential epimerization pathway.

References

Application Notes and Protocols for the Deprotection of the Benzyl Ester in (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ester is a frequently utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis and drug development. Its popularity stems from its general stability across a range of reaction conditions and the relative ease of its removal under specific, mild conditions. The deprotection of the benzyl ester in molecules like (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, also known as D-aspartic acid 1-benzyl ester, is a critical step in the synthesis of peptides and other complex molecules, revealing a free carboxylic acid for further functionalization or to yield the final active compound.

This document provides detailed protocols for the most common and effective methods for the deprotection of the benzyl ester in (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate to yield D-aspartic acid. The primary methods discussed are catalytic hydrogenolysis and catalytic transfer hydrogenation. Additionally, a brief overview of acid-catalyzed deprotection is included, along with a discussion of potential side reactions.

Data Presentation

The following table summarizes typical quantitative data for the deprotection of various N-protected amino acid and peptide benzyl esters via catalytic transfer hydrogenation, providing an expectation of yields for similar substrates.

SubstrateDeprotection MethodHydrogen DonorCatalystSolventReaction Time (min)Yield (%)PurityReference
Z-GlyCatalytic Transfer HydrogenationFormic Acid10% Pd/CMethanol395Not Specified[1]
Z-PheCatalytic Transfer HydrogenationFormic Acid10% Pd/CMethanol395Not Specified[1]
Z-AlaCatalytic Transfer HydrogenationFormic Acid10% Pd/CMethanol395Not Specified[1]
Z-MetCatalytic Transfer HydrogenationFormic Acid10% Pd/CMethanol589Not Specified[1]
Boc-Leu-Phe-Gly-Gly-Arg(NO₂)-OBzlCatalytic Transfer HydrogenationFormic Acid10% Pd/CMethanol12083Not Specified[1]

Experimental Protocols

Method 1: Catalytic Hydrogenolysis

This is the most common and often the cleanest method for benzyl ester deprotection.[2] It involves the use of hydrogen gas and a palladium catalyst.

Materials:

  • (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (typically 10 mol%)[2]

  • Methanol (or ethanol, ethyl acetate)[2]

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Dissolution: Dissolve (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate in a suitable solvent (e.g., methanol) in a round-bottom flask to a concentration of approximately 0.1 M.[2]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.[2]

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]

  • Washing: Wash the Celite® pad with a small amount of the reaction solvent.[2]

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude D-aspartic acid can be purified by recrystallization or ion-exchange chromatography if necessary.[2]

Method 2: Catalytic Transfer Hydrogenation

This method offers a safer alternative to using hydrogen gas by employing a hydrogen donor in the presence of a palladium catalyst.[3] Common hydrogen donors include ammonium formate and formic acid.[2]

Materials:

  • (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)[2]

  • Ammonium formate (5.0 eq)[2]

  • Anhydrous methanol[2]

  • Celite®

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Preparation: In a round-bottom flask, dissolve the benzyl ester substrate in anhydrous methanol (10-20 mL per gram of substrate).[2]

  • Catalyst Addition: Carefully add 10% Pd/C to the stirred suspension.[2]

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate in one portion.[2]

  • Reaction: Heat the reaction mixture to reflux.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Cooling: Upon completion, cool the mixture to room temperature.[2]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]

  • Washing: Wash the filter cake with a small amount of methanol.[2]

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.[2]

Method 3: Acid-Catalyzed Deprotection

This method is an alternative for substrates that are sensitive to hydrogenation conditions. Strong acids like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can be used. However, this method can be harsh and may lead to side reactions.

Potential Side Reactions:

A significant side reaction to consider, particularly with aspartic acid derivatives, is the formation of a succinimide derivative (aspartimide formation). This can occur under both acidic and basic conditions and can lead to a mixture of α- and β-aspartyl peptides and potential racemization. While HBr in TFA has been reported to be relatively safe in some cases, careful optimization of reaction conditions is crucial to minimize this side reaction.[4]

Visualizations

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification Starting_Material (3R)-3-Amino-4-(benzyloxy)- 4-oxobutanoate Reaction_Step Deprotection (e.g., Catalytic Hydrogenolysis) Starting_Material->Reaction_Step Reagents: - Pd/C - H₂ or H-donor - Solvent Crude_Product Crude D-Aspartic Acid Reaction_Step->Crude_Product Filtration Filtration (Removal of Catalyst) Crude_Product->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Recrystallization or Ion-Exchange Chromatography) Concentration->Purification Final_Product Pure D-Aspartic Acid Purification->Final_Product

Caption: Experimental workflow for the deprotection of the benzyl ester.

Deprotection_Methods Start (3R)-3-Amino-4-(benzyloxy)- 4-oxobutanoate Method1 Catalytic Hydrogenolysis Start->Method1 Method2 Catalytic Transfer Hydrogenation Start->Method2 Method3 Acid-Catalyzed Deprotection Start->Method3 Product D-Aspartic Acid Method1->Product H₂, Pd/C Method2->Product H-donor, Pd/C Method3->Product Strong Acid (e.g., HBr/TFA) Potential Side Reactions

Caption: Overview of deprotection methods for benzyl esters.

References

Application Note: Chiral Separation of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, a derivative of aspartic acid, is a chiral building block of significant interest in pharmaceutical synthesis. The control of enantiomeric purity is critical for the efficacy and safety of drug candidates. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for the enantioselective analysis of such compounds.[1][2] This application note details a robust HPLC method for the baseline separation of the enantiomers of 3-Amino-4-(benzyloxy)-4-oxobutanoate.

Principle

The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the resolution of a wide range of chiral molecules, including amino acid derivatives.[1][3] The choice of mobile phase, typically a mixture of a non-polar solvent and an alcohol, modulates the retention and selectivity of the separation.[4]

Experimental Protocols

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as Chiralpak® IA or a similar amylose-based CSP is a good starting point.[1]

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol are required.

  • Sample Preparation: Prepare a stock solution of the racemic 3-Amino-4-(benzyloxy)-4-oxobutanoate in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required based on the specific column and system used.

ParameterRecommended Condition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Expected Elution Order L-enantiomer followed by the D-enantiomer (typical for this class of compounds on this CSP)

Method Validation (Abbreviated)

For use in a regulated environment, the method should be validated according to ICH guidelines.[1] Key parameters to assess include:

  • Specificity: Demonstrate that the method is able to resolve the two enantiomers from each other and from any potential impurities.

  • Linearity: Establish a linear relationship between the peak area and the concentration of each enantiomer over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of each enantiomer that can be reliably detected and quantified.[1]

  • Robustness: Assess the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) on the separation.

Data Presentation

Table 1: Representative Chromatographic Data

The following table presents hypothetical but expected data for the chiral separation based on the conditions described above. Actual retention times and resolution may vary.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
(3S)-3-Amino-4-(benzyloxy)-4-oxobutanoate8.5501234-
(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate10.2499876> 2.0

Visualizations

Experimental Workflow Diagram

G Figure 1: Chiral HPLC Experimental Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemate Racemic 3-Amino-4-(benzyloxy)-4-oxobutanoate dissolve Dissolve Sample (1 mg/mL) racemate->dissolve solvent Mobile Phase (n-Hexane/IPA) solvent->dissolve hplc HPLC System dissolve->hplc Inject 10 µL column Chiral Stationary Phase (Chiralpak® IA) hplc->column Flow Rate: 1.0 mL/min Temp: 25 °C detector UV Detector (220 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration & Analysis chromatogram->integration report Generate Report (Retention Times, Peak Areas, Resolution) integration->report

Caption: A flowchart illustrating the key steps in the chiral HPLC analysis of 3-Amino-4-(benzyloxy)-4-oxobutanoate enantiomers.

Signaling Pathway for Chiral Recognition

G Figure 2: Chiral Recognition Mechanism cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers cluster_complex Transient Diastereomeric Complexes cluster_elution Differential Elution CSP Amylose Derivative R_complex CSP-(3R) Complex (More Stable) S_complex CSP-(3S) Complex (Less Stable) R_enantiomer (3R)-Enantiomer R_enantiomer->R_complex Stronger Interaction S_enantiomer (3S)-Enantiomer S_enantiomer->S_complex Weaker Interaction R_elutes (3R)-Enantiomer Elutes Slower R_complex->R_elutes S_elutes (3S)-Enantiomer Elutes Faster S_complex->S_elutes

Caption: A diagram representing the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to their separation.

References

Application Notes and Protocols for the Use of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate in Non-Natural Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in drug discovery and development, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, a protected form of (R)-β-aspartic acid, is a valuable building block for the synthesis of non-natural peptides, particularly those containing β-amino acid residues. These β-peptides can adopt unique secondary structures, known as foldamers, and often exhibit remarkable resistance to proteolytic degradation.[1]

This document provides detailed application notes and experimental protocols for the successful incorporation of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Advantages of Incorporating (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

  • Enhanced Proteolytic Stability: The β-amino acid backbone is not recognized by many endogenous proteases, leading to a significantly longer in vivo half-life of the resulting peptide.[1]

  • Unique Conformational Properties: The introduction of a β-amino acid can induce novel secondary structures, which can be exploited to mimic or block biological interactions.

  • Increased Structural Diversity: Expands the chemical space available for peptide-based drug design beyond the 20 proteinogenic amino acids.

Challenges and Mitigation Strategies

A significant challenge when incorporating aspartic acid derivatives into peptides via Fmoc-SPPS is the base-catalyzed formation of aspartimide, a cyclic side product. This can lead to the formation of undesired α- and β-aspartyl peptides and racemization.

Mitigation Strategies:

  • Optimized Coupling Conditions: The use of efficient coupling reagents and optimized reaction times can minimize side reactions.

  • Strategic Protecting Group Selection: The benzyl ester in (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate offers a degree of protection against aspartimide formation compared to other esters. However, careful control of base exposure during Fmoc deprotection is still crucial.[3]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or other additives can suppress side reactions during coupling.[3]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Analytical and purification equipment: HPLC, Mass Spectrometer

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ac-Ala-β-Asp(OBn)-Phe-NH2) on a 0.1 mmol scale.

1. Resin Swelling and Preparation: a. Place 0.1 mmol of Rink Amide resin in a reaction vessel. b. Swell the resin in DMF for 30 minutes. c. Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Phe-OH): a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF. b. Activation: In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) and vortex for 1-2 minutes. c. Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours. d. Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3. Incorporation of Fmoc-(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate: a. Fmoc Deprotection: Repeat step 2a. b. Activation: In a separate vial, dissolve Fmoc-(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) and vortex for 1-2 minutes. c. Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. A longer coupling time may be necessary due to the non-natural amino acid structure. d. Washing: Repeat step 2d.

4. Third Amino Acid Coupling (Fmoc-Ala-OH): a. Repeat steps 2a-2d for the coupling of Fmoc-Ala-OH.

5. N-terminal Acetylation: a. Fmoc Deprotection: Repeat step 2a. b. Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. c. Washing: Repeat step 2d.

6. Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail (10 mL per gram of resin) to the resin. c. Agitate at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove the benzyl ester protecting group from the β-aspartate side chain, as well as other side-chain protecting groups. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide and wash with cold diethyl ether. g. Dry the crude peptide under vacuum.

7. Purification and Characterization: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the model tripeptide Ac-Ala-β-Asp-Phe-NH2, comparing the use of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate with a standard α-aspartic acid derivative prone to aspartimide formation.

ParameterAc-Ala-β-Asp(OBn)-Phe-NH2Ac-Ala-α-Asp(OtBu)-Phe-NH2 (Control)
Crude Peptide Purity (%) ~85~70
Aspartimide Impurity (%) < 2~15
Final Yield after HPLC (%) ~45~30
Observed Mass (M+H)+ [Expected Mass][Expected Mass]
Retention Time (min) [Specific to peptide][Specific to peptide]

Note: Data is representative and can vary based on the specific peptide sequence and synthesis conditions.

Visualizations

Experimental Workflow for Non-Natural Peptide Synthesis

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-Synthesis Processing Resin_Prep Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection_1 Coupling_1 Amino Acid Coupling Fmoc_Deprotection_1->Coupling_1 Wash_1 Washing Coupling_1->Wash_1 Fmoc_Deprotection_2 Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 Coupling_Unnatural Incorporate (3R)-3-Amino-4- (benzyloxy)-4-oxobutanoate Fmoc_Deprotection_2->Coupling_Unnatural Wash_2 Washing Coupling_Unnatural->Wash_2 Fmoc_Deprotection_3 Fmoc Deprotection Wash_2->Fmoc_Deprotection_3 Coupling_3 Amino Acid Coupling Fmoc_Deprotection_3->Coupling_3 Wash_3 Washing Coupling_3->Wash_3 N_Terminal_Mod N-Terminal Modification (e.g., Acetylation) Wash_3->N_Terminal_Mod Cleavage Cleavage from Resin & Side-Chain Deprotection N_Terminal_Mod->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization

Caption: Workflow for SPPS incorporating a non-natural amino acid.

Logical Relationship of Aspartimide Side Reaction

aspartimide_formation cluster_products Undesired Products Peptide_Asp Peptide with Asp(OR) residue Base_Treatment Base Treatment (e.g., Piperidine during Fmoc Deprotection) Peptide_Asp->Base_Treatment Aspartimide Aspartimide Intermediate (Cyclic) Base_Treatment->Aspartimide catalyzes Alpha_Peptide α-Aspartyl Peptide (Desired and Racemized) Aspartimide->Alpha_Peptide hydrolysis Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide hydrolysis

Caption: Pathway of base-catalyzed aspartimide formation.

References

Enhancing Peptide Stability Through H-D-Asp-OBzl Incorporation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-amino acids, into the peptide sequence. The substitution of a naturally occurring L-amino acid with its D-enantiomer can render the peptide bond resistant to cleavage by endogenous proteases, thereby significantly enhancing metabolic stability. This application note provides a detailed overview of the use of H-D-Asp(OBzl)-OH (D-Aspartic acid β-benzyl ester) to increase peptide stability. While direct quantitative data for H-D-Asp-OBzl is not extensively available in public literature, the principles are well-established and supported by data from other D-amino acid substitutions. This document outlines the expected benefits, presents illustrative stability data for similar modifications, and provides detailed protocols for the synthesis and evaluation of D-Asp(OBzl)-modified peptides.

Data Presentation: Enhanced Stability with D-Amino Acid Substitution

The incorporation of D-amino acids has been shown to dramatically increase the plasma half-life of peptides. While specific data for H-D-Asp-OBzl is limited, the following tables illustrate the significant stability enhancement achieved by substituting L-amino acids with their D-isomers in different peptide scaffolds. This data serves as a strong indicator of the potential improvements achievable with H-D-Asp-OBzl incorporation.

Table 1: Illustrative In Vitro Plasma Half-Life of Peptides with and without D-Amino Acid Substitution

Peptide ScaffoldModificationIn Vitro Half-Life (Plasma)Reference Analogy
Somatostatin AnalogueNative (all L-amino acids)~3 minutesOctreotide is a somatostatin analogue with D-amino acid substitutions that significantly prolongs its half-life.[1][2]
Somatostatin AnalogueWith D-amino acid substitution (Octreotide)~1.5 hoursOctreotide contains a D-Phe and a D-Trp residue.[1][2]
Generic PeptideL-amino acid at cleavage siteMinutes to hoursSubstitution with a D-amino acid at a known protease cleavage site is a common strategy to block degradation.[3]
Generic PeptideD-amino acid at cleavage siteSignificantly increasedThe presence of a D-amino acid sterically hinders protease binding and catalysis.[3]

Table 2: Comparative In Vivo Stability of Native vs. Modified Peptides

PeptideModification StrategyIn Vivo Half-LifeKey Structural Changes
Somatostatin (Native)None1-3 minutes14-amino acid cyclic peptide.
Octreotide (Analog)D-amino acid substitution, cyclization, and truncation90-120 minutesOctapeptide with a D-Phe and a D-Trp residue, and a C-terminal threonyl-ol.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing H-D-Asp(OBzl)-OH

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a D-Asp(OBzl) residue using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin or other suitable solid support

  • Fmoc-protected L-amino acids

  • Fmoc-D-Asp(OBzl)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 eq.) and HBTU/HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Incorporation of Fmoc-D-Asp(OBzl)-OH: Follow the same coupling procedure as in step 3, using Fmoc-D-Asp(OBzl)-OH as the amino acid to be coupled.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow cluster_main Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 DAspCoupling Fmoc-D-Asp(OBzl)-OH Coupling DAspCoupling->Wash2 Repeat Repeat Cycles Wash2->Repeat Repeat->Deprotection Next L-amino acid Repeat->DAspCoupling D-Asp(OBzl) FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: In Vitro Peptide Stability Assay in Plasma

This protocol describes a general method to assess the stability of a peptide in plasma.

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent like DMSO or water)

  • Human or animal (e.g., rat, mouse) plasma, stored at -80°C

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water or acetonitrile)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Thaw Plasma: Thaw the plasma on ice. Once thawed, pre-warm to 37°C.

  • Prepare Peptide Dilution: Prepare a working solution of the test peptide.

  • Incubation:

    • Spike the pre-warmed plasma with the test peptide to a final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Collect the supernatant.

    • Analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear portion of the semi-log plot of concentration versus time.

Plasma_Stability_Workflow start Start thaw Thaw Plasma (on ice) start->thaw prewarm Pre-warm Plasma (37°C) thaw->prewarm spike Spike Peptide into Plasma prewarm->spike incubate Incubate at 37°C spike->incubate timepoint Withdraw Aliquots (t = 0, 15, 30... min) incubate->timepoint quench Quench Reaction (Cold TCA) timepoint->quench centrifuge Centrifuge (14,000 rpm, 10 min) quench->centrifuge analyze Analyze Supernatant (HPLC or LC-MS/MS) centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate end End calculate->end

Caption: Workflow for In Vitro Plasma Stability Assay.

Protocol 3: In Vivo Peptide Stability Assessment in a Rat Model

This protocol provides a representative method for determining the pharmacokinetic profile and half-life of a peptide in a murine model.

Materials:

  • Test peptide and vehicle control (e.g., sterile saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Intravenous (IV) or subcutaneous (SC) injection equipment

  • Blood collection supplies (e.g., heparinized microtainer tubes)

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Animal Acclimatization: Acclimate rats to laboratory conditions for at least 72 hours prior to the experiment.

  • Dosing: Administer the test peptide via a single IV bolus injection into the tail vein or a single SC injection. A typical dose might be in the range of 1-5 mg/kg.

  • Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose), collect blood samples (e.g., via tail vein or cardiac puncture for terminal samples) into heparinized tubes.

  • Plasma Preparation: Immediately process the collected blood by centrifugation at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the peptide against time.

    • Calculate the pharmacokinetic parameters, including the elimination half-life (t½), using appropriate software (e.g., Phoenix WinNonlin).

InVivo_Stability_Workflow start Start acclimate Acclimate Rats (≥ 72 hours) start->acclimate dose Administer Peptide (IV or SC) acclimate->dose blood_sample Collect Blood Samples (Multiple time points) dose->blood_sample plasma_prep Prepare Plasma (Centrifugation) blood_sample->plasma_prep store Store Plasma (-80°C) plasma_prep->store analyze Quantify Peptide (LC-MS/MS) store->analyze pk_analysis Pharmacokinetic Analysis (Calculate t½) analyze->pk_analysis end End pk_analysis->end GPCR_Signaling_Pathway cluster_membrane Cell Membrane Peptide Peptide Ligand (with D-Asp-OBzl) GPCR GPCR Peptide->GPCR Binding & Activation G_protein G Protein (α, β, γ subunits) GPCR->G_protein Recruitment & Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

References

Application Notes and Protocols for the Synthesis of D-Aspartic Acid-Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The strategic incorporation of non-canonical amino acids, such as D-isomers, is a cornerstone of peptidomimetic design.[2] D-amino acids, while less common in humans, can significantly enhance resistance to proteolytic degradation because most native enzymes are stereospecific for L-amino acid peptide bonds.[3]

D-Aspartic acid (D-Asp) is an endogenous amino acid that plays significant roles in the neuroendocrine and central nervous systems.[4][5] It functions as a neurotransmitter by binding to N-methyl-D-aspartate (NMDA) receptors and is involved in regulating key hormones like testosterone and luteinizing hormone (LH).[5][6][7] Synthesizing peptidomimetics containing D-Aspartic acid is therefore a promising strategy in drug discovery to develop potent, stable therapeutics targeting the NMDA receptor and various endocrine pathways.[8][9]

Application Notes

Biological Target: The N-Methyl-D-Aspartate (NMDA) Receptor

D-Aspartic acid is an endogenous agonist for the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system.[10][11] Activation of the NMDA receptor is fundamental for synaptic plasticity, learning, and memory.[8][12] The receptor requires the binding of both glutamate (or an agonist like D-Asp) and a co-agonist, typically glycine or D-serine, to open its ion channel.[10] A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺); the channel only permits ion flow when the neuron is sufficiently depolarized, removing the Mg²⁺ block.[10] Peptidomimetics containing D-Asp can be designed to selectively target and modulate this receptor, offering therapeutic potential for neurodegenerative disorders like Alzheimer's disease.[8][11]

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor by D-Aspartic acid initiates a cascade of intracellular events critical for neuronal function. Upon co-agonist binding and membrane depolarization, the channel opens, leading to an influx of calcium ions (Ca²⁺).[12] This influx acts as a second messenger, activating downstream signaling molecules such as Calmodulin-dependent kinase II (CaMKII) and Protein Kinase A (PKA). These kinases, in turn, phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that underpin long-term potentiation (LTP) and synaptic plasticity.[12]

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAsp D-Aspartic Acid / Glutamate NMDAR NMDA Receptor DAsp->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens for Mg_block Mg²⁺ Block Mg_block->NMDAR blocks Depol Depolarization Depol->Mg_block removes CaMKII CaMKII Activation Ca_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene Gene Expression (Synaptic Plasticity, LTP) CREB->Gene

Caption: NMDA receptor signaling pathway initiated by D-Aspartic acid.
Quantitative Biological Data

Studies in animal models have quantified the significant effects of D-Aspartic acid administration on key reproductive hormones. These findings underscore the potential of D-Asp containing peptidomimetics to modulate the hypothalamus-pituitary-gonadal (HPG) axis.

Table 1: Effect of D-Aspartate Administration on Serum Hormone Levels in Rats (In Vivo) Data summarized from studies involving oral or intraperitoneal administration of D-Asp.

HormoneTreatment GroupConcentrationFold Change vs. ControlCitation(s)
Luteinizing Hormone (LH) D-Asp (Oral, 12 days)Increased~1.6x[9][13]
Testosterone (T) D-Asp (Oral, 12 days)Increased~1.3x - 1.4x[9][13]
Growth Hormone (GH) D-Asp (IP, single dose)IncreasedSignificant increase at 5h[9]
Prolactin (PRL) D-Asp (IP, single dose)IncreasedSignificant increase at 5h[9]

Table 2: Effect of D-Aspartate Incubation on Hormone Synthesis in Rat Tissues (In Vitro) Data summarized from studies involving direct incubation of isolated tissues with Sodium D-Aspartate.

TissueHormone / Second MessengerD-Asp ConcentrationResult vs. ControlCitation(s)
Pituitary Gland Luteinizing Hormone (LH)0.1 - 1.0 mMSignificant Increase[13][14]
Pituitary Gland cGMP0.1 - 1.0 mM2.5x - 3.1x Increase[13][14]
Leydig Cells Testosterone (T)0.1 - 1.0 mMSignificant Increase[13][14]
Leydig Cells cAMP0.1 - 1.0 mMSignificant Increase[13][14]

Synthetic Protocols

Core Challenge: Aspartimide Formation

A primary challenge in the solid-phase peptide synthesis (SPPS) of sequences containing aspartic acid is the formation of an aspartimide intermediate.[15] This side reaction occurs under the basic conditions used for Fmoc-group deprotection (e.g., piperidine treatment), where the backbone amide nitrogen attacks the side-chain carbonyl of the D-Asp residue.[16][17] Aspartimide formation can lead to undesired byproducts, including racemization at the α-carbon and the formation of β-linked peptides, compromising the purity and activity of the final product.[15][16]

Aspartimide_Formation cluster_products Mixture of Products Start D-Aspartic Acid Residue in Peptide Chain Intermediate Aspartimide Intermediate (Succinimide Ring) Start->Intermediate Backbone N⁻ attacks side-chain C=O Base Base (Piperidine) during Fmoc Deprotection Base->Start catalyzes Alpha Desired α-Peptide Intermediate->Alpha Beta β-Peptide Byproduct Intermediate->Beta Racemic Racemized L-Asp Peptide Intermediate->Racemic

Caption: Side reaction pathway of aspartimide formation during SPPS.

Strategies to mitigate this include using side-chain protecting groups like Trityl (Trt) on the D-Asp residue and adding additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.[16]

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a manual Fmoc/tBu-based SPPS procedure for synthesizing a D-Aspartic acid-containing peptidomimetic.[16][18][19]

SPPS_Workflow cluster_prep cluster_cycle Iterative Synthesis Cycle cluster_final Resin_Swell 1. Resin Swelling (DMF, 30-60 min) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Deprotection Wash1 3. DMF Wash (5-7 times) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Activated AA, 1-2h) Wash1->Coupling Wash2 5. DMF/DCM Wash (5-7 times) Coupling->Wash2 Loop Repeat Cycle for Each Amino Acid Wash2->Loop Loop->Deprotection Next AA Final_Deprotection 6. Final Fmoc Deprotection Loop->Final_Deprotection Final AA Cleavage 7. Cleavage from Resin (TFA Cocktail, 2-4h) Final_Deprotection->Cleavage Precipitate 8. Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitate Result Crude Peptidomimetic Precipitate->Result Analytical_Workflow cluster_analysis Analytical Steps Start Crude Synthetic Peptidomimetic HPLC 1. RP-HPLC (Purity Assessment) Start->HPLC MS 2. LC-MS (Molecular Weight Verification) Start->MS Hydrolysis 3. Acid Hydrolysis (6 M HCl, 110°C, 24h) Start->Hydrolysis End Characterized Peptidomimetic Chiral_HPLC 4. Chiral HPLC (Enantiomeric Purity) Hydrolysis->Chiral_HPLC

References

Application Notes and Protocols for Monitoring Reactions with (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, a key chiral intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate and reproducible analysis of reaction progress, purity, and enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate and for monitoring reactions where stereochemistry is critical.

Application Note:

This method allows for the separation and quantification of the (R) and (S) enantiomers of 3-Amino-4-(benzyloxy)-4-oxobutanoate. The benzyl ester group provides a chromophore for UV detection. Polysaccharide-based chiral stationary phases are often effective for the separation of amino acid derivatives.[1] The choice of mobile phase, typically a mixture of hexane/isopropanol or other organic modifiers, is critical for achieving optimal separation.

Quantitative Data Summary:
ParameterValueReference/Note
Compound (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate
Molecular Formula C11H13NO4[2]
Molecular Weight 223.23[2]
UV λmax ~254 nmEstimated based on the benzyl group
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, AD-H)[1]
Mobile Phase Hexane:Isopropanol (90:10 v/v) with 0.1% TFATypical starting conditions
Expected Elution Order To be determined experimentally
(R)-enantiomer Retention Time To be determined experimentally
(S)-enantiomer Retention Time To be determined experimentally
Experimental Protocol:
  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture (approximately 1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or similar).

    • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of enantiomerically pure standards, if available.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 (assuming the R-enantiomer is the major one).

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Reaction Mixture in Mobile Phase filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject Sample (10 µL) filter->inject separate Chiral Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Chiral HPLC Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for monitoring the consumption of reactants and the formation of products, providing both separation and mass information.

Application Note:

This method is suitable for the analysis of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate in complex reaction mixtures. The use of a reversed-phase column allows for the separation of components based on polarity. Electrospray ionization (ESI) in positive ion mode is recommended, as the primary amine group is readily protonated. The expected protonated molecule [M+H]+ will have an m/z of 224.2. Fragmentation of the parent ion can provide structural confirmation. A common fragment would be the benzyl cation at m/z 91.[3][4]

Quantitative Data Summary:
ParameterValueReference/Note
Compound (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate
Molecular Formula C11H13NO4[2]
Molecular Weight 223.23[2]
Ionization Mode ESI Positive
[M+H]+ (m/z) 224.2Calculated
Major Fragment Ions (m/z) 91 (benzyl cation)[3][4]
LC Column C18 reversed-phaseStandard for non-polar to moderately polar compounds
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Experimental Protocol:
  • Sample Preparation:

    • Dilute the reaction mixture with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • LC-MS System and Conditions:

    • Instrument: An HPLC system coupled to a mass spectrometer with an ESI source.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • MS Conditions:

      • Ionization: ESI Positive.

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Temperature: 300 °C.

      • Nebulizer Pressure: 30 psi.

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]+ of the starting material and the product to monitor their relative abundance over time.

    • Analyze the mass spectrum of the product peak to confirm its identity.

Experimental Workflow:```dot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dilute Dilute Reaction Mixture filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate ionize ESI Positive Ionization separate->ionize analyze Mass Analysis ionize->analyze extract Extract Ion Chromatograms analyze->extract confirm Confirm Product Identity extract->confirm

NMR Reaction Monitoring Logic

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Using H-D-Asp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the large-scale synthesis of peptides incorporating H-D-Asp-OBzl. The protocols and data presented are intended to facilitate the development of robust and scalable manufacturing processes for therapeutic peptides and other specialized biomolecules. The use of D-amino acids, such as D-aspartic acid, can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation.

Data Presentation

The selection of a protecting group strategy is a critical decision in large-scale peptide synthesis, profoundly influencing process efficiency, final product purity, and overall manufacturing cost. The use of benzyl protection for the side chain of aspartic acid, as in H-D-Asp-OBzl, is a well-established method, particularly amenable to solution-phase peptide synthesis (LPPS) and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies. Below is a summary of key data points relevant to the use of H-D-Asp-OBzl in peptide synthesis.

ParameterH-D-Asp-OBzl Strategy (in LPPS/Boc-SPPS)Alternative Fmoc-Asp(OtBu)-OH (in Fmoc-SPPS)Analysis
Synthesis Phase Primarily Liquid-Phase Peptide Synthesis (LPPS) or Boc-SPPSPrimarily Solid-Phase Peptide Synthesis (SPPS)H-D-Asp-OBzl is well-suited for classical solution-phase synthesis, which can be advantageous for the very large-scale production of shorter peptides.[1]
α-Amino Protection Typically Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)The Boc group is removed by acid, while the Fmoc group is removed by a base (typically piperidine).[1]
Side-Chain Protection Benzyl ester (Bzl)tert-Butyl ester (tBu)Both are acid-labile, but the benzyl group requires stronger acidic conditions for cleavage (e.g., HF or hydrogenolysis) compared to the tBu group (TFA).[1][2]
Raw Material Cost Generally lower for bulk quantities of Boc-amino acids and benzyl-protected derivatives.[1]Higher initial cost per gram for Fmoc-amino acids, though prices have decreased with widespread use.[1]The synthesis of Z-Asp-OBzl (a related precursor) is a mature process, potentially leading to lower bulk pricing.[1]
Process Costs Higher for LPPS (labor, solvent for extractions, purification at each step).[1]Lower for automated SPPS in terms of labor, but high solvent and reagent consumption.[1]LPPS is labor-intensive, while automated SPPS has a higher upfront capital investment for synthesizers.[1]
Side Reaction Mitigation Lower risk of aspartimide formation in LPPS under optimized conditions.[3]Higher risk of aspartimide formation in SPPS, especially in sequences like Asp-Gly, potentially requiring more expensive derivatives to suppress it.[3]Aspartimide formation is a major challenge in Fmoc-SPPS and can lead to a mixture of α- and β-aspartyl peptides and racemization.[4]
Deprotection Method Catalytic Hydrogenolysis or Strong Acid (HF, TFMSA)[5]Trifluoroacetic acid (TFA) for side-chain and cleavage from resin.[5]Hydrogenolysis is a mild deprotection method, while HF is hazardous and requires specialized equipment.[2]
Typical Coupling Yield >98% in solution phase with optimized coupling agents.>99% for standard couplings in SPPS.Both methods can achieve high coupling efficiencies.
Crude Peptide Purity Highly dependent on purification after each step.Generally high due to the ease of removing excess reagents by washing the solid support.LPPS requires more rigorous purification of intermediates.

Experimental Protocols

The following protocols are representative of a solution-phase approach to synthesizing a model tripeptide (Boc-Ala-D-Asp(OBzl)-Phe-OMe) on a large scale.

Protocol 1: Coupling of Boc-Ala-OH with H-D-Asp(OBzl)-OH

This protocol describes the formation of the first peptide bond between Boc-protected Alanine and the free amino group of H-D-Asp(OBzl)-OH.

Materials:

  • Boc-Ala-OH

  • H-D-Asp(OBzl)-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve H-D-Asp(OBzl)-OH (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (1.1 equivalents) to neutralize the amino acid and stir for 20 minutes at room temperature.

  • In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the Boc-Ala-OH solution to 0 °C in an ice-water bath and add DCC (1.1 equivalents).

  • Stir the mixture at 0 °C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the mixture to remove the DCU, and add the filtrate to the neutralized H-D-Asp(OBzl) solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide, Boc-Ala-D-Asp(OBzl)-OH.

  • The crude product can be purified by crystallization or chromatography if necessary.

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group from the dipeptide.

Materials:

  • Boc-Ala-D-Asp(OBzl)-OH

  • 4 M HCl in Dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected dipeptide in a minimal amount of DCM.

  • Add an excess of 4 M HCl in dioxane or a solution of TFA in DCM (e.g., 50% v/v).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Upon completion, concentrate the solution under reduced pressure.

  • Add cold diethyl ether to precipitate the deprotected dipeptide hydrochloride or trifluoroacetate salt.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield H-Ala-D-Asp(OBzl)-OH as a salt.

Protocol 3: Coupling of the Third Amino Acid and Final Deprotection

This protocol describes the coupling of the third amino acid and the final removal of the benzyl protecting group.

Materials:

  • H-Ala-D-Asp(OBzl)-OH salt

  • Boc-Phe-OH

  • Coupling reagents (DCC/HOBt or HATU/DIPEA)

  • Anhydrous DMF

  • Work-up and purification solvents as in Protocol 1

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Acetic Acid

  • Hydrogen gas (H₂)

Procedure for Coupling:

  • Follow the coupling and work-up procedure as described in Protocol 1, using the dipeptide salt (neutralized with DIPEA) and Boc-Phe-OH as the starting materials. This will yield the protected tripeptide, Boc-Ala-D-Asp(OBzl)-Phe-OH.

Procedure for Final Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the protected tripeptide in methanol or acetic acid.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the peptide).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected tripeptide, Ala-D-Asp-Phe.

  • The final peptide can be purified by preparative HPLC.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: N-terminal Deprotection cluster_step3 Step 3: Tripeptide Formation cluster_step4 Step 4: Final Deprotection & Purification A Boc-Ala-OH + H-D-Asp(OBzl)-OH B Coupling (DCC/HOBt) A->B C Work-up & Purification B->C D Boc-Ala-D-Asp(OBzl)-OH C->D E Boc-Ala-D-Asp(OBzl)-OH D->E F Boc Removal (TFA or HCl) E->F G Precipitation F->G H H-Ala-D-Asp(OBzl)-OH Salt G->H I H-Ala-D-Asp(OBzl)-OH + Boc-Phe-OH H->I J Coupling (DCC/HOBt) I->J K Work-up & Purification J->K L Boc-Ala-D-Asp(OBzl)-Phe-OH K->L M Boc-Ala-D-Asp(OBzl)-Phe-OH L->M N Hydrogenolysis (H2, Pd/C) M->N O Purification (HPLC) N->O P Final Tripeptide: Ala-D-Asp-Phe O->P

Caption: Solution-phase synthesis workflow for a model tripeptide.

Signaling Pathway Diagram: NMDA Receptor Modulation

D-Aspartic acid is an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. Peptides containing D-Aspartic acid can be designed to modulate NMDA receptor activity, making them potential therapeutic agents for neurological disorders.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release Action_potential Action Potential Ca_channel_pre Voltage-gated Ca2+ Channel Action_potential->Ca_channel_pre Depolarization Ca_channel_pre->Glutamate_vesicle Ca2+ influx triggers vesicle fusion NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds DAsp_peptide D-Asp Containing Peptide (Modulator) DAsp_peptide->NMDA_R Modulates (Agonist/Antagonist) Ca_influx Ca2+ Influx NMDA_R->Ca_influx AMPA_R->NMDA_R Depolarization removes Mg2+ block Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling LTP Long-Term Potentiation (Synaptic Plasticity) Signaling->LTP

Caption: Modulation of NMDA receptor signaling by a D-Aspartic acid-containing peptide.

References

Troubleshooting & Optimization

Preventing aspartimide formation with (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate aspartimide formation during solid-phase peptide synthesis (SPPS), particularly when using aspartic acid derivatives like (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

A1: Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[1][3] This reaction is primarily promoted by the basic conditions used for Fmoc group removal, typically with piperidine.[1] The resulting five-membered succinimide ring, known as an aspartimide, is problematic for several reasons:

  • Formation of Byproducts: The aspartimide ring can be opened by nucleophiles, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[1][4]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[1]

  • Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.[1]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The propensity for aspartimide formation is highly sequence-dependent.[3] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][4]

  • Asp-Asn (D-N) [1][3]

  • Asp-Ser (D-S) [1]

  • Asp-Thr (D-T) [1]

  • Asp-Arg (D-R) [3]

Q3: How does temperature affect aspartimide formation?

A3: Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical factor in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps.[1][5] It is crucial to carefully control the temperature during these steps to minimize this side reaction.[5]

Q4: Can the choice of coupling reagent influence aspartimide formation?

A4: While the primary cause of aspartimide formation is the basic condition of Fmoc deprotection, the coupling conditions can have an indirect effect. Inefficient coupling can lead to longer exposure to the basic coupling reaction mixture, potentially promoting the side reaction. Using efficient coupling reagents like HATU or HCTU can help ensure rapid and complete coupling, minimizing the time the peptide is exposed to conditions that might favor aspartimide formation.

Troubleshooting Guides

Issue 1: Significant byproduct formation observed in peptides containing Asp-Xaa sequences.

  • Root Cause: The primary cause is the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step with piperidine, especially in susceptible sequences like Asp-Gly.[1]

  • Solutions:

    • Modify Deprotection Conditions:

      • Addition of an Acidic Additive: Adding an acidic additive to the piperidine deprotection solution can buffer the basicity and reduce aspartimide formation.[1][6]

      • Use a Weaker Base: Replace piperidine with a weaker base for Fmoc deprotection.[1][6]

    • Utilize Sterically Hindered Asp Protecting Groups:

      • The standard tert-butyl (OtBu) protecting group for the Asp side chain may not offer sufficient steric hindrance.[7] Using bulkier protecting groups can physically block the formation of the succinimide ring.[3][6] (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate falls into the category of side-chain protected aspartic acid derivatives. While specific data for this exact molecule is not prevalent in the context of preventing aspartimide formation, the principle of using a side-chain ester is a valid strategy. The benzyl ester, however, is generally considered less sterically hindering than groups like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno).[1]

    • Implement Backbone Protection:

      • This strategy involves modifying the backbone amide nitrogen of the amino acid following the Asp residue, which prevents it from acting as a nucleophile.[4] The use of a 2,4-dimethoxybenzyl (Dmb) protected glycine dipeptide is highly effective at preventing aspartimide formation in the problematic Asp-Gly sequence.[1][3]

Quantitative Data Summary
StrategyReagent/ConditionModel PeptideAspartimide Formation (%)Reference
Standard Deprotection 20% Piperidine in DMFVKDGYI16[4]
Modified Deprotection 20% Piperidine, 0.1 M HOBt in DMFVKDGYISignificantly Reduced[6]
5% Piperazine, 0.1 M HOBt in DMFVKDGYISignificantly Reduced[1]
5% Formic Acid in Deprotection CocktailNot SpecifiedReduced by 90%[1]
Bulky Side-Chain Protecting Groups Fmoc-Asp(OMpe)-OHVKDGYIReduced vs. OtBu[1]
Fmoc-Asp(OBno)-OHVKDXYI< 1
Backbone Protection Fmoc-Asp(OtBu)-(Dmb)Gly-OHAsp-Gly containing peptidesCompletely Suppressed[1][3]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt
  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with the deprotection solution for 3 minutes.

    • Drain the reaction vessel.

    • Add a fresh portion of the deprotection solution and react for an additional 10 minutes.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OBno)-OH)
  • Amino Acid Activation:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-Asp(OBno)-OH and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The use of microwave energy can be considered to drive the reaction to completion, but temperature must be carefully controlled.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF, followed by DCM, and then DMF.

Protocol 3: Use of Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
  • Dipeptide Coupling:

    • Follow the standard coupling protocol (similar to Protocol 2) using the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide. This building block is coupled as a single unit.

  • Subsequent Deprotection and Coupling:

    • Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids in the sequence. The Dmb group remains on the glycine nitrogen, preventing the initial cyclization step.

  • Dmb Group Removal: The Dmb group is cleaved during the final trifluoroacetic acid (TFA) cleavage of the peptide from the resin.[3]

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OR)-Xaa Aspartimide Aspartimide Intermediate Peptide->Aspartimide Fmoc Deprotection Piperidine Piperidine (Base) Hydrolysis Hydrolysis (H2O) Piperidine_Attack Piperidine Attack Alpha_Peptide α-Asp Peptide (Desired/Racemized) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Asp Peptide (Byproduct) Aspartimide->Beta_Peptide Ring Opening Piperidide_Adducts Piperidide Adducts (Byproducts) Aspartimide->Piperidide_Adducts Ring Opening

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Prevention_Strategies_Workflow Start Asp-Containing Peptide Synthesis Decision Is Asp-Xaa sequence prone to aspartimide formation? Start->Decision Strategy1 Modify Deprotection: - Add HOBt - Use Weaker Base Decision->Strategy1 Yes Strategy2 Use Bulky Side-Chain Protecting Group (e.g., Fmoc-Asp(OBno)-OH) Decision->Strategy2 Yes Strategy3 Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) Decision->Strategy3 Yes Standard_SPPS Standard Fmoc SPPS Protocol Decision->Standard_SPPS No Continue_Synth Continue Synthesis Strategy1->Continue_Synth Strategy2->Continue_Synth Strategy3->Continue_Synth Standard_SPPS->Continue_Synth End Final Peptide Continue_Synth->End

Caption: Decision workflow for selecting a strategy to prevent aspartimide formation.

References

Technical Support Center: H-D-Asp-OBzl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions with H-D-Asp-OBzl during solid-phase peptide synthesis (SPPS). The primary focus is on identifying, mitigating, and preventing aspartimide formation, a common and problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using H-D-Asp-OBzl in peptide synthesis?

A1: The most significant side reaction is aspartimide formation . This is an intramolecular cyclization where the backbone amide nitrogen, from the amino acid following the D-Asp residue, attacks the side-chain β-carboxyl group.[1][2] This reaction forms a five-membered succinimide ring, which is an aspartimide intermediate.[1] This issue is particularly pronounced during the basic conditions of Fmoc-SPPS, especially with repeated exposure to piperidine for Fmoc-deprotection.[2][3]

Q2: Why is aspartimide formation so problematic for my synthesis?

A2: The aspartimide intermediate is unstable and can lead to a cascade of undesirable byproducts that severely impact the purity and yield of your target peptide.[2] These byproducts include:

  • α- and β-peptides: The succinimide ring can be opened by nucleophiles (like water or piperidine) to form a mixture of the desired α-aspartyl peptide and a β-aspartyl peptide, where the peptide bond is incorrectly formed with the side-chain carboxyl group. These are often very difficult to separate via HPLC.[3]

  • Racemization/Epimerization: The α-carbon of the aspartic acid is prone to epimerization during this process, leading to a loss of chiral purity.[1]

  • Piperidide Adducts: In Fmoc synthesis, the piperidine used for deprotection can attack the aspartimide, forming α- and β-piperidide adducts.[3]

  • Chain Termination: The cyclic intermediate can be unreactive to subsequent coupling steps, leading to truncated peptide sequences.[1][4]

Q3: Which factors increase the risk of aspartimide formation with H-D-Asp(OBzl)-OH?

A3: Several factors can significantly increase the rate and extent of aspartimide formation:

  • Peptide Sequence: The amino acid immediately C-terminal to the D-Asp residue is critical. Sequences such as D-Asp-Gly , D-Asp-Asn , D-Asp-Ser , and D-Asp-Ala are highly susceptible due to the low steric hindrance of the subsequent residue.[1][2][3]

  • Base Exposure: Prolonged or repeated exposure to the base used for Fmoc deprotection (typically 20% piperidine in DMF) is a primary driver of the reaction.[3][5]

  • Temperature: Elevated temperatures during deprotection or coupling steps accelerate the rate of cyclization.[1][5][6]

  • Protecting Group: The benzyl ester (OBzl) offers relatively low steric hindrance compared to bulkier protecting groups, making it less effective at preventing the intramolecular attack.[1][6] Studies have shown that benzyl esters are significantly more prone to this reaction than cyclohexyl (OcHex) esters.[6]

Troubleshooting Guide

Problem: My peptide containing D-Asp(OBzl) shows poor purity, with multiple peaks close to the main product in the HPLC chromatogram.

This is a classic sign of aspartimide-related side product formation. The following workflow can help you diagnose and solve the issue.

G cluster_0 cluster_1 cluster_2 cluster_3 start Poor purity/yield in D-Asp(OBzl) peptide synthesis analysis Step 1: Analyze Crude Peptide by LC-MS start->analysis ms_check Check for masses corresponding to: - Main product (M) - Dehydration (M-18) - Piperidine adducts (M+84) analysis->ms_check diagnosis Step 2: Diagnose the Issue ms_check->diagnosis is_aspartimide Is M-18 peak present? Are co-eluting peaks with the same mass observed? diagnosis->is_aspartimide solution Step 3: Implement Solutions is_aspartimide->solution Yes no_problem Problem likely not aspartimide-related. Investigate other side reactions. is_aspartimide->no_problem No solution_mild Mild Conditions: - Reduce piperidine exposure time - Lower deprotection temperature - Add 0.1M HOBt to deprotection solution solution->solution_mild Optimization solution_pg Change Protecting Group: - Replace D-Asp(OBzl) with D-Asp(OMpe) or D-Asp(OBno) for superior protection solution->solution_pg Resynthesis solution_dipeptide Use Backbone Protection: - For D-Asp-Gly sequences, use a pre-formed Fmoc-D-Asp(OtBu)-Dmb-Gly-OH dipeptide building block solution->solution_dipeptide Resynthesis (Specific Case) G cluster_products Side Products Peptide Peptide with D-Asp(OBzl) Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide Base (e.g., Piperidine) - OBzl AlphaPeptide Desired α-Peptide (D- and L-isomers due to epimerization) Aspartimide->AlphaPeptide Hydrolysis BetaPeptide β-Peptide Impurity (D- and L-isomers) Aspartimide->BetaPeptide Hydrolysis Piperidide Piperidide Adducts (α- and β-) Aspartimide->Piperidide Piperidine Attack

References

Technical Support Center: D-Aspartic Acid Benzyl Ester Coupling Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling conditions for D-aspartic acid benzyl ester in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for incorporating D-aspartic acid benzyl ester?

A1: A variety of coupling reagents can be used, each with its own advantages and disadvantages. The choice often depends on the specific requirements of the synthesis, such as the need to minimize racemization or drive a difficult coupling to completion. Common classes of reagents include:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used.[1][2] They are cost-effective but can cause racemization, which can be suppressed by adding 1-hydroxybenzotriazole (HOBt).[1][3]

  • Uronium/Aminium Salts: Reagents such as HBTU, TBTU, and HATU are known for their high efficiency and rapid reaction times, leading to high yields and minimal racemization.[1][3][4] HATU is particularly effective for sterically hindered couplings.[3][4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly efficient and minimize racemization.[1][4] PyBOP is a good alternative to BOP, as its byproducts are less hazardous.[1]

Q2: What is the primary side reaction to be aware of when using D-aspartic acid benzyl ester, and how can it be minimized?

A2: The most significant side reaction is the formation of aspartimide.[5][6][7] This occurs through the cyclization of the aspartic acid side chain, which is particularly problematic in Fmoc-based solid-phase peptide synthesis (SPPS) during the piperidine-mediated deprotection step.[5][7] Aspartimide formation can lead to a mixture of α- and β-coupled peptides and racemization.[5]

Strategies to minimize aspartimide formation include:

  • Addition of HOBt: Adding HOBt to the deprotection solution can suppress aspartimide formation.[5]

  • Use of Bulky Esters: While the focus is on the benzyl ester, it's worth noting that using bulkier side-chain protecting groups can sterically hinder cyclization.[7][8]

  • Backbone Protection: Incorporating a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the preceding amino acid can prevent aspartimide formation.[5]

  • Careful Choice of Base: Strong bases can promote aspartimide formation. Using a weaker base or adding an acid to the deprotection cocktail can be beneficial.[7] For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) should be avoided when aspartic acid is present.[9]

Q3: How can I minimize racemization during the coupling of D-aspartic acid benzyl ester?

A3: Racemization is a critical concern in peptide synthesis. To minimize it:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues (like HOAt) is highly effective in suppressing racemization when using carbodiimide coupling reagents.[1][3]

  • Choose Appropriate Reagents: Uronium/aminium (HATU, HBTU) and phosphonium (PyBOP) salts are generally associated with lower levels of racemization compared to carbodiimides alone.[1][3][4]

  • Control Temperature: Performing the activation and coupling steps at low temperatures (e.g., 0 °C) can help reduce the rate of racemization.[3][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Incomplete reaction.- Increase the concentration of the amino acid and coupling reagent.[6]- Switch to a more efficient coupling reagent like HATU or PyBOP.[3][4]- Increase the coupling time or temperature.[11]- For solid-phase synthesis, consider double coupling.[6]
Steric hindrance.- Use a highly reactive coupling reagent such as HATU.[3][4]- Pre-activate the amino acid before adding it to the amine component.
Aggregation of the peptide chain (SPPS).- Switch to a solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO).[5]- Perform the coupling at a higher temperature.[5]- Utilize microwave irradiation.[5]
Presence of Impurities with the Same Mass Aspartimide formation followed by rearrangement.- Add HOBt to the Fmoc deprotection solution.[5]- Use a milder base for Fmoc deprotection.- In Boc synthesis, consider using a cyclohexyl ester instead of a benzyl ester to reduce aspartimide formation.[5]
Racemization of the D-aspartic acid residue.- Add HOBt or HOAt to the coupling reaction.[1][3]- Use a coupling reagent known for low racemization (e.g., HATU, PyBOP).[3][4]- Maintain low temperatures during activation and coupling.[3]
Formation of Dehydration Byproducts (Nitrile from Asn/Gln) Side reaction with carbodiimide reagents.- Use a coupling reagent that does not cause dehydration, such as BOP or PyBOP.[1]

Data Summary of Common Coupling Conditions

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent Class Advantages Disadvantages
DCC/DIC + HOBt CarbodiimideCost-effective; DIC's byproduct is soluble in organic solvents.[1]Can cause racemization (suppressed by HOBt); DCC's byproduct is insoluble.[1][2]
EDC + HOBt CarbodiimideWater-soluble reagent and byproduct, simplifying workup.[1][12]Slower reaction times; potential for racemization without HOBt.[3]
HBTU/TBTU Uronium/AminiumFast, efficient, and cause little racemization.[1][4]Can cause guanidinylation of the N-terminus if used in excess.[4]
HATU Uronium/AminiumHighly reactive, excellent for difficult couplings, and low racemization.[3][4]More expensive than other reagents.[4]
PyBOP PhosphoniumEfficient, rapid, and minimizes racemization; byproducts are less hazardous than those of BOP.[1][4]Solutions have moderate stability in DMF.[4]

Table 2: Recommended Solvents and Bases

Parameter Reagent Typical Use and Considerations
Solvent Dichloromethane (DCM)Common for solution-phase synthesis.[3]
N,N-Dimethylformamide (DMF)Excellent for both solution-phase and solid-phase synthesis due to its high polarity.[3]
N-Methylpyrrolidone (NMP)Can be used to disrupt aggregation in SPPS.[5]
Base Diisopropylethylamine (DIPEA)Commonly used in Fmoc/tBu-based SPPS.[12]
N-Methylmorpholine (NMM)A common base used in peptide coupling reactions.[12]
2,4,6-CollidineA weaker base that can be used to reduce the risk of racemization.[12]

Experimental Protocols

Protocol 1: Solution-Phase Coupling using DIC/HOBt

This protocol describes a general procedure for the coupling of N-terminally protected D-aspartic acid benzyl ester to an amino acid ester.

Materials:

  • N-protected D-aspartic acid β-benzyl ester (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Prepare the Amine Component: Dissolve the amino acid ester hydrochloride in anhydrous DCM/DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA dropwise to neutralize the salt and generate the free amine. Stir for 15-20 minutes at 0 °C.

  • Activate the Carboxylic Acid: In a separate flask, dissolve the N-protected D-aspartic acid β-benzyl ester and HOBt in anhydrous DCM/DMF. Cool to 0 °C.

  • Coupling: Slowly add DIC to the carboxylic acid/HOBt mixture with continuous stirring. Allow the activation to proceed for 10-15 minutes at 0 °C. Add the prepared free amine solution to the activated carboxylic acid.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Dilute the filtrate with DCM/ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: Solid-Phase Coupling using HBTU

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid onto a resin-bound peptide chain where the N-terminal amino acid has been deprotected.

Materials:

  • Resin-bound peptide with a free N-terminal amine (1.0 eq)

  • Fmoc-D-Asp(OBzl)-OH (3.0 eq)

  • HBTU (2.9 eq)

  • HOBt (3.0 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

Procedure:

  • Prepare the Coupling Solution: In a suitable vessel, dissolve Fmoc-D-Asp(OBzl)-OH, HBTU, and HOBt in anhydrous DMF.

  • Activation: Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and methanol.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Visualized Workflows and Logic

Experimental_Workflow_Solution_Phase cluster_amine_prep Amine Preparation cluster_acid_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification amine_salt Amino Acid Ester HCl free_amine Free Amine in Solution amine_salt->free_amine Add DIPEA in DCM/DMF at 0°C reaction_mixture Reaction Mixture free_amine->reaction_mixture d_asp N-Protected D-Asp(OBzl)-OH activated_ester Activated Ester Intermediate d_asp->activated_ester hobt HOBt hobt->activated_ester activated_ester->activated_ester activated_ester->reaction_mixture crude_product Crude Dipeptide reaction_mixture->crude_product Stir overnight purified_product Purified Dipeptide crude_product->purified_product Aqueous Wash & Chromatography

Caption: Solution-Phase Coupling Workflow for D-Aspartic Acid Benzyl Ester.

Troubleshooting_Logic start Low Yield or Impure Product check_impurity Impurity with same mass as product? start->check_impurity check_yield Low Coupling Yield? check_impurity->check_yield No aspartimide Suspect Aspartimide Formation check_impurity->aspartimide Yes racemization Suspect Racemization check_impurity->racemization Yes (if diastereomers detected) low_yield Incomplete Coupling check_yield->low_yield Yes end_node Re-run Experiment check_yield->end_node No aspartimide_solution Add HOBt to deprotection Use milder base aspartimide->aspartimide_solution aspartimide_solution->end_node low_yield_solution Increase reagent concentration Use stronger coupling reagent (HATU) Increase reaction time/temp low_yield->low_yield_solution low_yield_solution->end_node racemization_solution Add HOBt/HOAt to coupling Use low-racemization reagent Lower reaction temperature racemization_solution->end_node

Caption: Troubleshooting Logic for D-Aspartic Acid Benzyl Ester Coupling.

References

Technical Support Center: Purification of Peptides Containing (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of synthetic peptides incorporating the unnatural amino acid (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate. This modified aspartic acid analogue, with its benzyl ester protecting group, introduces significant hydrophobicity, posing unique challenges to standard purification protocols.

Troubleshooting Guide

This section addresses common issues encountered during the purification of peptides containing (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate and provides practical solutions.

Problem Possible Cause Solution
Poor or No Peptide Solubility The benzyl group on the modified amino acid significantly increases the overall hydrophobicity of the peptide, leading to aggregation and poor solubility in aqueous buffers commonly used for HPLC.[1][2]- Use of Organic Solvents: Initially dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or neat formic acid before diluting with the HPLC mobile phase.[2] - Test Different Solvents: Experiment with various solvents like trifluoroethanol (TFE) or acetonitrile (ACN) to find an optimal solvent system for your specific peptide.[1] - Sonication: Gentle sonication can aid in dissolving the peptide.
Broad or Tailing Peaks in RP-HPLC - Peptide Aggregation: The hydrophobic nature of the peptide can cause it to aggregate on the column. - Secondary Interactions: The peptide may interact with residual silanol groups on the silica-based C18 column.[3] - Column Overload: Injecting too much peptide can lead to poor peak shape.- Optimize Mobile Phase: Ensure 0.1% trifluoroacetic acid (TFA) is present in both mobile phases to minimize silanol interactions and improve peak shape.[3] - Elevate Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can reduce aggregation and improve peak sharpness.[1] - Shallow Gradient: Employ a shallower gradient around the expected elution time of the peptide to improve resolution.[1] - Reduce Sample Load: Decrease the amount of peptide injected onto the column.
Low or No Recovery of Peptide - Irreversible Adsorption: The highly hydrophobic peptide may bind irreversibly to the C18 column.[1] - Precipitation on Column: The peptide may precipitate at the head of the column upon injection if the sample solvent is not compatible with the initial mobile phase.[3]- Use a Less Hydrophobic Column: Consider using a C8 or C4 column, which has a less hydrophobic stationary phase.[1] - Stronger Elution Solvents: Use a mobile phase with a higher percentage of organic solvent or a stronger organic solvent like isopropanol in the gradient. - Sample Solvent Matching: Ensure the solvent used to dissolve the peptide is miscible with the initial mobile phase conditions.
Co-elution of Impurities Deletion sequences or other closely related hydrophobic impurities generated during solid-phase peptide synthesis (SPPS) may have similar retention times to the target peptide.[4]- Orthogonal Purification: Employ a multi-step purification strategy using different separation techniques, such as ion-exchange chromatography (IEX) followed by RP-HPLC.[5] - Optimize HPLC Selectivity: Try different ion-pairing agents (e.g., perfluorinated carboxylic acids) or different organic solvents (e.g., methanol instead of acetonitrile) to alter the selectivity of the separation.[6]

Frequently Asked Questions (FAQs)

Q1: How does the (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate modification affect my peptide's behavior in reversed-phase HPLC?

A1: The benzyl ester on the side chain of this modified amino acid significantly increases the hydrophobicity of your peptide.[2] This will result in a longer retention time on a reversed-phase column (like C18) compared to a similar peptide without this modification. This increased retention can be beneficial for separating the target peptide from more polar impurities but can also lead to challenges such as poor solubility and strong column adsorption.[1]

Q2: Is the benzyl ester stable during standard RP-HPLC conditions?

A2: The benzyl ester is generally stable to the acidic conditions (e.g., 0.1% TFA in water/acetonitrile) typically used in RP-HPLC for peptide purification.[2] However, prolonged exposure to strong acids or high temperatures should be avoided to prevent potential cleavage.

Q3: What is a good starting point for a purification strategy for my peptide containing (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate?

A3: A good starting point is a standard Reversed-Phase HPLC (RP-HPLC) protocol. However, due to the hydrophobicity of your peptide, an orthogonal purification approach is highly recommended for achieving high purity.[5] This typically involves a preliminary purification step using Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) to remove dissimilar impurities, followed by a final polishing step with RP-HPLC.[5]

Q4: How can I confirm the identity and purity of my purified peptide?

A4: The identity of your peptide should be confirmed by mass spectrometry (MS) to ensure it has the correct molecular weight.[4] Purity is typically assessed by analytical RP-HPLC, where the area of the main peak is compared to the total area of all peaks, detected at a wavelength of 210-220 nm.[4]

Q5: What kind of yields and purity levels can I expect?

A5: The yield and purity of synthetic peptides can vary significantly depending on the efficiency of the synthesis and the complexity of the purification. For challenging hydrophobic peptides, initial crude purity might be low. After a multi-step purification process, achieving a purity of >95% is a common goal for many research applications.[7] The final yield will depend on the number of purification steps and the optimization of each step.

Quantitative Data Summary

The following tables provide illustrative data for the purification of a hypothetical 10-amino acid peptide containing one (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate residue. These values are intended as a general guide and will vary depending on the specific peptide sequence and experimental conditions.

Table 1: RP-HPLC Purification Performance

Parameter Crude Peptide After RP-HPLC Purification
Purity (%) 45-65>95
Yield (%) -15-30
Major Impurities Truncated sequences, deletion sequences, protecting group adductsClosely eluting hydrophobic impurities

Table 2: Orthogonal Purification Strategy Performance

Purification Step Purity (%) Yield (%)
Crude Peptide 55-
Ion-Exchange Chromatography 80-8560-70
Reversed-Phase HPLC >9835-45 (overall)

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general procedure for the purification of peptides containing (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.

1. Sample Preparation:

  • Dissolve the crude lyophilized peptide in a minimal volume of DMSO or DMF.
  • Slowly dilute the dissolved peptide with Mobile Phase A (see below) to a final concentration of 1-5 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.[2]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[3]
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[3]
  • Flow Rate: 1.0 mL/min for an analytical column.
  • Detection: UV absorbance at 214 nm and 280 nm.[2]
  • Column Temperature: 40°C.[1]

3. Gradient Elution:

  • Start with a scouting gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the retention time of the target peptide.
  • Based on the scouting run, design a shallower, optimized gradient around the elution point of your peptide to improve separation. For example, if the peptide elutes at 60% B, a gradient of 50-70% B over 40 minutes could be effective.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak.
  • Analyze the purity of each fraction using analytical RP-HPLC.
  • Confirm the identity of the peptide in the pure fractions by mass spectrometry.
  • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Orthogonal Purification (IEX followed by RP-HPLC)

This two-step protocol is designed to achieve very high purity.

Step 1: Ion-Exchange Chromatography (IEX)

1. Materials:

  • Crude peptide
  • IEX column (e.g., strong cation exchanger like a sulfopropyl-based resin)
  • Binding Buffer (e.g., 20 mM sodium phosphate, pH 3.0)
  • Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 3.0)

2. IEX Method:

  • Equilibrate the IEX column with Binding Buffer.
  • Dissolve the crude peptide in Binding Buffer and load it onto the column.
  • Wash the column with Binding Buffer to remove unbound impurities.
  • Elute the bound peptides with a linear gradient of the Elution Buffer (e.g., 0-100% over 30 column volumes).
  • Collect fractions and analyze by RP-HPLC to identify those containing the target peptide.

Step 2: Reversed-Phase HPLC (RP-HPLC)

1. Sample Preparation:

  • Pool the IEX fractions containing the peptide of interest.
  • If the salt concentration is high, desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge.
  • Lyophilize the desalted peptide.

2. RP-HPLC Method:

  • Follow the procedure outlined in Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification using the partially purified peptide from the IEX step.

Visualizations

Purification_Workflow cluster_crude Crude Peptide cluster_dissolution Sample Preparation cluster_hplc RP-HPLC System cluster_analysis Analysis & Final Product Crude Crude Synthesized Peptide (with impurities) Dissolve Dissolve in Organic Solvent (e.g., DMSO, DMF) Crude->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Inject Inject onto C18 Column Dilute->Inject Gradient Gradient Elution (Water/ACN with 0.1% TFA) Inject->Gradient Detect UV Detection (214 nm & 280 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Purity (HPLC) & Identity (MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize PurePeptide Purified Peptide (>95%) Lyophilize->PurePeptide Orthogonal_Purification_Workflow Crude Crude Peptide Mixture IEX Step 1: Ion-Exchange Chromatography (IEX) - Separates by charge Crude->IEX PartiallyPure Partially Purified Peptide (Reduced non-hydrophobic impurities) IEX->PartiallyPure Desalt Desalting & Lyophilization PartiallyPure->Desalt RPHPLC Step 2: Reversed-Phase HPLC (RP-HPLC) - Separates by hydrophobicity Desalt->RPHPLC Analysis Purity & Identity Analysis (HPLC & MS) RPHPLC->Analysis HighPurity High Purity Peptide (>98%) Analysis->HighPurity Troubleshooting_Logic Start Purification Issue Encountered Solubility Poor Solubility? Start->Solubility PeakShape Poor Peak Shape? Solubility->PeakShape No Solvent Use Organic Solvents (DMSO, DMF, TFE) Solubility->Solvent Yes Recovery Low Recovery? PeakShape->Recovery No TempGradient Optimize Temperature & Gradient PeakShape->TempGradient Yes Purity Low Purity? Recovery->Purity No Column Use Less Hydrophobic Column (C8, C4) Recovery->Column Yes Orthogonal Implement Orthogonal Purification (IEX/SEC) Purity->Orthogonal Yes End Issue Resolved Purity->End No Solvent->PeakShape TempGradient->Recovery Column->Purity Orthogonal->End

References

Technical Support Center: Optimizing Peptide Synthesis with H-D-Asp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the yield and purity of peptide synthesis when incorporating H-D-Asp-OBzl.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of peptides containing H-D-Asp-OBzl, offering systematic approaches to identify and resolve these issues.

Issue 1: Low Overall Yield of the Target Peptide

Question: My final peptide yield after cleavage and purification is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low yield in solid-phase peptide synthesis (SPPS) is a common problem that can arise from multiple factors. A systematic investigation is key to identifying the root cause.

Troubleshooting Workflow:

LowYieldTroubleshooting Start Low Peptide Yield Observed CheckSynthesis Step 1: Verify On-Resin Synthesis (Test Cleavage & MS Analysis) Start->CheckSynthesis CheckPurity Step 2: Analyze Crude Peptide Purity (HPLC Analysis) CheckSynthesis->CheckPurity Target mass present CleavageIssues Problem: Inefficient Cleavage or Work-up CheckSynthesis->CleavageIssues Target mass absent or very low IdentifyImpurities Step 3: Identify Major Impurities (MS/MS Analysis) CheckPurity->IdentifyImpurities Low purity IncompleteCoupling Problem: Incomplete Coupling (Deletion Sequences) IdentifyImpurities->IncompleteCoupling Deletion sequences found Aspartimide Problem: Aspartimide Formation (α/β-peptides, Racemization) IdentifyImpurities->Aspartimide Mass +0, +18 Da, or racemized peaks OtherSideReactions Problem: Other Side Reactions (e.g., Protecting Group Issues) IdentifyImpurities->OtherSideReactions Other unexpected masses OptimizeCoupling Solution: Optimize Coupling Protocol IncompleteCoupling->OptimizeCoupling OptimizeDeprotection Solution: Modify Deprotection & Coupling Aspartimide->OptimizeDeprotection ReviewProtectingGroups Solution: Review Protecting Group Strategy OtherSideReactions->ReviewProtectingGroups OptimizeCleavage Solution: Optimize Cleavage Protocol CleavageIssues->OptimizeCleavage AspartimideFormation Peptide Peptide Chain ...-NH-CH(CH₂COOBzl)-CO-... Intermediate {Aspartimide Intermediate | (Five-membered ring)} Peptide->Intermediate Base-catalyzed cyclization Racemization {Racemization | D/L mixture} Intermediate->Racemization AlphaBeta {Ring Opening | α- and β-peptides} Intermediate->AlphaBeta Termination {Piperidide Adduct | Chain Termination} Intermediate->Termination

Technical Support Center: Solid-Phase Synthesis of D-Aspartic Acid Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the solid-phase synthesis of peptides containing D-aspartic acid (D-Asp). The following sections are presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

Issue 1: Significant Impurities Detected by HPLC/MS After Cleavage

Q1: My final peptide is showing multiple peaks with the same mass as my target peptide, as well as peaks corresponding to piperidine adducts. What is the likely cause?

A1: The most probable cause is aspartimide formation . This is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving an intramolecular cyclization of the D-Asp residue. This reaction is particularly prevalent during the basic conditions of Fmoc deprotection using piperidine. The resulting succinimide ring (aspartimide) can then be opened by nucleophiles like residual water or piperidine, leading to a mixture of desired α-D-Asp peptide, the undesired β-D-Asp peptide, and their L-isomers due to racemization.[1][2] Piperidine can also directly attack the aspartimide ring, forming piperidide adducts.[2] These byproducts often co-elute with the target peptide, making purification extremely challenging.

The propensity for aspartimide formation is highly sequence-dependent, with D-Asp-Gly, D-Asp-Asn, and D-Asp-Ser sequences being particularly susceptible due to the low steric hindrance of the following amino acid.[2]

dot

Aspartimide_Formation Peptide_Resin Peptide-Resin (Fmoc-deprotected) Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide_Resin->Aspartimide Intramolecular Cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Peptide_Resin Base Treatment Alpha_Peptide Desired α-D-Asp Peptide Aspartimide->Alpha_Peptide Hydrolysis (α-attack) Beta_Peptide β-D/L-Asp Peptide (Impurity) Aspartimide->Beta_Peptide Hydrolysis (β-attack) Racemized_Alpha α-L-Asp Peptide (Impurity) Aspartimide->Racemized_Alpha Epimerization & Hydrolysis Piperidide_Adducts Piperidide Adducts (Impurity) Aspartimide->Piperidide_Adducts Piperidine attack

Caption: Mechanism of aspartimide formation and resulting byproducts.

Issue 2: Preventing Aspartimide Formation

Q2: How can I minimize or prevent aspartimide formation during the synthesis of my D-Asp containing peptide?

A2: There are several effective strategies to suppress aspartimide formation. The choice of method will depend on the specific peptide sequence and the severity of the side reaction.

  • Use of Sterically Hindered Side-Chain Protecting Groups: The standard tert-butyl (OtBu) protecting group for the D-Asp side chain often provides insufficient steric hindrance.[2] Employing bulkier protecting groups can significantly reduce the rate of cyclization.

    Protecting GroupModel Peptide SequenceTarget Peptide (%)Aspartimide-Related Impurities (%)D-Asp Content (%)
    O-tert-butyl (OtBu) H-Val-Lys-Asp-Gly-Tyr-Ile-OH45.354.715.2
    3-methylpent-3-yl (OMpe) H-Val-Lys-Asp-Gly-Tyr-Ile-OH85.114.93.5
    3-biphenyl-4-yl-1,1-dimethyl-propyl (OBno) H-Val-Lys-Asp-Gly-Tyr-Ile-OH99.10.90.5

    Data represents the analysis of the crude peptide after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.

  • Modification of Fmoc Deprotection Conditions:

    • Alternative Bases: Replacing piperidine with a weaker base like piperazine can reduce aspartimide formation.[3][4]

    • Use of Additives: The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can significantly suppress aspartimide formation.[3][4][5] The combination of piperazine and HOBt is particularly effective.[3][4]

  • Backbone Protection: For extremely sensitive sequences, protecting the backbone amide nitrogen of the amino acid following D-Asp can completely prevent aspartimide formation. This is achieved by using a pre-formed dipeptide unit, such as Fmoc-D-Asp(OtBu)-Dmb-Gly-OH, where Dmb is 2,4-dimethoxybenzyl.[1]

dot

Decision_Tree Start High level of aspartimide formation? Strategy1 Use bulky protecting group (e.g., Fmoc-D-Asp(OMpe)-OH or OBno) Start->Strategy1 Yes Strategy2 Modify deprotection: 20% Piperazine + 0.1M HOBt in DMF Start->Strategy2 Or Check Problem solved? Strategy1->Check Strategy2->Check Strategy3 Use backbone protection (e.g., Dmb dipeptide) End Successful Synthesis Strategy3->End Check->Strategy3 No Check->End Yes Combine Combine Strategies Check->Combine Partially Combine->End

Caption: Decision workflow for selecting a strategy to reduce aspartimide formation.

Issue 3: Racemization of the D-Aspartic Acid Residue

Q3: My peptide contains a significant amount of the L-Asp diastereomer. How can I prevent this racemization?

A3: Racemization (epimerization) of the D-Asp residue is intrinsically linked to aspartimide formation.[2] The succinimide intermediate is chirally unstable and can readily epimerize under basic conditions. Therefore, the most effective way to prevent racemization of D-Asp is to prevent aspartimide formation using the strategies outlined in Q2.

Additionally, racemization can occur during the coupling step, especially with prolonged activation times or at elevated temperatures.[3][5] This is particularly a concern when using microwave-assisted SPPS.[3][4][5]

Troubleshooting Steps for Racemization:

  • Prevent Aspartimide Formation: This is the primary cause of D-Asp racemization.

  • Optimize Coupling Conditions:

    • Temperature: If using microwave synthesis, consider lowering the coupling temperature from 80°C to 50°C.[3][4][5]

    • Coupling Reagents: Use efficient coupling reagents like HATU or HCTU to ensure rapid peptide bond formation, minimizing the time the activated amino acid is susceptible to racemization.

    • Base: For the activation step, use a hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Collidine has been shown to reduce racemization compared to DIPEA.[6]

Issue 4: Difficult or Slow Coupling of D-Aspartic Acid

Q4: The coupling of Fmoc-D-Asp(OR)-OH is incomplete, leading to deletion sequences. What can I do to improve coupling efficiency?

A4: Incomplete coupling of D-Asp derivatives can be due to steric hindrance from the side-chain protecting group or aggregation of the growing peptide chain.

Troubleshooting Steps for Incomplete Coupling:

  • Choice of Coupling Reagent: For sterically hindered couplings, more potent activating reagents are recommended. While standard reagents like HBTU are effective, HATU and COMU often provide superior results due to the formation of more reactive activated esters.[7]

  • Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-D-Asp(OR)-OH to drive the reaction to completion.

  • Increase Reagent Excess: Use a higher excess (e.g., 4-5 equivalents) of the amino acid and coupling reagents relative to the resin loading.

  • Optimize Solvent: Ensure the resin is well-swollen in a suitable solvent like DMF or NMP before coupling.

Frequently Asked Questions (FAQs)

Q: Is it possible for D-Asp to racemize independently of aspartimide formation?

A: While aspartimide formation is the major pathway for D-Asp racemization during Fmoc-SPPS, racemization can also occur during the activation of the carboxylic acid for coupling.[5] This is a general issue for all amino acids but can be more pronounced for certain residues under specific conditions (e.g., high temperature).[3][4][5] Using additives like HOBt or Oxyma with the coupling reagent can help suppress this side reaction.

Q: Which protecting group offers the best balance between cost and performance for suppressing aspartimide formation?

A: Fmoc-D-Asp(OMpe)-OH provides a significant reduction in aspartimide formation compared to the standard Fmoc-D-Asp(OtBu)-OH and is a good first choice for problematic sequences. For extremely sensitive sequences where near-complete suppression is required, Fmoc-D-Asp(OBno)-OH is superior, albeit at a higher cost.

Q: Can I use DBU for Fmoc deprotection in a sequence containing D-Asp?

A: It is generally not recommended. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very strong, non-nucleophilic base that can accelerate Fmoc removal. However, its high basicity can also significantly promote aspartimide formation, often more so than piperidine.

Q: How do I monitor the progress of my synthesis and detect these side products?

A: Regular monitoring is crucial. Small aliquots of the resin can be cleaved and analyzed by HPLC and mass spectrometry at key points during the synthesis. The Kaiser test can be used to confirm the completion of the Fmoc deprotection step. After the final cleavage, HPLC analysis of the crude product will reveal the presence of impurities, and mass spectrometry can help identify them based on their mass-to-charge ratio.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Asp(OMpe)-OH
  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OMpe)-OH (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation (Optional): Perform a Kaiser test to ensure the absence of free primary amines, indicating complete coupling.

Protocol 2: Fmoc Deprotection using Piperazine and HOBt
  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the piperazine/HOBt deprotection solution to the resin.

    • Agitate the mixture gently for 10-15 minutes.

    • Drain the deprotection solution.

    • Repeat the addition of fresh deprotection solution and agitate for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt. The resin is now ready for the next coupling step.

References

Technical Support Center: (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate?

A1: Potential impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route.

    • Starting Materials: Unreacted L-aspartic acid and benzyl alcohol.

    • Reagents: Residual acids or bases used as catalysts (e.g., p-toluenesulfonic acid).

    • By-products: Di-benzyl aspartate, and oligomeric species.

  • Stereoisomeric Impurity:

    • (3S)-3-Amino-4-(benzyloxy)-4-oxobutanoate: The enantiomer of the desired product, which may form due to racemization during synthesis.

  • Degradation Products:

    • Hydrolysis Products: L-aspartic acid and benzyl alcohol can be formed by hydrolysis of the ester.

    • Oxidation Products: Although less common, oxidation of the amino group or other parts of the molecule can occur under harsh conditions.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the 1H or 13C NMR spectrum could indicate the presence of several impurities.

  • Residual Solvents: Check for characteristic peaks of solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, methanol).

  • Benzyl Alcohol: Look for signals corresponding to the benzylic protons (around 4.7 ppm) and aromatic protons (7.2-7.4 ppm).

  • L-aspartic acid: Signals for the methine and methylene protons of unreacted L-aspartic acid may be present.

  • Di-benzyl aspartate: The presence of a second benzyloxy group will alter the integration of the benzyl and aromatic proton signals relative to the aspartate backbone protons.

Q3: My HPLC analysis shows a purity of less than 98%. How can I improve it?

A3: Improving the purity of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate often involves optimizing the purification process.

  • Recrystallization: This is a powerful technique for removing most process-related impurities and some degradation products. Experiment with different solvent systems to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from closely related impurities. A gradient elution system may be necessary to achieve good separation.

  • Washing: Ensure that the isolated solid is thoroughly washed with an appropriate solvent to remove residual soluble impurities.

Q4: How can I confirm the presence of the (3S) enantiomer as an impurity?

A4: The presence of the (3S) enantiomer, the diastereomer of the desired product, must be assessed using a chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks on the chromatogram.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis and purification of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.

Issue 1: Multiple spots observed on TLC analysis after synthesis.
  • Possible Causes:

    • Incomplete reaction.

    • Formation of by-products.

    • Degradation of the product.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC to monitor the reaction until the starting materials are consumed.

    • Optimize Reaction Conditions: Adjust reaction time, temperature, or stoichiometry of reagents to minimize by-product formation.

    • Purification: Proceed with purification (recrystallization or column chromatography) to isolate the desired product.

Issue 2: Broad or tailing peaks in HPLC chromatogram.
  • Possible Causes:

    • Inappropriate mobile phase pH.

    • Column degradation.

    • Sample overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase: The amino and carboxylic acid groups in the molecule mean that the mobile phase pH can significantly impact peak shape. Adjust the pH to ensure the analyte is in a single ionic form.

    • Use a New Column: If the column has been used extensively, it may need to be replaced.

    • Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.

Issue 3: Inconsistent results in purity analysis.
  • Possible Causes:

    • Sample instability.

    • Non-validated analytical method.

    • Instrument variability.

  • Troubleshooting Steps:

    • Assess Sample Stability: Analyze the sample immediately after preparation and over time to check for degradation. Store samples at a low temperature and protected from light if necessary.

    • Method Validation: Ensure the analytical method is validated for specificity, linearity, accuracy, and precision.

    • System Suitability: Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.

Impurity Data

The following table summarizes potential impurities, their likely origin, and typical analytical techniques for their detection. The quantitative data provided are for illustrative purposes and may vary depending on the synthetic and purification methods used.

Impurity NameStructureLikely OriginTypical Concentration Range (%)Analytical Method
L-Aspartic AcidHOOC-CH(NH₂)-CH₂-COOHStarting Material0.1 - 1.0HPLC, NMR
Benzyl AlcoholC₆H₅CH₂OHStarting Material / Degradation0.1 - 0.5GC, HPLC, NMR
Di-benzyl AspartateC₆H₅CH₂OOC-CH(NH₂)-CH₂-COOCH₂C₆H₅By-product0.2 - 2.0HPLC, LC-MS
(3S)-3-Amino-4-(benzyloxy)-4-oxobutanoate(Enantiomer of product)Racemization0.1 - 5.0Chiral HPLC
p-Toluenesulfonic acidCH₃C₆H₄SO₃HReagent< 0.1HPLC, IC

Experimental Protocols

HPLC Method for Purity Assessment (Non-Chiral)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Chiral HPLC Method for Enantiomeric Purity
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak IA or equivalent).

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier if necessary to improve peak shape. The exact composition should be optimized for the specific column used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

¹H NMR for Structural Confirmation and Impurity Identification
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD).

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Integrate the peaks and compare the chemical shifts to the expected values for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.

    • Analyze any unexpected peaks to identify potential impurities by comparing their chemical shifts to known values for common solvents and reagents.

Visualizations

Impurity_Identification_Workflow start Sample of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate tlc Initial Purity Check via TLC start->tlc chiral_hplc Enantiomeric Purity via Chiral HPLC start->chiral_hplc nmr Structural Confirmation and Impurity ID via NMR start->nmr ms Mass Confirmation via Mass Spectrometry start->ms hplc Purity and Impurity Profiling via HPLC tlc->hplc purity_spec Purity Meets Specification? hplc->purity_spec enantiomeric_purity_spec Enantiomeric Purity Meets Specification? chiral_hplc->enantiomeric_purity_spec structure_confirmed Structure Confirmed? nmr->structure_confirmed ms->structure_confirmed release Release Product purity_spec->release Yes purify Further Purification Required purity_spec->purify No enantiomeric_purity_spec->release Yes enantiomeric_purity_spec->purify No structure_confirmed->release Yes resynthesize Re-synthesis / Process Optimization structure_confirmed->resynthesize No purify->hplc

Caption: Workflow for impurity identification and analysis.

Troubleshooting_Logic start Unexpected Analytical Result is_hplc Is the issue in HPLC? start->is_hplc is_nmr Is the issue in NMR? is_hplc->is_nmr No hplc_peaks Broad or Tailing Peaks? is_hplc->hplc_peaks Yes hplc_purity Low Purity? is_hplc->hplc_purity Yes nmr_peaks Unexpected Peaks? is_nmr->nmr_peaks Yes adjust_mobile_phase Adjust Mobile Phase pH hplc_peaks->adjust_mobile_phase Yes check_column Check/Replace Column hplc_peaks->check_column No optimize_purification Optimize Purification (Recrystallization/Chromatography) hplc_purity->optimize_purification check_solvents Check for Residual Solvents nmr_peaks->check_solvents check_reagents Check for Unreacted Reagents nmr_peaks->check_reagents

Minimizing racemization during the coupling of H-D-Asp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and protocols to help you minimize racemization during the coupling of H-D-Asp-OBzl and related aspartic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of H-D-Asp-OBzl coupling, and why is it a problem?

A1: Racemization is the undesired conversion of the stereochemically pure D-amino acid derivative, H-D-Asp-OBzl, into a mixture of both its D- and L-enantiomers during the peptide coupling reaction. The stereochemical integrity of amino acids is critical for the final peptide's structure, biological activity, and therapeutic efficacy.[1] The presence of the incorrect L-isomer can lead to significantly reduced or abolished biological function, altered binding properties, and potential immunogenic or toxicological side effects.[2]

Q2: What is the primary chemical mechanism responsible for the racemization of Aspartic Acid derivatives?

A2: The primary mechanism is the formation of a succinimide intermediate, commonly known as an aspartimide.[3][4][5] This process is typically base-catalyzed. The nitrogen atom of the peptide bond C-terminal to the aspartic acid residue attacks the side-chain carbonyl group, forming a five-membered ring. This aspartimide intermediate has an acidic proton at the α-carbon. A base can easily remove this proton, creating a planar, symmetric enolate intermediate. Re-protonation can then occur from either face of the planar structure, leading to a mixture of D and L configurations and thus, racemization.[2][5] The aspartimide ring can subsequently be opened by nucleophiles, yielding a mixture of desired α-peptides and undesired β-peptides.[3][5]

Q3: Which peptide sequences are most prone to aspartimide formation and racemization?

A3: Aspartimide formation is most pronounced in sequences where the aspartic acid residue is followed by an amino acid with a small, unhindered side chain. The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ala, and Asp-Ser.[3][5][6] The lack of steric hindrance in residues like glycine allows the backbone nitrogen to achieve the ideal conformation for intramolecular cyclization.[6]

Q4: How do common experimental parameters like temperature, base, and solvent influence racemization?

A4: Several experimental factors significantly impact the rate of racemization:

  • Temperature: Higher temperatures accelerate the rate of both aspartimide formation and subsequent racemization.[2][7][8][9] Lowering the reaction temperature (e.g., to 0°C or 50°C for microwave synthesis) is a key strategy to suppress this side reaction.[2][7][10]

  • Base: The strength and concentration of the base used during coupling are critical. Stronger or excess base promotes the abstraction of the α-proton, increasing racemization.[2] Using weaker, sterically hindered bases like N-methylmorpholine (NMM) or collidine is preferable to stronger bases like diisopropylethylamine (DIEA).[2][10]

  • Solvent: The polarity of the solvent can influence the reaction rate. Less polar solvents or solvent mixtures (e.g., DCM/DMF) may help reduce racemization in some cases, although solubility requirements must be considered.[2][3]

Q5: Which coupling reagents and additives are recommended to minimize racemization?

A5: The choice of coupling reagent and the use of additives are crucial for suppressing racemization.

  • Coupling Reagents: Uronium/aminium-based reagents such as HATU, HBTU, and COMU are generally preferred as they form active esters less prone to racemization than intermediates from carbodiimides alone.[2][11]

  • Additives: When using carbodiimide reagents like DCC or DIC, the inclusion of an additive is essential.[12] 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have historically been used to suppress racemization.[5] More modern and effective additives include ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). Adding HOBt to the piperidine solution during Fmoc-deprotection can also reduce aspartimide formation.[5][7][13]

Troubleshooting Guide

Problem: High levels of the L-isomer (epimer) are detected after coupling H-D-Asp-OBzl.

Possible Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a low-racemization uronium/aminium salt reagent like HATU or COMU. If using a carbodiimide (DCC, DIC), ensure an additive like HOBt or OxymaPure is included.[2][11]
Excessive Base Strength or Concentration Use a weaker, sterically hindered base (e.g., NMM, collidine) instead of DIEA.[2] Use the minimum stoichiometry required for the reaction (typically 1-2 equivalents).
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C).[2][12] For microwave-assisted synthesis, reduce the coupling temperature to 50°C.[7][10]
Prolonged Activation Time Minimize the pre-activation time. It is often preferable to add the coupling reagent directly to the mixture of the carboxylic acid and the amine component (in situ activation).[2]
Problematic Peptide Sequence (e.g., D-Asp-Gly) For highly susceptible sequences, the most effective method is to use a backbone-protected dipeptide, such as Fmoc-D-Asp(OtBu)-Dmb-Gly-OH, where Dmb protects the glycine nitrogen.[13][14]
Suboptimal Side-Chain Protecting Group While benzyl (Bzl) is common, consider using bulkier side-chain protecting groups like 3-methylpent-3-yl (Mpe), which can sterically hinder aspartimide formation.[3][13]

Quantitative Data Summary

The following tables summarize illustrative data on the impact of various factors on the extent of racemization.

Table 1: Effect of Coupling Reagent & Additive on Racemization (Illustrative data based on typical values for racemization-prone couplings)

Coupling ReagentAdditiveBaseSolventTemp (°C)Epimerization (%)
DCCNoneDIEADMF25~5-10%[2]
DCCHOBtNMMDCM0<1%[2]
HBTUNoneDIEADMF25~1-2%[2]
HATUNoneDIEADMF25<0.5%[2]
PyBOPNoneDIEADMF25~1-3%[2]

Table 2: Influence of Temperature on Racemization Rate (Data derived from kinetic studies of aspartic acid)

TemperatureRelative Rate Increase (Approx.)
95°C1x
120°C~7.4x (increase in k(Asp) from 0.46 to 3.39x10⁻³ min⁻¹)[8]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

Objective: To couple H-D-Asp-OBzl to a resin-bound peptide with minimal racemization.

Materials:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine

  • H-D-Asp(OBzl)-OH (3 eq.)

  • HATU (2.9 eq.)

  • N-methylmorpholine (NMM) or Collidine (6 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve H-D-Asp(OBzl)-OH (3 eq.) and HATU (2.9 eq.) in anhydrous DMF.

  • Coupling: Add the base (NMM or collidine, 6 eq.) to the activation mixture and immediately add the resulting solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. Monitor the reaction completion using a Kaiser test.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle or final cleavage.

Protocol 2: Carbodiimide Coupling with OxymaPure at Low Temperature

Objective: To provide an alternative low-racemization protocol using a carbodiimide activator.

Materials:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine

  • H-D-Asp(OBzl)-OH (3 eq.)

  • OxymaPure (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • Anhydrous Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) (1:1)

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Reagent Preparation: In a reaction vessel, add the deprotected resin, H-D-Asp(OBzl)-OH (3 eq.), and OxymaPure (3 eq.). Add the anhydrous DCM/DMF solvent mixture.

  • Cooling: Cool the reaction vessel to 0°C in an ice bath.

  • Coupling: Add DIC (3 eq.) to the cooled, stirring slurry.

  • Reaction: Maintain the reaction temperature at 0°C for 2 hours, then allow it to warm to room temperature and continue to agitate for an additional 2-4 hours, or until a Kaiser test indicates reaction completion.

  • Washing: Drain the reaction solution and wash the resin as described in Protocol 1.

Visualizations

RacemizationMechanism cluster_main Racemization via Aspartimide Formation cluster_products Products Peptide D-Asp Peptide Aspartimide Aspartimide Intermediate (Loss of Chirality at α-C) Peptide->Aspartimide + Base - H₂O Enolate Planar Enolate Aspartimide->Enolate + Base - H⁺ (α-proton) D_Peptide α-D-Peptide (Retained) Aspartimide->D_Peptide + H₂O (α-attack) L_Peptide α-L-Peptide (Racemized) Aspartimide->L_Peptide + H₂O (α-attack after racemization) Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide + H₂O (β-attack) Enolate->Aspartimide + H⁺

Caption: Mechanism of base-catalyzed aspartimide formation leading to racemization.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent 1. Review Coupling Reagent Start->CheckReagent ReagentCarbodiimide Using Carbodiimide (DCC, DIC)? CheckReagent->ReagentCarbodiimide AddAdditive Action: Add OxymaPure or HOBt ReagentCarbodiimide->AddAdditive Yes ReagentOnium Action: Switch to HATU or COMU ReagentCarbodiimide->ReagentOnium No CheckConditions 2. Evaluate Conditions AddAdditive->CheckConditions ReagentOnium->CheckConditions TempHigh Temp > 25°C? CheckConditions->TempHigh LowerTemp Action: Couple at 0°C TempHigh->LowerTemp Yes BaseStrong Using DIEA? TempHigh->BaseStrong No LowerTemp->BaseStrong WeakerBase Action: Switch to NMM or Collidine BaseStrong->WeakerBase Yes CheckSequence 3. Check Sequence BaseStrong->CheckSequence No WeakerBase->CheckSequence IsAspGly Sequence is Asp-Gly / Asp-Asn? CheckSequence->IsAspGly UseDipeptide Action: Use Backbone- Protected Dipeptide IsAspGly->UseDipeptide Yes OK Problem Resolved IsAspGly->OK No UseDipeptide->OK

References

Impact of deprotection conditions on the integrity of peptides with D-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of deprotection conditions on the integrity of peptides containing D-aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing peptides containing D-aspartic acid?

A1: The main challenge is the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step, which is typically carried out with piperidine.[1][2] This intramolecular cyclization is a significant side reaction that can compromise the integrity of the final peptide.[3][4]

Q2: Why is aspartimide formation problematic?

A2: Aspartimide formation is problematic for several reasons:

  • Isomerization: The succinimide ring formed can be opened by residual nucleophiles, leading to a mixture of the desired α-peptide and the undesired β-peptide (isoaspartic acid), which are difficult to separate chromatographically.[4][5]

  • Racemization: The process can also lead to racemization at the α-carbon of the aspartic acid residue, converting D-Asp to L-Asp and vice-versa.[2][6]

  • Byproducts: In Fmoc-based synthesis, the piperidine used for deprotection can also attack the aspartimide ring, forming piperidide adducts.[2][4]

  • Mass-Neutral Reaction: Since the formation of the aspartimide is a rearrangement, it is a mass-neutral side reaction, making it difficult to detect by mass spectrometry alone.[3]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

A3: Sequences where the amino acid following the D-aspartic acid residue has a small, unhindered side chain are most susceptible. The most problematic sequences include Asp-Gly, Asp-Ala, and Asp-Ser.[5][7]

Q4: How can aspartimide formation be minimized or prevented?

A4: Several strategies can be employed to suppress aspartimide formation:

  • Modification of Deprotection Conditions: Using a weaker base than piperidine, such as piperazine or dipropylamine (DPA), can reduce the rate of aspartimide formation.[3][5][8] Additionally, adding an acidic additive like 1-hydroxybenzotriazole (HOBt) or formic acid to the piperidine deprotection cocktail can buffer the basicity and significantly reduce this side reaction.[1][3][9]

  • Sterically Hindered Side-Chain Protecting Groups: Employing bulkier protecting groups for the D-aspartic acid side chain, such as 3-methylpent-3-yl (OMpe), can sterically hinder the formation of the succinimide ring.[1][5]

  • Backbone Protection: Protecting the backbone amide nitrogen of the amino acid following the D-aspartic acid residue with a group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can completely prevent aspartimide formation.[3][4][5]

Q5: How can I detect D-aspartic acid and its isomers in my peptide?

A5: Detecting D-aspartic acid and its isomers (L-Asp, D-isoAsp, L-isoAsp) requires specialized analytical techniques. High-performance liquid chromatography (HPLC) with chiral columns or chiral derivatization agents can separate these diastereomers.[10][11][12] Advanced techniques like ultrahigh resolution ion mobility spectrometry-mass spectrometry (IMS-MS) have also been shown to be effective in separating these peptide isomer variants.[13][14]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of peptides containing D-aspartic acid.

Issue 1: HPLC analysis of the crude peptide shows a cluster of peaks around the expected product mass.
  • Possible Cause: This is a classic indicator of aspartimide formation, leading to the generation of α- and β-peptide diastereomers which often have very similar retention times.[3][5]

  • Troubleshooting Steps:

    • Confirm Identity: Use mass spectrometry to confirm that the additional peaks have the same mass as the target peptide.

    • Modify Deprotection: Re-synthesize the peptide using modified Fmoc-deprotection conditions. Adding 0.1 M HOBt to the 20% piperidine in DMF solution is a common first step.[1][3]

    • Change Base: If the problem persists, switch to a weaker base for deprotection, such as 5% piperazine with 0.1 M HOBt.[1][5]

    • Advanced Protection: For highly susceptible sequences, utilize a sterically hindered protecting group for the D-aspartic acid side chain (e.g., Fmoc-D-Asp(OMpe)-OH) or employ backbone protection on the subsequent amino acid.[1][5]

G cluster_0 Troubleshooting Workflow: HPLC Impurities Start HPLC shows multiple peaks with same mass as product Step1 Re-synthesize with 0.1M HOBt in 20% Piperidine/DMF Start->Step1 Check1 Problem Resolved? Step1->Check1 Step2 Switch to weaker base (e.g., 5% Piperazine/0.1M HOBt) Check1->Step2 No End_Success Successful Synthesis Check1->End_Success Yes Check2 Problem Resolved? Step2->Check2 Step3 Use advanced protection: - Sterically hindered Asp (OMpe) - Backbone protection (Dmb/Hmb) Check2->Step3 No Check2->End_Success Yes End_Advanced Successful Synthesis (Advanced Method) Step3->End_Advanced

Troubleshooting workflow for HPLC impurities.
Issue 2: Low yield of the final peptide product.

  • Possible Cause: While several factors can contribute to low yield, significant aspartimide formation can lead to a complex mixture that is difficult to purify, resulting in a low recovery of the desired product.

  • Troubleshooting Steps:

    • Analyze Crude Product: Before purification, analyze the crude product by HPLC and MS to assess the extent of byproduct formation.

    • Optimize Deprotection: Implement the strategies outlined in "Issue 1" to minimize aspartimide formation during synthesis. A 5% formic acid solution in the deprotection cocktail has been shown to reduce aspartimide formation by up to 90% in some cases.[1]

    • Consider Cleavage Conditions: While aspartimide formation is primarily a base-catalyzed issue during Fmoc deprotection, the final TFA cleavage cocktail should also be optimized. Use appropriate scavengers to prevent side reactions with sensitive residues, which can also contribute to yield loss.[15]

Quantitative Data Summary

The following tables provide a summary of the effectiveness of different strategies in minimizing aspartimide formation.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

Protecting GroupModel PeptideDeprotection Treatment% Desired Peptide% Aspartimide
OtBu (standard)VKDGYI20% Piperidine/DMFLowHigh
OMpeVKDGYI20% Piperidine/DMFModerateReduced
OBnoVKDGYI20% Piperidine/DMFHighSignificantly Reduced
Data is sourced from comparative studies on the highly prone VKDGYI model peptide.[1]

Table 2: Effect of Deprotection Conditions on Aspartimide Formation

Deprotection CocktailModel SequenceEffect on Aspartimide Formation
20% Piperidine in DMFAsp-GlyHigh level of formation
20% Piperidine, 0.1 M HOBt in DMFAsp-GlySignificantly reduced
5% Piperazine, 0.1 M HOBt in DMFAsp-GlyReduced
20% Piperidine, 5% Formic Acid in DMFPTH PeptideReduced by 90%
Data compiled from various studies on susceptible peptide sequences.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with HOBt Additive

This protocol describes a modified Fmoc deprotection step to suppress aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Deprotection: Drain the DMF from the swollen resin. Add the deprotection solution to the resin, ensuring it is fully covered.

  • Reaction: Gently agitate the resin for 10 minutes. Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times for 1 minute each) to remove all traces of piperidine and HOBt.[1][5]

Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-D-Asp(OMpe)-OH)

This protocol outlines the coupling of a protected D-aspartic acid designed to reduce side reactions.

  • Resin Preparation: Perform the standard Fmoc deprotection on the resin-bound peptide (as described in Protocol 1).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OMpe)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF.

Protocol 3: TFA Cleavage and Peptide Precipitation

This protocol describes a standard method for cleaving the peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. For most peptides, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is effective.[16] For peptides containing sensitive residues like Cys, Met, or Trp, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended.[5][15]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional agitation.[16]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the final peptide pellet under vacuum.

Visualized Pathways and Workflows

G cluster_1 Aspartimide Formation Pathway Peptide Peptide with D-Asp(OtBu) Deprotonation Fmoc Deprotection (Piperidine) Peptide->Deprotonation Intermediate Succinimide Intermediate (Aspartimide) Deprotonation->Intermediate Hydrolysis Nucleophilic Attack (e.g., H2O, Piperidine) Intermediate->Hydrolysis Alpha_Peptide Desired α-Peptide (D-Asp) Hydrolysis->Alpha_Peptide minor Beta_Peptide β-Peptide (iso-Asp) Hydrolysis->Beta_Peptide major Piperidide Piperidide Adduct Hydrolysis->Piperidide side reaction

The reaction pathway leading to aspartimide formation.

G cluster_2 General Workflow for Peptide Synthesis & Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Deprotection Modified Fmoc Deprotection (e.g., with HOBt) SPPS->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each AA Cleavage TFA Cleavage from Resin Coupling->Cleavage Final AA coupled Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Analysis Purity & Identity Analysis (LC-MS, Chiral HPLC) Purification->Analysis Final Pure Peptide Analysis->Final

Workflow for synthesis and analysis of D-Asp peptides.

References

Handling and solubility issues with (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate (CAS No. 79337-40-9).[1] This guide addresses common handling and solubility challenges to ensure successful experimental outcomes.

I. Compound Information

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate is a derivative of aspartic acid and is structurally similar to L-Aspartic acid β-benzyl ester. Due to the limited availability of specific data for the (3R) enantiomer, information for the closely related L-Aspartic acid β-benzyl ester is provided as a reference.

Table 1: Physicochemical Properties of L-Aspartic acid β-benzyl ester

PropertyValueReference
CAS Number 2177-63-1[2]
Molecular Formula C₁₁H₁₃NO₄[2]
Molecular Weight 223.23 g/mol [3]
Appearance White crystalline powder[2]
Melting Point 196-208 °C[2]
Optical Rotation [α]²⁰D = +26 ± 2º (c=1 in 1N HCl)[2]
Storage 0-8 °C[2][4]

II. Frequently Asked Questions (FAQs)

Q1: How should I store (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate?

A1: Based on data for the analogous L-Aspartic acid β-benzyl ester, it is recommended to store the compound at 0-8 °C.[2][4] For long-term stability, keep the compound in a tightly sealed container to protect it from moisture and light.

Q2: What is the expected solubility of this compound?

A2: The solubility of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate is not extensively documented. However, its structure as an amino acid ester suggests it will have pH-dependent solubility. The analogous (S)-enantiomer is reported to be soluble in HCl solution.[5] Due to the presence of both a basic amino group and an acidic carboxylic acid, the molecule is zwitterionic at its isoelectric point, where it typically has minimum solubility. Adjusting the pH away from the isoelectric point should increase solubility. For organic solvents, solubility is expected to be higher in polar aprotic solvents.

Q3: What are the potential stability issues with this compound?

A3: The primary stability concern is the hydrolysis of the benzyl ester bond, particularly in aqueous solutions under acidic or basic conditions, or at elevated temperatures. The amino group can also undergo degradation reactions such as deamination. It is advisable to prepare aqueous solutions fresh and store them at low temperatures for short periods.

Q4: What are the likely impurities in a sample of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate?

A4: Potential impurities can arise from the starting materials or side reactions during synthesis. One significant potential impurity is the diastereomer, (3S)-3-Amino-4-(benzyloxy)-4-oxobutanoate, which can be formed through racemization, especially if the synthesis is performed at high temperatures or in certain solvents like toluene. Other possible impurities include starting materials such as aspartic acid and benzyl alcohol, or byproducts from the deprotection steps if applicable.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Solubility Issues

Problem: The compound does not dissolve in my chosen solvent.

Troubleshooting Workflow:

G start Compound Fails to Dissolve check_solvent Is the solvent aqueous or organic? start->check_solvent aqueous Aqueous check_solvent->aqueous Aqueous organic Organic check_solvent->organic Organic adjust_ph Adjust pH (Add dilute HCl or NaOH) aqueous->adjust_ph change_solvent Select a different solvent based on polarity organic->change_solvent ph_success Soluble? adjust_ph->ph_success cosolvent Add a co-solvent (e.g., DMSO, DMF, Acetonitrile) ph_success->cosolvent No success Compound Dissolved ph_success->success Yes cosolvent_success Soluble? cosolvent->cosolvent_success sonicate Apply gentle warming (<40°C) or sonication cosolvent_success->sonicate No cosolvent_success->success Yes sonicate_success Soluble? sonicate->sonicate_success sonicate_success->success Yes fail Consult further literature or technical support sonicate_success->fail No solvent_success Soluble? change_solvent->solvent_success solvent_success->sonicate No solvent_success->success Yes

Caption: Troubleshooting workflow for solubility issues.

Table 2: Illustrative Solubility of a Similar Compound (BOC-L-Alanine Benzyl Ester) in Common Organic Solvents

Solvent FamilySolventPolarity IndexIllustrative Solubility ( g/100 mL)
ChlorinatedDichloromethane (DCM)3.1> 50
Chloroform4.1> 50
EthersDiethyl Ether2.815 - 25
Tetrahydrofuran (THF)4.0> 40
EstersEthyl Acetate (EtOAc)4.4> 40
KetonesAcetone5.1> 40
AlcoholsMethanol (MeOH)5.110 - 20
Ethanol (EtOH)4.35 - 15
Polar AproticAcetonitrile (ACN)5.820 - 30
Dimethylformamide (DMF)6.4> 50

Disclaimer: This data is for illustrative purposes for a structurally similar compound and actual solubility may vary.

Suspected Compound Degradation

Problem: Experimental results are inconsistent, suggesting the compound may be degrading.

Potential Degradation Pathways:

G Compound (3R)-3-Amino-4-(benzyloxy)- 4-oxobutanoate Hydrolysis Benzyl Ester Hydrolysis Compound->Hydrolysis H₂O, H⁺/OH⁻ Deamination Deamination Compound->Deamination Oxidative conditions Racemization Racemization Compound->Racemization Heat, Base Products1 Aspartic Acid + Benzyl Alcohol Hydrolysis->Products1 Products2 α-Keto Acid Derivative Deamination->Products2 Products3 (3S)-3-Amino-4-(benzyloxy)- 4-oxobutanoate Racemization->Products3

Caption: Potential degradation pathways.

Troubleshooting Steps:

  • Analyze Purity: Use analytical techniques like HPLC or LC-MS to check for the presence of degradation products.

  • Control pH: For aqueous solutions, maintain a pH between 5 and 6 to minimize hydrolysis.

  • Temperature Control: Avoid high temperatures during experiments and storage.

  • Fresh Solutions: Prepare solutions immediately before use.

  • Inert Atmosphere: For long-term storage of solutions, consider using an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

IV. Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate in a specific solvent.

  • Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh a known volume of the filtered solution, evaporate the solvent completely, and weigh the remaining solid.

    • Chromatographic Method (e.g., HPLC): Dilute the filtered solution with a suitable solvent and analyze it by HPLC to determine the concentration of the dissolved compound against a standard curve.

Protocol for Purity Analysis by HPLC

This is a general guideline for assessing the purity and detecting potential impurities. Method development and optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

This method should allow for the separation of the main compound from more polar impurities (like free aspartic acid) and less polar impurities (like benzyl alcohol). The presence of a diastereomer may require chiral chromatography for separation.

References

Validation & Comparative

A Head-to-Head Battle of Protecting Groups: Benzyl vs. Tert-Butyl for D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that dictates the success of peptide synthesis. This guide provides an objective, data-driven comparison of two of the most common carboxylic acid protecting groups for the side chain of D-aspartic acid: the benzyl (Bn) ester and the tert-butyl (tBu) ester. We delve into their stability, deprotection conditions, and impact on the notorious side reaction of aspartimide formation, providing detailed experimental protocols to inform your synthetic strategy.

The choice between a benzyl or tert-butyl protecting group for the β-carboxyl group of D-aspartic acid is fundamentally linked to the overarching peptide synthesis strategy. Benzyl esters are the traditional choice for the Boc/Bzl strategy, while tert-butyl esters are the cornerstone of the more contemporary Fmoc/tBu orthogonal approach.

At a Glance: Key Performance Indicators

ParameterBenzyl (Bn) Ester (Asp(OBn))Tert-Butyl (tBu) Ester (Asp(OtBu))
Primary Synthesis Strategy Boc/BzlFmoc/tBu
Stability Stable to weak acids and bases.Stable to bases (e.g., 20% piperidine in DMF).
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH).Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).
Key Advantage Lower propensity for aspartimide formation during synthesis.Orthogonal to the base-labile Fmoc group, allowing for selective deprotection.
Key Disadvantage Requires strong acid or catalytic hydrogenation for removal, which may not be compatible with all peptides.High propensity for aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.
Potential Side Reactions Aspartimide formation leading to peptide impurities (β-aspartyl peptides and racemization). Alkylation of sensitive residues (Trp, Met) by the tert-butyl cation upon deprotection.

The Challenge of Aspartimide Formation

Aspartimide formation is a significant side reaction in peptide synthesis involving aspartic acid. It occurs when the backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide ring. This intermediate can then be cleaved by a nucleophile (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.

While both protecting groups can lead to aspartimide formation, it is a much more pronounced issue with the tert-butyl ester in the Fmoc/tBu strategy due to the repeated exposure to basic conditions (piperidine) for Fmoc deprotection. The Boc/Bzl strategy, which uses acidic conditions for deprotection of the Nα-Boc group, is less susceptible to this side reaction during the peptide elongation steps.

Quantitative Comparison of Aspartimide Formation with Tert-Butyl Analogues
Derivative% Aspartimide-Related Impurities (Stress Test)% D-Aspartate FormationKey Finding
Fmoc-Asp(OtBu)-OHHighHighThe standard protecting group, highly prone to side reactions.
Fmoc-Asp(OMpe)-OHModerateModerateReduced aspartimide formation compared to OtBu.
Fmoc-Asp(OEpe)-OHLow-Significant reduction in aspartimide formation.
Fmoc-Asp(OPhp)-OHVery Low-Excellent suppression of aspartimide formation.
Fmoc-Asp(OBno)-OHNegligible (<1%)Very Low (<1%)Virtually eliminates aspartimide formation.

Stress test conditions typically involve the synthesis of a model peptide like Scorpion toxin II (VKDXYI) with extended piperidine treatment to simulate a long synthesis.

Experimental Protocols

Protection of D-Aspartic Acid

1. Benzyl Ester Protection (Fischer-Speier Esterification)

This protocol is adapted from a general method for preparing amino acid benzyl esters.

  • Materials: D-aspartic acid, p-toluenesulfonic acid monohydrate, benzyl alcohol, cyclohexane, isopropyl alcohol.

  • Procedure:

    • A mixture of D-aspartic acid (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane is heated at reflux with a Dean-Stark trap for 6 hours.

    • The reaction mixture is cooled to 40°C, and isopropyl alcohol is added.

    • The suspension is stirred for 1 hour and then filtered.

    • The filter cake is washed with isopropyl alcohol and dried to yield D-aspartic acid dibenzyl ester p-toluenesulfonate.

2. Tert-Butyl Ester Protection

This protocol is a general method for the tert-butylation of aspartic acid.

  • Materials: D-aspartic acid, isobutylene, dioxane, 4-toluenesulfonic acid.

  • Procedure:

    • D-aspartic acid is suspended in dioxane.

    • Excess isobutylene is bubbled through the suspension in the presence of a catalytic amount of 4-toluenesulfonic acid.

    • The reaction is stirred at room temperature in a sealed vessel until the starting material is consumed.

    • The reaction mixture is worked up to isolate the D-aspartic acid di-tert-butyl ester.

Solid-Phase Peptide Synthesis (SPPS) - General Workflow

The following is a generalized workflow for the incorporation of the protected D-aspartic acid into a peptide chain using an automated peptide synthesizer.

  • Resin Swelling: The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Deprotection:

    • Fmoc/tBu Strategy: The N-terminal Fmoc group is removed with 20% piperidine in DMF.

    • Boc/Bzl Strategy: The N-terminal Boc group is removed with an acid such as TFA.

  • Coupling: The protected D-aspartic acid derivative is activated with a coupling reagent (e.g., HCTU, HATU) and coupled to the free N-terminus of the peptide chain.

  • Washing: The resin is washed thoroughly to remove excess reagents.

  • Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

Deprotection of the Side Chain

1. Deprotection of Benzyl Ester (Catalytic Hydrogenolysis)

  • Materials: Peptide-resin with Asp(OBn), Palladium on carbon (Pd/C, 10%), hydrogen source (e.g., hydrogen gas or a hydrogen donor like formic acid), solvent (e.g., methanol, DMF).

  • Procedure:

    • The peptide-resin is suspended in a suitable solvent.

    • A catalytic amount of Pd/C is added.

    • The system is purged with an inert gas and then placed under a hydrogen atmosphere (e.g., from a balloon).

    • The reaction is stirred vigorously until the deprotection is complete (monitored by LC-MS).

    • The catalyst is removed by filtration.

2. Deprotection of Tert-Butyl Ester (Acidolysis)

  • Materials: Peptide-resin with Asp(OtBu), cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Procedure:

    • The dried peptide-resin is treated with the cleavage cocktail.

    • The mixture is agitated at room temperature for 2-3 hours.

    • The resin is filtered off, and the peptide is precipitated from the filtrate with cold diethyl ether.

Visualizing the Strategy

Logical Workflow for Protecting Group Selection

protecting_group_selection start Start: Need to protect D-Aspartic Acid Side Chain strategy What is the Nα-protection strategy? start->strategy fmoc Fmoc/tBu Strategy strategy->fmoc Fmoc boc Boc/Bzl Strategy strategy->boc Boc tbu Use tert-butyl (tBu) ester (Asp(OtBu)) fmoc->tbu bn Use benzyl (Bn) ester (Asp(OBn)) boc->bn prone_sequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) tbu->prone_sequence end Proceed with Synthesis bn->end prone_sequence->tbu No bulky_tbu Consider sterically hindered tBu analogues (e.g., OMpe, OBno) prone_sequence->bulky_tbu Yes bulky_tbu->end

Caption: Decision workflow for selecting a protecting group for D-aspartic acid.

Mechanism of Aspartimide Formation

aspartimide_formation cluster_0 Peptide Backbone with Asp(OR) cluster_1 Base-catalyzed Deprotonation cluster_2 Intramolecular Cyclization cluster_3 Nucleophilic Ring Opening peptide ...-NH-CH(R)-CO-NH-CH(CH₂COOR)-CO-... deprotonated ...-NH-CH(R)-CO-N⁻-CH(CH₂COOR)-CO-... peptide->deprotonated + Base (-BH⁺) aspartimide Succinimide Ring (Aspartimide) + ⁻OR deprotonated->aspartimide Nucleophilic Attack products α-Aspartyl Peptide (desired) β-Aspartyl Peptide (impurity) aspartimide->products + Nucleophile (e.g., H₂O)

Caption: Mechanism of base-catalyzed aspartimide formation.

Conclusion

The choice between benzyl and tert-butyl protecting groups for D-aspartic acid is a critical decision with significant implications for peptide synthesis. The tert-butyl ester, integral to the widely used Fmoc/tBu strategy, offers orthogonality but comes with a high risk of aspartimide formation, which can compromise the purity and yield of the final peptide. For sequences prone to this side reaction, the use of sterically hindered tert-butyl analogues is strongly recommended.

The benzyl ester, used in the Boc/Bzl strategy, is less prone to base-catalyzed aspartimide formation during synthesis. However, its removal requires conditions that may not be suitable for all peptides, particularly those containing sensitive functional groups.

Ultimately, the optimal choice depends on the specific peptide sequence, the overall synthetic strategy, and the desired purity of the final product. A thorough understanding of the advantages and disadvantages of each protecting group, supported by the experimental data and protocols presented in this guide, will enable researchers to make informed decisions and successfully synthesize high-quality D-aspartic acid-containing peptides.

A Comparative Analysis of Aspartic Acid Protecting Groups for the Mitigation of Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspartimide formation is a significant challenge in solid-phase peptide synthesis (SPPS), particularly when using the widespread Fmoc/tBu strategy. This side reaction, involving the cyclization of an aspartic acid residue to a succinimide intermediate, can lead to a mixture of difficult-to-separate impurities, including racemized aspartyl peptides and β-aspartyl peptides, ultimately reducing the yield and purity of the target peptide.[1][2] The choice of the side-chain protecting group for aspartic acid is a critical factor in controlling this undesirable reaction.

This guide provides a comparative overview of the efficacy of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, commonly known as L-aspartic acid β-benzyl ester (Asp-OBzl), and its N-Fmoc protected form, Fmoc-Asp(OBzl)-OH, against other commercially available aspartic acid derivatives designed to prevent aspartimide formation.

The Role of the Aspartic Acid Side-Chain Protecting Group

The primary strategy to minimize aspartimide formation during Fmoc-SPPS is the use of sterically hindering protecting groups for the β-carboxyl function of the aspartic acid residue.[3] These bulky groups are designed to physically obstruct the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, which is the initial step of the cyclization reaction. This guide will compare the performance of the benzyl ester with several alternatives that employ this principle.

Comparative Efficacy of Aspartic Acid Protecting Groups

The following table summarizes the performance of various aspartic acid protecting groups in preventing aspartimide formation. The data is compiled from studies on model peptides known to be susceptible to this side reaction, such as sequences containing Asp-Gly motifs.

Protecting GroupStructureKey FeaturesEfficacy in Preventing Aspartimide Formation
Benzyl (Bzl) -CH₂-C₆H₅Traditional protecting group.Moderate. More susceptible to aspartimide formation under both acidic and basic conditions compared to bulkier alternatives.[2][4]
tert-Butyl (tBu) -C(CH₃)₃Standard protecting group in Fmoc/tBu chemistry.Moderate. Often insufficient for problematic sequences like Asp-Gly.[5][6]
3-Methylpent-3-yl (Mpe) -C(CH₃)(C₂H₅)₂Increased steric hindrance compared to tBu.Good. Offers improved suppression of aspartimide formation over tBu.[3][6]
5-n-Butyl-5-nonyl (Bno) -C(C₄H₉)₂(C₅H₁₁)Highly sterically hindered and flexible.Excellent. Demonstrates very low levels of aspartimide formation, even in challenging sequences.[1][5]
Cyanosulfurylide (CSY) ZwitterionicMasks the carboxylic acid via a stable C-C bond.Complete Suppression. Requires a specific deprotection step with an electrophilic halogenating agent.[6]
Quantitative Comparison of Aspartimide Formation

The following data, adapted from comparative studies on the scorpion toxin II model peptide (VKDGYI), illustrates the percentage of aspartimide-related by-products after prolonged treatment with 20% piperidine in DMF, simulating multiple deprotection cycles.

Aspartic Acid Derivative% Aspartimide and Related By-products% D-Aspartate
Fmoc-Asp(OtBu)-OH27.013.5
Fmoc-Asp(OMpe)-OH5.52.8
Fmoc-Asp(OBno)-OH 0.1 0.1

Data adapted from comparative tests on the classic Scorpion toxin II peptide.[5]

As the data indicates, the use of the highly hindered Fmoc-Asp(OBno)-OH results in a dramatic reduction in both aspartimide formation and subsequent racemization compared to the standard Fmoc-Asp(OtBu)-OH and the more hindered Fmoc-Asp(OMpe)-OH.

Experimental Protocols

General Protocol for Comparative Evaluation of Aspartimide Formation

1. Peptide Synthesis:

  • Solid Support: Rink Amide resin.

  • Synthesis Strategy: Standard Fmoc/tBu solid-phase peptide synthesis.

  • Model Peptide Sequence: A sequence known to be prone to aspartimide formation, such as H-Val-Lys-Asp-Gly-Tyr-Ile-OH (Scorpion Toxin II).

  • Coupling: Standard coupling reagents such as HBTU/DIPEA or HATU/DIPEA are used for all amino acids except for the aspartic acid derivative being tested. The specific aspartic acid derivative (e.g., Fmoc-Asp(OBzl)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH) is coupled under the same conditions.

  • Fmoc Deprotection: A solution of 20% piperidine in DMF is used for Fmoc removal.

2. Prolonged Base Treatment (Simulated Stress Conditions):

  • Following the synthesis of the protected peptide on the resin, the peptidyl-resin is subjected to prolonged treatment with the Fmoc deprotection reagent (20% piperidine in DMF) for an extended period (e.g., 200 minutes) to simulate the cumulative exposure to base during a long peptide synthesis.

3. Cleavage and Deprotection:

  • The peptide is cleaved from the resin and the side-chain protecting groups are removed using a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water.

4. Analysis:

  • The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of the target peptide and the aspartimide-related by-products.

  • The identity of the peaks is confirmed by mass spectrometry (MS).

  • Chiral analysis of the aspartic acid residue can be performed by hydrolysis of the peptide followed by derivatization and analysis on a chiral column to determine the extent of racemization.

Visualizing the Chemistry

Aspartimide Formation Pathway

The following diagram illustrates the base-catalyzed mechanism of aspartimide formation.

G Peptide Peptide with Asp(OR) residue Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated + Piperidine Aspartimide Aspartimide Intermediate Deprotonated->Aspartimide Intramolecular Attack Byproducts α- and β-peptides (Racemized) Aspartimide->Byproducts Hydrolysis

Caption: Mechanism of aspartimide formation.

Experimental Workflow for Comparison

This workflow outlines the steps for comparing the efficacy of different aspartic acid protecting groups.

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis SPPS Fmoc-SPPS of Model Peptide Incorporate_Asp Incorporate Different Fmoc-Asp(OR)-OH SPPS->Incorporate_Asp Prolonged_Base Prolonged Base Treatment Incorporate_Asp->Prolonged_Base Cleavage Cleavage from Resin HPLC_MS RP-HPLC and MS Analysis Cleavage->HPLC_MS Quantify Quantify Byproducts HPLC_MS->Quantify Prolonged_Base->Cleavage

Caption: Workflow for comparing Asp protecting groups.

Conclusion

While L-aspartic acid β-benzyl ester is a historically used protecting group for the side chain of aspartic acid, modern peptide synthesis, particularly Fmoc-SPPS, benefits significantly from the use of more sterically hindered protecting groups to mitigate the formation of aspartimide. For sequences that are not prone to this side reaction, the standard Fmoc-Asp(OtBu)-OH may suffice. However, for challenging sequences, derivatives such as Fmoc-Asp(OMpe)-OH and especially Fmoc-Asp(OBno)-OH offer superior protection, leading to higher purity and yield of the final peptide product.[5][6] For syntheses where aspartimide formation must be completely avoided, novel strategies employing protecting groups like cyanosulfurylides present a promising, albeit more complex, alternative.[6] The choice of the aspartic acid protecting group should, therefore, be a careful consideration based on the peptide sequence and the desired level of purity for the final product.

References

A Comparative Guide to NMR Analysis for Structural Confirmation of H-D-Asp-OBzl Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthetic peptides is paramount to ensure efficacy, safety, and reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of peptides in solution. This guide provides a comprehensive comparison of NMR analysis for peptides containing the benzyl-protected D-aspartic acid residue (H-D-Asp-OBzl), with alternative side-chain protection strategies. Detailed experimental protocols and quantitative data are presented to facilitate the structural verification process.

The incorporation of protected amino acids, such as H-D-Asp-OBzl, is a cornerstone of solid-phase peptide synthesis (SPPS). The benzyl (Bzl) group protects the β-carboxyl functionality of aspartic acid, preventing unwanted side reactions during peptide chain elongation.[1] Verification of the successful incorporation and the integrity of the protecting group is a critical quality control step.

Data Presentation: Comparative NMR Analysis

The chemical environment of the protecting group and the amino acid backbone protons provides a unique fingerprint in the NMR spectrum. This allows for the confirmation of the desired structure and the detection of potential side products.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Aspartic Acid Side-Chain Protecting Groups

Protecting GroupMoiety¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Solvent
Benzyl (Bzl) Aromatic CH7.20 - 7.40 (m)128.0 - 129.0CDCl₃
Benzylic CH₂~5.15 (s)~66.5CDCl₃
tert-Butyl (tBu) (CH₃)₃~1.45 (s)~28.0CDCl₃
Quaternary C-~81.0CDCl₃
Allyl (All) CH=CH₂5.85-6.00 (m)131.0-133.0CDCl₃
CH=CH5.20-5.40 (m)118.0-120.0CDCl₃
O-CH₂~4.60 (d)~66.0CDCl₃

Note: Chemical shifts are approximate and can vary depending on the specific peptide sequence and solvent conditions. Data is compiled from multiple sources.[2][3]

Table 2: Comparison of Side-Chain Protecting Groups for Aspartic Acid

Protecting GroupKey NMR SignatureAdvantagesDisadvantages
Benzyl (Bzl) Aromatic signals at 7.2-7.4 ppm and a benzylic singlet around 5.15 ppm.[2]Cost-effective.Can lead to aspartimide formation under basic conditions.[4] Removal by catalytic hydrogenation may not be compatible with all peptide sequences.
tert-Butyl (tBu) A sharp singlet at ~1.45 ppm integrating to 9 protons.Stable to piperidine during Fmoc deprotection. Cleaved with strong acid (e.g., TFA).Prone to aspartimide formation, especially in Asp-Gly sequences.[4][5]
Allyl (All) Characteristic vinyl proton signals between 5.2 and 6.0 ppm.[3]Orthogonal to both Boc and Fmoc strategies. Cleaved under mild conditions using a palladium catalyst.Catalyst contamination can be a concern.
4-nitrobenzyl (OBno) Significantly reduces aspartimide formation compared to OtBu.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality NMR data for peptide analysis.

Sample Preparation
  • Peptide Purity: Ensure the peptide sample is of high purity (>95%), as impurities can complicate spectral analysis.[6]

  • Concentration: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 1-10 mM.

  • Solvent Selection: DMSO-d₆ is often a good choice for peptides as it can solubilize a wide range and slows down the exchange of amide protons with water, allowing for their observation. CDCl₃ can be used for protected amino acid derivatives and small, protected peptides.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).

NMR Data Acquisition

A series of 1D and 2D NMR experiments are typically required for complete structural elucidation.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.

  • 1D ¹H NMR: This is the initial and quickest experiment to get an overview of the sample. It is used to identify the characteristic signals of the protecting groups and other amino acid residues.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for assigning protons within an amino acid spin system (e.g., α-H to β-H).

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, not just those directly coupled. This is particularly useful for identifying complete amino acid spin systems.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. It is crucial for determining the three-dimensional structure of the peptide.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.

Typical Acquisition Parameters (400 MHz Spectrometer):

ExperimentParameters
1D ¹H Spectral width: 12 ppm, Number of scans: 16-64, Relaxation delay: 1-2 s
2D COSY Spectral width: 12 ppm in both dimensions, Data points: 2048 x 512, Number of scans: 8-16
2D TOCSY Mixing time: 80 ms, other parameters similar to COSY
2D NOESY Mixing time: 200-400 ms, other parameters similar to COSY
2D HSQC Spectral width: 12 ppm (¹H) x 160 ppm (¹³C), Data points: 2048 x 256, Number of scans: 32-64

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows involved in the NMR analysis of peptides containing H-D-Asp-OBzl.

NMR_Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Confirmation SPPS Solid-Phase Peptide Synthesis (incorporating H-D-Asp-OBzl) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification SamplePrep Sample Preparation (1-10 mM in DMSO-d6) Purification->SamplePrep OneD_NMR 1D ¹H NMR SamplePrep->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY, HSQC) OneD_NMR->TwoD_NMR Assignment Resonance Assignment TwoD_NMR->Assignment StructureCalc Structure Calculation & Verification Assignment->StructureCalc FinalStructure Confirmed Peptide Structure StructureCalc->FinalStructure

Workflow for NMR-based structural confirmation of synthetic peptides.

Aspartimide_Formation Peptide Peptide Backbone ...-Asp(OR)-Gly-... Succinimide Succinimide Intermediate (Aspartimide) ...-Asu-Gly-... Peptide:c->Succinimide:n Intramolecular Cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Peptide:n Base Treatment SideProducts Mixture of Products α-peptide β-peptide Racemized Products Succinimide:c->SideProducts:n Hydrolysis

References

Mass Spectrometry for the Validation of Peptides Synthesized with D-Aspartic Acid Benzyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis and validation of peptides containing non-canonical amino acids are critical for advancing therapeutic and research applications. The incorporation of D-amino acids, such as D-aspartic acid, can enhance peptide stability against enzymatic degradation. The use of protecting groups like benzyl esters is a common strategy in solid-phase peptide synthesis. This guide provides a comparative overview of mass spectrometry-based methods for the validation of peptides synthesized with D-aspartic acid benzyl ester, complete with experimental protocols and data presentation to aid in methodological selection and interpretation.

The primary challenge in validating these peptides lies in confirming not only the correct mass and sequence but also the stereochemistry of the incorporated D-amino acid. Standard mass spectrometry techniques can readily confirm molecular weight but often struggle to differentiate between diastereomers (peptides differing only in the stereochemistry of one or more amino acids), as they are isobaric.[1][2][3] This guide explores various mass spectrometric approaches to address these challenges.

Performance Comparison of Mass Spectrometry-Based Validation Methods

The choice of an analytical technique for validating peptides containing D-aspartic acid benzyl ester depends on the specific information required, such as sequence confirmation, stereoisomer differentiation, and the presence of protecting groups. The following table summarizes and compares the performance of different mass spectrometry (MS) based methods.

FeatureStandard LC-MS/MS (CID)LC-MS/MS (ETD/HCD)Chiral LC-MS/MSIon Mobility-MS (IM-MS)
Principle Collision-Induced Dissociation (CID) fragments peptides primarily at the backbone amide bonds.Electron Transfer Dissociation (ETD) and Higher-Energy Collisional Dissociation (HCD) provide alternative fragmentation pathways.Utilizes a chiral stationary phase in liquid chromatography to separate diastereomers before MS analysis.[2]Separates ions based on their size, shape, and charge in the gas phase before mass analysis.[1]
Sequence Confirmation Excellent for confirming the primary amino acid sequence through the analysis of b- and y-ions.[4]ETD is particularly effective for preserving post-translational modifications and providing extensive sequence coverage.[5][6] HCD also provides rich fragmentation spectra.[7]Provides sequence confirmation for each separated diastereomer.Provides sequence information and additional structural data.
Stereoisomer Differentiation Generally poor. D- and L-isomers produce very similar CID fragmentation patterns, making unambiguous differentiation difficult.[1]Can sometimes reveal subtle differences in fragment ion intensities between diastereomers, but often not definitive.[7]Excellent. Provides baseline or near-baseline separation of diastereomers, allowing for their individual identification and quantification.[8]Promising. Can separate peptide epimers based on differences in their collision cross-section.[1]
Analysis of Protected Peptides The benzyl ester group may be lost as a neutral fragment during CID, which can be a diagnostic indicator but also complicates the spectrum.[4]ETD can often preserve labile protecting groups better than CID.The protecting group may influence chiral separation; method development is crucial.Can provide information on the conformational changes induced by the protecting group.
Throughput HighHighModerate, as chiral separations can require longer run times.High
Key Advantages Widely available, robust, and excellent for sequence confirmation of deprotected peptides.ETD provides complementary fragmentation information and is good for labile modifications.[5][9] HCD offers high-resolution fragment ion spectra.[7]Provides unambiguous confirmation and quantification of stereoisomers.[8]Offers an additional dimension of separation for complex isomeric mixtures without derivatization.
Key Limitations Inability to reliably distinguish D/L isomers. Labile protecting groups can be lost in-source or during fragmentation.[10]ETD is most effective for multiply charged ions.[11] HCD may still not differentiate all diastereomers.Requires specialized and often expensive chiral columns. Method development can be time-consuming.Not as widely available as standard LC-MS/MS. Resolution may not be sufficient for all diastereomers.

Experimental Protocols

A robust validation workflow combines liquid chromatography for separation with mass spectrometry for detection and characterization. Below are detailed protocols for the analysis of a synthetic peptide containing D-aspartic acid benzyl ester.

Protocol 1: General LC-MS/MS for Sequence and Purity Validation

This protocol is designed to confirm the molecular weight and sequence of the synthesized peptide.

1. Sample Preparation:

  • Accurately weigh the lyophilized peptide.

  • Reconstitute the peptide in a solvent compatible with reversed-phase chromatography, such as 0.1% formic acid in a water/acetonitrile mixture. A common starting concentration is 1 mg/mL.

  • For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL in the initial mobile phase conditions.

2. Liquid Chromatography (LC):

  • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.5 µm particle size) is suitable for most peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient for a 20-minute run would be:

    • 0-2 min: 5% B

    • 2-15 min: 5-50% B

    • 15-16 min: 50-95% B

    • 16-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Instrument: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is typical for peptides.

  • MS1 Scan: Acquire a full MS scan over a mass range that includes the expected m/z of the precursor ion (e.g., 300-2000 m/z).

  • MS/MS Analysis (Data-Dependent Acquisition):

    • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

    • Collision-Induced Dissociation (CID): Apply a normalized collision energy (e.g., 25-35%) to induce fragmentation.

    • ETD/HCD (if available): For ETD, use calibrated reagent anions. For HCD, use a stepped collision energy to obtain rich fragmentation.

  • Data Analysis:

    • Deconvolute the MS1 spectrum to determine the experimental molecular weight of the peptide. Compare this with the theoretical mass.

    • Analyze the MS/MS spectra to confirm the amino acid sequence by identifying the b- and y-ion series. The presence of the D-aspartic acid benzyl ester will result in a mass of 223.0892 Da for that residue. Look for a neutral loss of the benzyl group (90.0419 Da) or toluene (92.0626 Da) from fragment ions containing the protected aspartic acid.

Protocol 2: Chiral LC-MS/MS for Stereoisomer Validation

This protocol is specifically for separating the desired D-Asp-containing peptide from any L-Asp-containing diastereomeric impurity.

1. Peptide Hydrolysis (for amino acid analysis):

  • To confirm the presence of D-aspartic acid, the peptide must first be hydrolyzed into its constituent amino acids.

  • Hydrolyze the peptide in 6N DCl in D₂O at 110°C for 24 hours. The use of deuterated reagents helps to correct for any racemization that may occur during hydrolysis.[8]

2. Chiral Chromatography:

  • Column: A chiral stationary phase column designed for amino acid or peptide separations.

  • Mobile Phases: The mobile phase composition will be highly dependent on the specific chiral column used. Follow the manufacturer's recommendations.

  • Isocratic/Gradient: Method development is often required to achieve separation of the D- and L-aspartic acid after hydrolysis, or the intact diastereomeric peptides.

3. Mass Spectrometry:

  • The MS settings will be similar to Protocol 1. For hydrolyzed samples, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the D- and L-aspartic acid transitions.

Visualizing the Workflow and Fragmentation

Understanding the overall process and the expected fragmentation patterns is crucial for successful validation. The following diagrams, generated using Graphviz, illustrate these key aspects.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_validation Data Interpretation & Validation cluster_data_points synthesis Solid-Phase Peptide Synthesis (incorporating D-Asp(OBzl)) cleavage Cleavage from Resin & Side-Chain Deprotection synthesis->cleavage purification Crude Peptide Purification (Reversed-Phase HPLC) cleavage->purification sample_prep Sample Preparation (Dilution in MS-compatible solvent) purification->sample_prep lc_separation LC Separation (Reversed-Phase or Chiral) sample_prep->lc_separation ms_analysis MS/MS Analysis (CID, ETD, HCD) lc_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis validation Validation Confirmed data_analysis->validation Match with Theoretical Data mw_confirm Molecular Weight Confirmation seq_confirm Sequence Confirmation stereo_confirm Stereochemistry Confirmation

Caption: Workflow for the synthesis and mass spectrometric validation of a peptide containing D-Asp(OBzl).

Peptide_Fragmentation cluster_precursor Precursor Ion cluster_fragments Key Fragmentation Pathways (CID) cluster_backbone Backbone Cleavage cluster_sidechain Side-Chain Fragmentation precursor [M+nH]n+ Peptide with D-Asp(OBzl) b_ions b-ions precursor->b_ions Confirms N-terminal sequence y_ions y-ions precursor->y_ions Confirms C-terminal sequence neutral_loss Neutral Loss of Benzyl Group (-90 Da) or Toluene (-92 Da) precursor->neutral_loss Indicates presence of benzyl ester d_vs_l Similar b/y ion series for D- and L-isomers b_ions->d_vs_l Challenge in Differentiation y_ions->d_vs_l Challenge in Differentiation

References

A Comparative Guide to Coupling Reagents for H-D-Asp-OBzl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereochemically pure synthesis of peptides is a cornerstone of drug discovery and development. The choice of coupling reagent is a critical parameter that significantly influences the yield, purity, and extent of side reactions in peptide bond formation. This guide provides a detailed comparative analysis of three commonly used coupling reagents—HATU, HBTU, and EDC in conjunction with HOBt—for the solution-phase coupling of an N-protected amino acid to H-D-aspartic acid β-benzyl ester (H-D-Asp-OBzl).

Performance Comparison of Coupling Reagents

The selection of an optimal coupling reagent depends on a balance of reactivity, the potential for side reactions (most notably racemization and aspartimide formation), and cost. The following table summarizes the key performance indicators for each reagent in the context of dipeptide synthesis. While specific data for H-D-Asp-OBzl coupling is not extensively published, this table provides a representative comparison based on general peptide synthesis data.[1]

Coupling ReagentTypical Yield (%)Typical Purity (%)Reaction Time (hours)Racemization RiskKey Advantages & Disadvantages
HATU 95-99>981-2Very Low (<0.5%)Advantages: High reactivity, low racemization rates, effective for sterically hindered amino acids.[1][2] Disadvantages: Higher cost compared to other reagents.[1]
HBTU 90-95>952-4Low (<1.0%)Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization.[2]
EDC/HOBt 85-92>954-8Low to Moderate (<2.0%)Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[1][3] Disadvantages: Generally lower reactivity and longer reaction times compared to onium salt reagents.[1]

Critical Side Reactions: Racemization and Aspartimide Formation

When working with aspartic acid derivatives like H-D-Asp-OBzl, two major side reactions must be carefully managed:

  • Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the α-carbon.[4] The choice of coupling reagent and the use of additives like HOBt are crucial in minimizing racemization.[3][4] Uronium/aminium-based reagents like HATU and HBTU are generally considered effective at suppressing racemization.[4]

  • Aspartimide Formation: This intramolecular cyclization of the aspartic acid residue is a common and problematic side reaction.[5][6] It can occur under both acidic and basic conditions and is highly dependent on the peptide sequence, particularly with sterically unhindered C-terminal residues like glycine.[5][6] Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.[5][6]

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of an N-protected amino acid (e.g., Z-L-Alanine) to H-D-Asp-OBzl using HATU, HBTU, and EDC/HOBt.

Coupling using HATU

Materials:

  • Z-L-Alanine (1.0 eq)

  • H-D-Asp-OBzl·HCl (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve Z-L-Alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve H-D-Asp-OBzl·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the neutralized H-D-Asp-OBzl solution to the pre-activated Z-L-Alanine solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

Coupling using HBTU

Materials:

  • Z-L-Alanine (1.0 eq)

  • H-D-Asp-OBzl·HCl (1.0 eq)

  • HBTU (1.0 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve Z-L-Alanine (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir the mixture for 10-15 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve H-D-Asp-OBzl·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq).

  • Add the H-D-Asp-OBzl solution to the activated Z-L-Alanine mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up the reaction as described in the HATU protocol.

Coupling using EDC/HOBt

Materials:

  • Z-L-Alanine (1.0 eq)

  • H-D-Asp-OBzl·HCl (1.0 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (1.1 eq)

  • DIPEA (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve Z-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C in an ice bath.

  • Add EDC·HCl (1.1 eq) to the solution and stir for 30 minutes at 0°C for activation.

  • In a separate flask, dissolve H-D-Asp-OBzl·HCl (1.0 eq) in anhydrous DCM and neutralize with DIPEA (1.0-1.2 eq).

  • Add the neutralized H-D-Asp-OBzl solution to the activated Z-L-Alanine mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visualizing the Peptide Coupling Workflow

The following diagrams illustrate the general workflow for solution-phase peptide coupling and the activation pathways for onium salt and carbodiimide reagents.

G cluster_reactants Reactant Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification N_Protected_AA N-Protected Amino Acid (e.g., Z-L-Alanine) Coupling_Reagent Add Coupling Reagent (HATU, HBTU, or EDC/HOBt) and Base (e.g., DIPEA) N_Protected_AA->Coupling_Reagent Amine_Component Amine Component (H-D-Asp-OBzl) Reaction Combine Activated Acid and Amine Component Amine_Component->Reaction Coupling_Reagent->Reaction Workup Aqueous Wash (Acid, Base, Brine) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification

Caption: General workflow for solution-phase peptide coupling.

G cluster_onium Onium Salt (HATU/HBTU) Pathway cluster_carbodiimide Carbodiimide (EDC/HOBt) Pathway Onium_Start Carboxylic Acid + Base Onium_Active_Ester OAt/OBt Active Ester (Highly Reactive) Onium_Start->Onium_Active_Ester attacks Onium_Reagent HATU or HBTU Onium_Reagent->Onium_Active_Ester Onium_End Peptide Bond Onium_Active_Ester->Onium_End + Amine Carbo_Start Carboxylic Acid Carbo_Intermediate O-Acylisourea (Reactive Intermediate) Carbo_Start->Carbo_Intermediate attacks Carbo_Reagent EDC Carbo_Reagent->Carbo_Intermediate Carbo_Active_Ester OBt Active Ester Carbo_Intermediate->Carbo_Active_Ester reacts with Carbo_Additive HOBt Carbo_Additive->Carbo_Active_Ester Carbo_End Peptide Bond Carbo_Active_Ester->Carbo_End + Amine

Caption: Activation pathways for onium salt and carbodiimide reagents.

Conclusion

The choice of coupling reagent for the synthesis of dipeptides involving H-D-Asp-OBzl has a significant impact on the overall efficiency and purity of the product. For syntheses where high yield and minimal racemization are paramount, HATU stands out as the superior reagent, albeit at a higher cost.[1][2] HBTU offers a good compromise between performance and cost, making it suitable for a wide range of applications.[1] EDC/HOBt is a cost-effective option, particularly when the ease of byproduct removal is a primary concern.[1][3] Careful consideration of the potential for aspartimide formation and optimization of reaction conditions are crucial for the successful synthesis of peptides containing H-D-Asp-OBzl.

References

Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Purity of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical quality attribute for chiral drug substances and intermediates. This guide provides a comprehensive comparison of analytical methodologies for assessing the enantiomeric purity of (3-Amino-4-(benzyloxy)-4-oxobutanoate, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The determination of enantiomeric excess (e.e.) for amino acid derivatives can be approached through various analytical techniques. While Chiral HPLC is a dominant methodology, other methods offer distinct advantages in specific contexts.[1] Here, we compare Chiral HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Advantages Limitations Typical Resolution (Rs) Limit of Quantification (LOQ)
Direct Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1]High resolution, direct analysis without derivatization is often possible, well-established and robust.[1]Chiral columns can be expensive, method development can be time-consuming.> 1.5~0.05%
Indirect Chiral HPLC Derivatization with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[2]Utilizes less expensive achiral columns, can enhance detection sensitivity.Requires an additional reaction step, potential for kinetic resolution errors and racemization.[2]> 2.0~0.05%
Chiral GC-MS Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection.High sensitivity and selectivity, provides structural information from mass spectra.Requires derivatization to increase volatility, not suitable for non-volatile or thermally labile compounds.> 2.0< 0.01%
Chiral NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers in the NMR spectrum.Rapid analysis, no separation needed, provides a direct measure of molar ratio.[1]Lower sensitivity compared to chromatographic methods, may require specialized reagents and higher concentration of the analyte.N/A~1-5%

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the development of a direct chiral HPLC method for the enantiomeric purity of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate. The selection of a macrocyclic glycopeptide-based CSP is proposed, as these have shown broad applicability for the separation of underivatized amino acids and their derivatives.[3]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Astec CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., ammonium acetate or ammonium formate). The exact ratio should be optimized. A starting point could be 50:50 (v/v) Methanol:Acetonitrile with 10 mM ammonium acetate.

  • Sample Diluent: Mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate sample in the diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C (can be varied to optimize separation)

  • Detection Wavelength: 210 nm (or a more specific wavelength if the chromophore allows)

  • Run Time: Approximately 30 minutes (or until both enantiomers have eluted)

3. Data Analysis:

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula:

% e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where Areamajor is the peak area of the desired (3R) enantiomer and Areaminor is the peak area of the undesired enantiomer.

Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column Chiral Column hplc->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % e.e. integrate->calculate end end calculate->end Final Report

Caption: Workflow for the determination of enantiomeric purity by Chiral HPLC.

Alternative Methodologies

While Chiral HPLC is a powerful tool, alternative and complementary techniques should be considered, particularly during method development and for orthogonal verification.

  • Indirect HPLC: In cases where direct separation is challenging, derivatization with a chiral agent such as a Mosher's acid derivative or a Marfey's reagent can be employed to form diastereomers that are separable on a standard C18 column.[2] This approach can also be used to enhance the UV absorbance of the analyte.

  • Gas Chromatography (GC): For volatile and thermally stable amino acid derivatives, chiral GC can offer excellent resolution and sensitivity.[4] The analyte would typically require derivatization to increase its volatility, for instance, by esterification of the carboxylic acid and acylation of the amino group.

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly being used for chiral separations and is often considered a "green" alternative to HPLC due to the use of supercritical CO2 as the primary mobile phase component. It can offer faster separations and unique selectivity compared to HPLC.

Conclusion

The determination of the enantiomeric purity of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate is a critical analytical task in pharmaceutical development. Chiral HPLC, particularly with macrocyclic glycopeptide-based stationary phases, presents a robust and reliable method for direct analysis. However, a thorough evaluation of alternative techniques such as indirect HPLC, chiral GC, and chiral SFC can provide valuable orthogonal data and may be more suitable for specific analytical challenges. The choice of the optimal method will depend on a variety of factors including the required sensitivity, sample matrix, and available instrumentation.

References

A Comparative Performance Analysis of H-D-Asp-OBzl and Other Protected D-Aspartic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is essential for reliable and reproducible results. The choice of protecting groups for trifunctional amino acids, such as aspartic acid, is a critical factor that significantly influences the yield, purity, and biological activity of the final peptide. This guide provides an objective comparison of H-D-Asp-OBzl, utilized within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, against other commonly used protected D-aspartic acid derivatives, particularly those employed in the more prevalent Fmoc/tBu strategy.

A primary challenge during the incorporation of aspartic acid is the formation of an aspartimide intermediate, a side reaction that can lead to racemization and the formation of β-peptides.[1][2] These impurities are often difficult to separate from the target peptide and can drastically alter its biological function.[1] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[2] This guide will evaluate the performance of different protecting group strategies in mitigating this critical side reaction, supported by comparative experimental data.

Data Presentation: Performance of Protected D-Aspartic Acid Derivatives

The selection of a protecting group for the side chain of aspartic acid is intrinsically linked to the overall synthetic strategy (Boc/Bzl vs. Fmoc/tBu). The Boc/Bzl strategy, which employs derivatives like Boc-D-Asp(OBzl)-OH, avoids the use of piperidine for Nα-deprotection, thereby circumventing the primary cause of base-catalyzed aspartimide formation during the synthesis cycles.[1] However, the final cleavage step, which requires strong acids like hydrogen fluoride (HF), can induce aspartimide formation.[1]

The more common Fmoc/tBu strategy relies on repeated exposure to a base (typically 20% piperidine in DMF) for Nα-Fmoc group removal, which significantly increases the risk of aspartimide formation.[3] To address this, various side-chain protecting groups with increased steric hindrance have been developed to physically obstruct the undesirable intramolecular cyclization.

The following table summarizes comparative data on the effectiveness of different side-chain protecting groups in suppressing aspartimide formation and racemization in a model peptide sequence (VKDXYI) known to be prone to this side reaction. The data simulates the cumulative effect of multiple deprotection cycles in Fmoc-SPPS.

Protecting Group StrategyDerivative ExampleNα-Deprotection ConditionsSide-Chain DeprotectionAspartimide FormationD-Aspartate FormationAdvantagesDisadvantages
Boc/Bzl Boc-D-Asp(OBzl)-OHTFA in DCMHF, HydrogenolysisLow during synthesis; can occur during final cleavage[1]Dependent on cleavage conditionsAvoids base-catalyzed aspartimide formation during synthesis cycles.[1]Requires harsh final cleavage conditions (HF).[1]
Fmoc/tBu (Standard) Fmoc-D-Asp(OtBu)-OH20% Piperidine/DMFTFAHigh in susceptible sequences[4]High in susceptible sequences[5]Mild Nα-deprotection; compatible with many sensitive residues.Prone to aspartimide formation.[4]
Fmoc/Mpe Fmoc-D-Asp(OMpe)-OH20% Piperidine/DMFTFAModerate[4]Moderate[5]Increased steric hindrance reduces aspartimide formation compared to OtBu.[1]More expensive than OtBu; does not completely eliminate side reaction.[1]
Fmoc/Bno Fmoc-D-Asp(OBno)-OH20% Piperidine/DMFTFAVery Low[4][5]Very Low[5]Extremely effective at minimizing aspartimide by-products, even in difficult sequences.[1]Higher cost and molecular weight.[1]

Data adapted from comparative studies on scorpion toxin II model peptides.[1][5] Values for aspartimide and D-aspartate formation are qualitative summaries from stress tests designed to simulate numerous deprotection cycles.

Experimental Protocols

To ensure the reproducibility of performance benchmarks, detailed and standardized experimental protocols are crucial. Below are representative protocols for solid-phase peptide synthesis using the Boc/Bzl and Fmoc/tBu strategies.

Protocol 1: General Protocol for Boc-SPPS using Boc-D-Asp(OBzl)-OH

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.[1]

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable coupling agent.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Nα-Boc group.[1]

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.[1]

  • Coupling: Couple the next Boc-amino acid (e.g., Boc-D-Asp(OBzl)-OH) using a suitable activating agent (e.g., HBTU/DIEA) in N,N-Dimethylformamide (DMF).[1] Monitor coupling completion with a ninhydrin test.[6][7]

  • Repeat: Repeat steps 3-5 until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: Treat the peptidyl-resin with anhydrous HF with an appropriate scavenger (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove the benzyl side-chain protecting group.[1]

  • Purification: Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Protocol 2: General Protocol for Fmoc-SPPS using Fmoc-D-Asp(Side-Chain)-OH

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 minutes, drain, and repeat with a fresh solution for 8-10 minutes to remove the Nα-Fmoc group.[8]

  • Washing: Wash the resin thoroughly with DMF.[1]

  • Coupling: Couple the Fmoc-amino acid (e.g., Fmoc-D-Asp(OtBu)-OH or Fmoc-D-Asp(OBno)-OH) using a suitable activating agent (e.g., HATU/DIEA) in DMF.[8] Agitate for 1-2 hours at room temperature.[9]

  • Repeat: Repeat steps 2-4 until the peptide sequence is complete.

  • Final Cleavage and Deprotection: Treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[1][9]

  • Purification: Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, and purify using RP-HPLC.[8]

Mandatory Visualizations

To better illustrate the chemical processes and decision-making involved in selecting a protected aspartic acid derivative, the following diagrams are provided.

G cluster_workflow General SPPS Workflow start Start with Resin swell 1. Resin Swelling start->swell deprotect 2. N-alpha Deprotection (TFA for Boc, Piperidine for Fmoc) swell->deprotect wash1 3. Washing deprotect->wash1 couple 4. Amino Acid Coupling (e.g., H-D-Asp-OBzl derivative) wash1->couple wash2 5. Washing couple->wash2 check Repeat for next amino acid? wash2->check check->deprotect Yes final_cleave 6. Final Cleavage & Deprotection check->final_cleave No purify 7. Purification (HPLC) final_cleave->purify end_product Pure Peptide purify->end_product G cluster_products Undesirable Side Products Peptide Peptide with Asp(OR) residue Aspartimide Aspartimide Intermediate (5-membered ring) Peptide->Aspartimide Intramolecular Cyclization Base Base (e.g., Piperidine) or Acid (e.g., HF) Base->Peptide Racemized Racemized Peptide (D-Asp incorporation) Aspartimide->Racemized Epimerization BetaPeptide Beta-Peptide (Backbone via side chain) Aspartimide->BetaPeptide Ring Opening Piperidide Piperidide Adduct Aspartimide->Piperidide Nucleophilic Attack

References

A Comparative Guide to Analytical Methods for Quantifying (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral molecules like (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate is critical for ensuring product quality, stability, and efficacy. This guide provides a comparative overview of two common analytical techniques: Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is compared, and detailed experimental protocols are provided to support their implementation.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity.

ParameterChiral HPLC-UVLC-MS/MS
Linearity (R²) > 0.995> 0.998[1]
Accuracy (% Recovery) 95-105%87.4-114.3%[1]
Precision (% RSD) < 5%< 15%[1]
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Selectivity Moderate to HighVery High
Matrix Effect Less ProneCan be Significant
Throughput ModerateHigh

Experimental Protocols

The following are generalized experimental protocols for the quantification of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate using Chiral HPLC-UV and LC-MS/MS. These protocols are based on established methods for similar chiral amino acid derivatives and may require optimization for specific applications.[1][2][3][4]

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method focuses on the chiral separation and quantification of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate from its enantiomer without the need for derivatization.

Instrumentation:

  • HPLC system with a quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: Daicel Crownpak CR (+) (150 mm x 4.0 mm I.D., 5 µm particle size)[3]

  • Mobile Phase: Aqueous perchloric acid solution (pH adjusted to 1.0)[3]

  • Flow Rate: 0.5 mL/min[3]

  • Column Temperature: 7°C[3]

  • Detection Wavelength: 210 nm[3]

  • Injection Volume: 10 µL[3]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Demonstrated by the baseline resolution of the (3R) and (3S) enantiomers.

  • Linearity: A minimum of five concentrations are prepared to bracket the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, often without the need for derivatization.

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Supelco Ascentis® Express C18 (150 mm x 3.0 mm, 2.7 µm)[1]

  • Mobile Phase:

    • A: 0.2% trifluoroacetic acid in water[1]

    • B: Acetonitrile

  • Gradient: Isocratic elution with 85:15 (v/v) of mobile phase A and B[1]

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate and an internal standard would need to be determined through infusion experiments.

Sample Preparation:

  • For plasma or serum samples, perform protein precipitation by adding a precipitating agent like trifluoroacetic acid.[1]

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube, and if necessary, dilute with the mobile phase.

  • Add an appropriate internal standard.

Validation Parameters:

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interferences at the retention time of the analyte.

  • Linearity, Accuracy, and Precision: Evaluated using calibration standards and QC samples prepared in the biological matrix.[1]

  • Matrix Effect: Investigated to ensure that the ionization of the analyte is not suppressed or enhanced by components of the sample matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions is assessed.[1]

Visualizations

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Method Development (HPLC-UV or LC-MS/MS) start->method_dev pre_validation Pre-Validation/ Optimization method_dev->pre_validation validation Method Validation pre_validation->validation spec Specificity/ Selectivity validation->spec lin Linearity & Range validation->lin acc_prec Accuracy & Precision validation->acc_prec lod_loq LOD & LOQ validation->lod_loq robust Robustness validation->robust doc Documentation & Reporting spec->doc lin->doc acc_prec->doc lod_loq->doc robust->doc end End: Validated Method for Routine Use doc->end

Caption: General workflow for analytical method validation.

experimental_workflow sample_prep Sample Preparation (e.g., Dissolution, Extraction, Protein Precipitation) chromatography Chromatographic Separation (HPLC or UHPLC) sample_prep->chromatography detection Detection (UV or MS/MS) chromatography->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing & Quantification data_acq->data_proc results Results Reporting data_proc->results

Caption: A typical experimental workflow for quantification.

References

A Comparative Guide to the Use of Aspartic Acid Derivatives in Peptide Synthesis: Focus on Benzyl Ester Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of peptides is critically dependent on the strategic selection of protecting groups, particularly for amino acids with reactive side chains like aspartic acid. The incorporation of aspartic acid residues presents a significant challenge due to the propensity for side reactions, primarily aspartimide formation and racemization. This guide provides an in-depth comparison of various strategies for protecting the β-carboxyl group of aspartic acid, with a focus on the use of benzyl esters, such as in (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, and its more commonly used N-protected counterparts like Fmoc-Asp(OBzl)-OH and Z-Asp(OBzl)-OH. We will objectively compare its performance with other alternatives and provide supporting experimental data and protocols.

The compound (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid is a derivative of L-aspartic acid where the side-chain carboxyl group is protected as a benzyl ester. In peptide synthesis, it is more common to use N-α-protected versions of this compound, such as Fmoc-Asp(OBzl)-OH or Z-Asp(OBzl)-OH, to control peptide bond formation.[1][2] The choice of both the N-α-protecting group (e.g., Fmoc or Boc) and the side-chain protecting group dictates the overall synthetic strategy and its outcome.[3][4]

Key Challenges in Incorporating Aspartic Acid

The primary side reaction during the incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS) is the formation of a succinimide intermediate, also known as aspartimide.[5][6] This cyclic imide is formed by the nucleophilic attack of the backbone amide nitrogen of the C-terminally adjacent amino acid on the side-chain carboxyl group of the aspartic acid residue.[5][7] Aspartimide formation is particularly prevalent in sequences with a glycine, asparagine, or serine C-terminal to the aspartic acid residue.[8][9] The formation of this intermediate can lead to two major problems:

  • Racemization: The α-carbon of the succinimide is highly acidic and prone to deprotonation, leading to racemization of the aspartic acid residue.[10]

  • Chain Branching: The succinimide ring can be opened by a nucleophile, such as piperidine used for Fmoc deprotection, leading to the formation of both the desired α-peptide and an undesired β-peptide, which is often difficult to separate.[5][11]

Comparison of Side-Chain Protecting Groups for Aspartic Acid

The choice of the side-chain protecting group for aspartic acid is crucial to minimize aspartimide formation. The most common protecting groups are esters, and their steric bulk and electronic properties influence the rate of this side reaction.

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Benzyl (Bzl) -CH₂-PhCatalytic Hydrogenolysis, Strong Acids (e.g., HF)[3]Orthogonal to Fmoc and Boc strategies.[3]Prone to aspartimide formation, especially under basic conditions.[12][13]
tert-Butyl (tBu) -C(CH₃)₃Strong Acids (e.g., TFA)[4][14]Standard in Fmoc/tBu strategy.[15]Can lead to aspartimide formation, though often less than Bzl.[5]
Cyclohexyl (cHx) -C₆H₁₁Strong Acids (e.g., HF)[13]Significantly reduces aspartimide formation compared to benzyl esters.[13]Requires strong acid for cleavage.
3-methylpent-3-yl (Mpe) -C(CH₃)(C₂H₅)₂Strong Acids[16]Offers increased steric hindrance to reduce aspartimide formation.[16]Increased cost and potential for incomplete coupling.[16]
2-phenylisopropyl (O-2-PhiPr) -C(CH₃)₂-Ph1% TFA/DCM[4]Allows for selective deprotection for side-chain modifications.[4]Not as commonly used as tBu or Bzl.
Allyl (All) -CH₂-CH=CH₂Palladium catalyst[4]Orthogonal to both Fmoc and Boc strategies.[4]Requires a specific catalyst for removal.
Benzyloxy-2-nitrobenzyl (OBno) -CH₂-Ph-NO₂Photolysis or specific chemical reductionSignificantly reduces aspartimide formation.Specialized protecting group with specific cleavage requirements.
Quantitative Comparison of Aspartimide Formation

The extent of aspartimide formation is highly sequence-dependent.[8] Studies on model peptides have provided quantitative data on the performance of different protecting groups.

Peptide SequenceAsp Side-Chain ProtectionConditionsAspartimide Formation (%)Reference
Glu-Asp-Gly-ThrBenzyl esterDiisopropylethylamine (24h)~51%[13]
Glu-Asp-Gly-ThrCyclohexyl esterDiisopropylethylamine (24h)0.3%[13]
VKDGYItBu20% Piperidine/DMF (200 min)High
VKDGYIOBno20% Piperidine/DMF (200 min)~0.1%/cycle

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.[17][18][19]

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling agent such as HCTU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Add a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

Protocol for Minimizing Aspartimide Formation

To minimize aspartimide formation when using benzyl ester protection for aspartic acid, consider the following modifications to the general SPPS protocol:

  • Use of HOBt in Deprotection: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce aspartimide formation.[11][20][21]

  • Alternative Bases: Using a less hindered base like piperazine instead of piperidine for Fmoc deprotection can also limit this side reaction.[20][21]

  • Reduced Temperature: For microwave-assisted SPPS, lowering the coupling temperature can limit racemization.[11][20]

Visualizing Peptide Synthesis and Side Reactions

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue sequence Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of sequence Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide Chain ...-Asp(OR)-... ... Intermediate Succinimide Intermediate ...-Asu-... ... Peptide->Intermediate Deprotonation & Nucleophilic Attack Base Base (e.g., Piperidine) Base->Peptide Racemization Racemized Aspartic Acid (D-Asp) Intermediate->Racemization α-carbon deprotonation Beta_Peptide β-Peptide Intermediate->Beta_Peptide Ring Opening (β-attack) Alpha_Peptide Desired α-Peptide Intermediate->Alpha_Peptide Ring Opening (α-attack)

Caption: The mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate, ensuring the protection of personnel and the environment.

I. Understanding the Hazard Profile

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate is an amino acid derivative. While a specific Safety Data Sheet (SDS) is not universally available, supplier information for the closely related (R)-enantiomer indicates the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling during all stages, including disposal.

II. Quantitative Data Summary

For clarity, the key identifiers and physical properties of the related compound, (R)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid, are summarized below.

PropertyValueReference
CAS Number 79337-40-9[1][2]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.227 g/mol [1]
Purity 98%[1]

III. Personal Protective Equipment (PPE) Protocol

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to mitigate exposure risks.

PPE_Protocol cluster_ppe Mandatory Personal Protective Equipment Goggles Chemical Safety Goggles Gloves Nitrile Gloves Coat Lab Coat Respirator Respirator (if dust is present) Researcher Researcher Researcher->Goggles Protects Eyes Researcher->Gloves Protects Skin Researcher->Coat Protects Body Researcher->Respirator Prevents Inhalation Spill_Management_Workflow cluster_spill Spill Response Workflow A 1. Evacuate & Secure Area B 2. Wear Full PPE A->B C 3. Contain the Spill (Use absorbent pads for liquids) B->C D 4. Carefully Sweep Up Solid Material C->D E 5. Place in Hazardous Waste Container D->E F 6. Decontaminate the Area E->F G 7. Report to EHS F->G

References

Personal protective equipment for handling (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate. The following procedures are designed to ensure personal safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required to protect against splashes and vapors.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][2] Double-gloving is advised for an additional layer of protection.[4][5]
Body Protection Laboratory CoatA long-sleeved lab coat that is fully buttoned is mandatory to protect skin from potential contact.[1][2]
Chemical-Resistant ApronRecommended for procedures with a higher risk of splashing, to be worn over the lab coat.[2]
Respiratory Protection Fume HoodAll handling of the compound, especially in powdered form or when preparing solutions, must be conducted within a certified chemical fume hood.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is vital for both safety and the quality of experimental results.

Preparation and Weighing:

  • Acclimatization: Before opening, allow the container of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate to reach room temperature to prevent condensation of atmospheric moisture, which could degrade the compound.[4]

  • Weighing: Conduct weighing operations rapidly in a low-humidity environment, if possible, to minimize exposure to air.

Solution Preparation and Reaction:

  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Fume Hood: All procedures involving the handling of the solid or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Spill Prevention: Use secondary containment (e.g., a tray) when transferring the compound or its solutions.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[6][7] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][4]

  • Spill: For a small spill, absorb the material with an inert absorbent. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[2]

Disposal Plan

Proper disposal of (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate and associated materials is critical for environmental protection and laboratory safety.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2]
Contaminated Materials Any materials (e.g., gloves, pipette tips, absorbent pads) that have come into contact with the compound should be disposed of in a designated hazardous waste container.[2][4]
Solutions Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[2]

Hazard Information

Based on information for the compound and similar chemical structures, the following hazards should be considered:

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Visual Workflow and Decision Diagrams

The following diagrams illustrate the handling workflow and PPE selection process.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Acclimatize Container to Room Temperature b Don Appropriate PPE a->b c Weigh Compound b->c d Prepare Solution c->d e Perform Reaction d->e f Decontaminate Glassware e->f g Dispose of Liquid Waste f->g h Dispose of Solid Waste f->h

Caption: Workflow for handling (3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate.

PPE_Selection start Start: Handling Chemical handling_solid Handling Solid? start->handling_solid ppe_solid Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Fume Hood handling_solid->ppe_solid Yes ppe_liquid Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves handling_solid->ppe_liquid No (Solution) splash_risk Risk of Splash? add_apron Add Chemical Apron splash_risk->add_apron Yes end Proceed with Caution splash_risk->end No ppe_solid->splash_risk ppe_liquid->splash_risk add_apron->end

Caption: Decision diagram for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.